molecular formula C6H12ClN3O B1142653 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol CAS No. 1249733-51-4

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1142653
CAS No.: 1249733-51-4
M. Wt: 177.63198
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Description

3-(4-Amino-1H-pyrazol-1-yl)propan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, primarily due to its 4-aminopyrazole core. The 4-aminopyrazole scaffold is recognized as a privileged structure in the design of biologically active molecules and is a common feature in compounds that target kinases and other critical enzymes . Researchers utilize this scaffold to develop novel therapeutic agents, with a strong emphasis on oncology. Several potent inhibitors of cyclin-dependent kinases (CDKs) and other kinase families, which have progressed to clinical trials, share this important chemotype . The structure serves as a versatile building block, allowing for strategic functionalization to create targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. The propanol side chain further enhances its utility by providing a handle for molecular diversification and solubility modulation. As such, this compound represents a valuable intermediate for researchers synthesizing and evaluating new candidates for anticancer and anti-inflammatory applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNEVYTYPHPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" known for its diverse biological activities. This document consolidates available physicochemical data, outlines plausible synthetic strategies, provides a predictive analysis of its spectral characteristics, and discusses its potential applications based on the established pharmacology of related aminopyrazole derivatives. It is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1][2] The incorporation of an amino group onto the pyrazole ring further enhances its utility, providing a critical hydrogen bond donor/acceptor site that facilitates molecular recognition at biological targets.

This compound (CAS 1249733-51-4) is a functionalized aminopyrazole that combines the pharmacologically significant aminopyrazole core with a flexible propan-1-ol side chain. This side chain introduces a hydroxyl group, another key site for hydrogen bonding, and provides a versatile linker for further chemical modification. These structural features make it an attractive starting material for fragment-based drug discovery (FBDD) and the construction of diverse chemical libraries aimed at various therapeutic targets.

Physicochemical and Structural Properties

A compound's physical and chemical properties are fundamental to its application in research and development, influencing everything from reaction conditions to bioavailability. The key identifying and physicochemical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 1249733-51-4[3]
IUPAC Name This compound[3]
Molecular Formula C₆H₁₁N₃O[4]
Molecular Weight 141.17 g/mol [3]
Canonical SMILES NC1=CN(CCCO)N=C1[3]
InChI InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2[3]
InChI Key SFYNEVYTYPHPBM-UHFFFAOYSA-N[3]
Table 2: Physicochemical Data
PropertyValueSource & Notes
Purity ≥95%[3] (As provided by commercial suppliers)
LogP -1.058[3] (Predicted value, indicates high hydrophilicity)
Hydrogen Bond Acceptors 4[3] (Predicted)
Hydrogen Bond Donors 2[3] (Predicted)
Fraction sp³ Carbons (Fsp3) 0.5[3] (Indicates a degree of conformational flexibility)
Melting/Boiling Point Not publicly availableData not found in referenced literature.

Synthesis and Spectroscopic Characterization

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient synthetic route can be proposed based on established pyrazole chemistry.

Proposed Synthetic Workflow

A robust method for synthesizing substituted pyrazoles involves the alkylation of a pyrazole ring followed by functional group manipulation. A plausible pathway to the target compound starts with the readily available 4-nitropyrazole.

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction Start 4-Nitro-1H-pyrazole + 3-bromo-1-propanol Reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagents1 Intermediate 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol Reagents1->Intermediate Intermediate_ref 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol Reagents2 Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Solvent (e.g., EtOH/MeOH) FinalProduct This compound Reagents2->FinalProduct Intermediate_ref->Reagents2

Caption: Proposed two-step synthesis of the target compound.

Experimental Causality:

  • N-Alkylation: The nitrogen at the N1 position of the pyrazole ring acts as a nucleophile. In the presence of a suitable base like potassium carbonate (K₂CO₃) to deprotonate the pyrazole N-H, it will attack the electrophilic carbon of 3-bromo-1-propanol in an Sₙ2 reaction. Dimethylformamide (DMF) is a common polar aprotic solvent for such reactions.

  • Nitro Group Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for this transformation. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in an alcoholic solvent can also be employed.

Predictive Spectroscopic Analysis

No experimental spectra for this specific molecule are publicly available. However, a predictive analysis based on its structure and data from analogous compounds provides a strong indication of its expected spectroscopic signature.[5][6][7]

Pharmacophoric Features Key Pharmacophoric Features Scaffold This compound Feature1 Aminopyrazole Core (H-bond donor/acceptor, aromatic interactions) Scaffold->Feature1 Feature2 Propanol Linker (Vector for modification, conformational flexibility) Scaffold->Feature2 Feature3 Terminal -OH (H-bond donor/acceptor, attachment point) Scaffold->Feature3 Application1 Kinase Inhibitors (e.g., ATP-binding site interactions) Feature1->Application1 Application2 GPCR Ligands Feature1->Application2 Application3 Fragment-Based Library Synthesis Feature2->Application3 Feature3->Application1

Caption: The molecule's key features and their relevance to drug design.

Areas of Opportunity:

  • Kinase Inhibitors: The aminopyrazole core is a known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases, which are critical targets in oncology and inflammation.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and multiple interaction points, this molecule is an ideal fragment for screening against protein targets. Hits can be elaborated by modifying the propanol linker.

  • Lead Optimization: The propanol tail provides a reactive handle for chemical modification, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR). For instance, the hydroxyl group can be converted to an ether, ester, or replaced with other functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. The following recommendations are based on safety data for structurally related pyrazole compounds. [8][9] 5.1. Hazard Identification Based on analogous structures, this compound should be handled as a potentially hazardous substance with the following warnings:

  • H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8] 5.2. Recommended Handling Protocol

  • Engineering Controls: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [8]2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use. [8] * Skin Protection: Wear a lab coat. Ensure all skin is covered. [8]3. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [8] 5.3. Storage and Disposal

  • Storage: Store in a well-ventilated, dry place. Keep the container tightly closed. [8][10]* Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.

References

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Bhat, M. A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • PubChem. 3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. 1H-Pyrazole-4-carboxamide, 3-amino-. Retrieved from [Link]

  • Trofimov, B. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • PubChemLite. 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved from [Link]

  • ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

  • PubChem. alpha-amino-1H-pyrazole-1-propanoic acid. Retrieved from [Link]

  • ResearchGate. ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3- (2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. Retrieved from [Link]

Sources

molecular weight and formula of pyrazole-propanol amine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-propanol amine (PPA) moiety is a privileged scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors, GPCR ligands (specifically


-adrenergic antagonists), and antifungal agents. Serving as a flexible "linker," this motif connects an aromatic pyrazole core to a solubilizing amine tail via a 2-hydroxypropyl chain.

This guide provides the definitive physicochemical data for PPA derivatives, details the mechanistic causality of their synthesis via epoxide ring opening, and establishes a self-validating protocol for their generation and characterization.

Part 1: Structural Anatomy & Physicochemical Properties

The term "pyrazole-propanol amine" refers to a class of compounds rather than a single entity. The core scaffold consists of a pyrazole ring (


-linked or 

-linked) attached to a 2-hydroxy-3-aminopropyl chain.

The most common configuration in drug discovery is the 1-(1H-pyrazol-1-yl)-3-aminopropan-2-ol scaffold, generated by the reaction of pyrazole nucleophiles with epichlorohydrin followed by amine lysis.

Molecular Weight & Formula Reference Table

The following table details the physicochemical properties of the core scaffold and its most common


-alkylated derivatives used in fragment-based drug design.
Derivative (R-Group)Molecular FormulaMolecular Weight ( g/mol )LogP (Calc)*H-Bond DonorsH-Bond Acceptors
Core (Primary Amine)

141.17 -0.8533
Methyl (-CH

)

155.20 -0.5223
Isopropyl (-CH(CH

)

)

183.25 0.2423
Tert-butyl (-C(CH

)

)

197.28 0.6523
Phenyl (-C

H

)

217.27 1.8523
Piperazinyl Tail

210.28 -0.6024

*LogP values are consensus estimates based on fragment contribution methods.

Structural Causality in Drug Design
  • The Hydroxyl Group: The secondary alcohol at C2 is not merely a spacer; it acts as a critical Hydrogen Bond Donor (HBD) often interacting with aspartate residues in kinase binding pockets (e.g., the "sugar pocket").

  • The Basic Amine: The terminal amine provides high water solubility and often forms salt bridges with acidic residues (Glu/Asp) in the target protein.

  • The Pyrazole Core: Acts as a bioisostere for phenyl or imidazole rings, offering

    
    -
    
    
    
    stacking opportunities while modulating metabolic stability.

Part 2: Synthetic Routes & Mechanistic Causality

The synthesis of PPA linkers relies on the regioselective ring opening of an epoxide intermediate. This process is governed by steric hindrance and electronic effects.

Mechanism: Regioselective Epoxide Opening

The reaction proceeds via an


 mechanism.[1][2]
  • Step 1 (N-Alkylation): The pyrazole nitrogen (N1) attacks epichlorohydrin. Using a base (KOH/NaH) ensures the formation of the pyrazolate anion, which is a strong nucleophile.

  • Step 2 (Aminolysis): The resulting intermediate, 1-(oxiran-2-ylmethyl)-1H-pyrazole , is attacked by the amine.

    • Causality: Under basic/neutral conditions, the amine attacks the least hindered carbon (terminal CH

      
      ) of the epoxide, ensuring the formation of the secondary alcohol (propan-2-ol) rather than the primary alcohol.
      
Pathway Diagram

The following diagram illustrates the chemical logic flow from reagents to the final scaffold.

SynthesisPathway Reagents Reagents: Pyrazole + Epichlorohydrin Intermediate Intermediate: N-(Oxiran-2-ylmethyl)pyrazole Reagents->Intermediate Base (KOH), Reflux -HCl Transition Transition State: Nucleophilic Attack (SN2) at Least Hindered Carbon Intermediate->Transition Add Amine (R-NH2) Product Final Scaffold: 1-(Pyrazol-1-yl)-3-aminopropan-2-ol Transition->Product Ring Opening

Figure 1: Synthetic pathway for Pyrazole-Propanol Amine scaffolds highlighting the regioselective SN2 attack.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(1H-pyrazol-1-yl)-3-(tert-butylamino)propan-2-ol. Scale: 10 mmol.

Reagents
  • Pyrazole (680 mg, 10 mmol)

  • Epichlorohydrin (1.85 g, 20 mmol) - Excess drives reaction to completion.

  • Potassium Hydroxide (KOH) (672 mg, 12 mmol)

  • Tert-butylamine (1.46 g, 20 mmol)

  • Solvents: Acetonitrile (ACN), Ethanol (EtOH).

Step-by-Step Methodology
Phase 1: Formation of the Epoxide Intermediate
  • Activation: Dissolve pyrazole (10 mmol) in ACN (20 mL). Add KOH (12 mmol) and stir at room temperature for 30 mins.

    • Why: Deprotonation creates the pyrazolate anion, increasing nucleophilicity.

  • Alkylation: Add epichlorohydrin (20 mmol) dropwise over 10 minutes.

    • Safety: Epichlorohydrin is a potential carcinogen. Use a fume hood.

  • Reflux: Heat to 60°C for 4-6 hours.

  • Validation Point 1 (TLC/LCMS): Check for disappearance of Pyrazole (

    
     in 50% EtOAc/Hex). The product (epoxide) will appear as a higher 
    
    
    
    spot.
  • Workup: Filter off KCl salts. Concentrate the filtrate to obtain the crude epoxide oil. Do not purify extensively; the epoxide is reactive.

Phase 2: Aminolysis (Ring Opening)
  • Reaction: Dissolve the crude epoxide in EtOH (15 mL). Add tert-butylamine (20 mmol).

  • Heating: Reflux at 75°C for 6 hours.

    • Causality: Heat is required to overcome the activation energy of the epoxide ring opening with a bulky amine like t-butylamine.

  • Validation Point 2 (NMR Check):

    • Take an aliquot.

    • Success Marker: Disappearance of epoxide protons (multiplets at

      
       2.5–3.0 ppm).
      
    • Appearance: New signals for the methine proton (-CH(OH)-) at

      
       ~4.0 ppm and the t-butyl singlet at 
      
      
      
      ~1.1 ppm.
  • Purification: Evaporate volatiles. Dissolve residue in 1N HCl (aqueous), wash with ether (removes unreacted organic neutrals), then basify aqueous layer with NaOH to pH 12. Extract with DCM.

    • Logic: This Acid-Base extraction isolates only the basic amine product, removing non-basic impurities.

Part 4: Validation & QC Workflow

To ensure scientific integrity, the synthesized linker must undergo a rigorous characterization workflow.

ValidationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Isolate Basic Amine) Crude->Extraction LCMS LC-MS Analysis Check [M+H]+ Extraction->LCMS Aliquot LCMS->Crude Impure? Re-column NMR 1H-NMR Verification Confirm Regiochemistry LCMS->NMR If Mass Correct Final Validated Scaffold (>95% Purity) NMR->Final If Epoxide Peaks Absent

Figure 2: Quality Control workflow ensuring the isolation of the correct regioisomer.

Analytical Standards
  • Mass Spectrometry: Expect

    
     peak at MW + 1. (e.g., for t-butyl derivative, 
    
    
    
    ).
  • NMR Regiochemistry: The signal for the

    
     attached to the pyrazole (N-CH2) should appear as a doublet or doublet of doublets around 4.1-4.3 ppm. If the amine attacked the wrong carbon (rare), the shift would differ significantly.
    

References

  • Khan, A. (2024).[3] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.

  • Fustero, S., et al. (2012). Enantioselective synthesis of

    
    -pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. Journal of Organic Chemistry / PubMed. 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2769527, 3-(propan-2-yl)-1h-pyrazol-5-amine.

  • Chemistry Steps. (2023). Epoxide Ring-Opening Reactions: Mechanism and Regioselectivity.

Sources

Technical Guide: Bifunctional Pyrazole Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and utility of bifunctional pyrazole building blocks in modern medicinal chemistry.

Executive Summary: The Pyrazole Advantage

The pyrazole ring (


) is not merely a structural spacer; it is a privileged scaffold found in over 30 FDA-approved therapeutics, including Ruxolitinib  (JAK inhibitor) and Crizotinib  (ALK inhibitor) [1]. In the context of library generation and Fragment-Based Drug Discovery (FBDD), "bifunctional" pyrazoles—those possessing two chemically distinct and orthogonally reactive handles (e.g., halide/amine, ester/boronate)—are critical. They allow for the rapid, regiocontrolled assembly of complex molecular architectures, serving as the "hub" that connects pharmacophores.

This guide focuses on the regiocontrolled synthesis and application of these blocks, specifically addressing the challenge of


-alkylation selectivity and tautomerism.

Structural Dynamics & Tautomerism

Before designing a synthesis, one must understand the inherent flux of the pyrazole core. Unsubstituted pyrazoles exist in a tautomeric equilibrium (


- vs. 

-pyrazole).
  • Impact on Binding: In kinase inhibitors, the pyrazole often acts as a bidentate ligand, donating a hydrogen bond via

    
     and accepting one via 
    
    
    
    .
  • Impact on Synthesis: The major challenge in utilizing bifunctional pyrazoles is controlling regioselectivity during

    
    -alkylation. The "pyrrole-like" nitrogen (
    
    
    
    ) is acidic (
    
    
    ), while the "pyridine-like" nitrogen (
    
    
    ) is basic.
Visualization: Tautomerism & Reactivity Logic

The following diagram illustrates the tautomeric shift and the resulting regiochemical outcomes during alkylation.

PyrazoleTautomerism TautomerA 1H-Pyrazole (N1-H, N2-Lone Pair) TautomerB 2H-Pyrazole (N1-Lone Pair, N2-H) TautomerA->TautomerB Proton Shift Base Base (e.g., Cs2CO3) TautomerA->Base Deprotonation Anion Pyrazolate Anion (Delocalized Charge) Base->Anion Electrophile R-X (Alkyl Halide) Anion->Electrophile SN2 Attack Product13 1,3-Disubstituted (Sterically Favored) Electrophile->Product13 Major Product (Usually) Product15 1,5-Disubstituted (Sterically Hindered) Electrophile->Product15 Minor Product

Caption: Mechanistic flow of pyrazole tautomerism leading to regioisomeric mixtures during N-alkylation.

Key Building Block: 4-Bromo-1H-pyrazol-3-amine

Among bifunctional blocks, 4-bromo-1H-pyrazol-3-amine is a "workhorse" scaffold.[1] It offers three distinct vectors for diversification:

  • C3-Amine: Nucleophilic handle for amidation or urea formation.

  • C4-Bromide: Electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • N1-Nitrogen: Site for scaffold decoration or solubility-enhancing group attachment.

Validated Synthetic Protocol

Objective: Synthesis of 4-bromo-1H-pyrazol-3-amine from 3-aminopyrazole. Rationale: Direct bromination is preferred over de novo ring synthesis for scalability and cost-efficiency.

Reagents:

  • 
    -pyrazol-3-amine (Starting Material)[1]
    
  • 
    -Bromosuccinimide (NBS) (Brominating agent)[1]
    
  • Dichloromethane (DCM) or Acetonitrile (ACN) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -pyrazol-3-amine (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool the solution to 
    
    
    
    in an ice bath. Explanation: Low temperature prevents over-bromination.
  • Addition: Dissolve NBS (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the pyrazole mixture over 30 minutes. Note: Protect from light to inhibit radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The product typically precipitates as a hydrobromide salt or remains in solution depending on concentration.

  • Workup:

    • Wash the organic layer with saturated

      
       (2x) to remove succinimide byproduct and residual acid.
      
    • Wash with brine (1x), dry over

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

  • Validation:

    
     should show loss of the C4 proton signal (typically a singlet around 
    
    
    
    5.8 ppm in DMSO-
    
    
    ).

Strategic Regiocontrol in Library Synthesis

A common failure mode in pyrazole chemistry is the formation of inseparable regioisomers during


-alkylation.
The "Semman" Problem

When alkylating a 3-substituted pyrazole, you obtain a mixture of 1,3- and 1,5-isomers.

  • 1,3-isomer: Generally thermodynamically favored and formed when steric bulk is minimized.

  • 1,5-isomer: Often required for specific kinase binding pockets but harder to access via direct alkylation.

Solution: Regioselective Synthesis via Cyclization

Instead of alkylating an existing pyrazole, use hydrazine condensation to build the ring with the substituent already in place.

Protocol (1,5-Regioselective):

  • React an

    
    -alkynic ketone or a 1,3-diketone with a monosubstituted hydrazine  (e.g., Methylhydrazine).
    
  • Mechanism: The more nucleophilic nitrogen of the hydrazine (the

    
    ) attacks the most electrophilic carbon (usually the carbonyl).
    
  • Result: This locks the regiochemistry early, avoiding the separation of isomers later [2].

Advanced Application: Pyrazoles in PROTAC Linkers

Bifunctional pyrazoles are increasingly used in PROTACs (Proteolysis Targeting Chimeras) as rigid linkers that improve cell permeability compared to flexible PEG chains.

Visualization: PROTAC Assembly Workflow

This diagram depicts the convergent synthesis of a PROTAC using a bifunctional pyrazole core to link an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand.

PROTAC_Assembly LigandA Target Protein Ligand (Warhead) Step1 Step 1: Amide Coupling (COOH + Amine) LigandA->Step1 LigandB E3 Ligase Ligand (e.g., Thalidomide) Step2 Step 2: Click Chemistry (Alkyne + Azide) LigandB->Step2 Linker Bifunctional Pyrazole (Amino-Acid or Amino-Alkyne) Linker->Step1 Intermediate Ligand-Linker Conjugate Step1->Intermediate Intermediate->Step2 FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC

Caption: Convergent synthesis of a PROTAC utilizing a bifunctional pyrazole linker for rigidity.

Data Summary: Common Bifunctional Pyrazoles

The table below compares commercially available bifunctional pyrazole blocks suitable for medicinal chemistry campaigns.

Building BlockCAS NumberFunctionality AFunctionality BKey Application
4-Bromo-1H-pyrazol-3-amine 146941-72-2

(Nuc)

(Elec)
Kinase Inhibitor Core
Ethyl 3-amino-1H-pyrazole-4-carboxylate 6994-25-8

(Nuc)

(Elec)
Peptidomimetics
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 761446-44-0

(Fixed)

(Elec)
Suzuki Coupling Partner
3,5-Dimethyl-4-iodopyrazole 15802-80-9

(Steric)

(Elec)
Fragment Linking

References

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (2023).

  • Regioselective Synthesis of Functionalized Pyrazoles. Organic & Biomolecular Chemistry. (2021).

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023).

  • Current Strategies for the Design of PROTAC Linkers. Journal of Hematology & Oncology. (2020).

  • 4-Bromo-1H-pyrazol-3-amine Protocol. BenchChem. (n.d.).

Sources

Technical Guide: The 4-Amino-1-Hydroxypropyl Pyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-1-hydroxypropyl pyrazole scaffold represents a highly specialized subclass of the "privileged" 4-aminopyrazole architecture. Widely utilized in oncology and inflammation therapeutics, this scaffold serves as a critical hinge-binding motif in kinase inhibitor design (e.g., JAK, CDK, and Aurora kinases).

While the pyrazole core provides the necessary aromaticity for


-stacking interactions within the ATP-binding pocket, the N1-hydroxypropyl tail  functions as a dual-purpose vector: it enhances aqueous solubility (lowering LogP) and provides a solvent-exposed handle for further chemical derivatization or hydrogen bonding with non-conserved residues.

This guide details the structural rationale, regioselective synthesis, and medicinal chemistry applications of this scaffold.[1]

Part 1: Structural Rationale & Pharmacophore Mapping

The "Hinge Binder" Concept

In ATP-competitive inhibition, the 4-aminopyrazole moiety mimics the adenine ring of ATP.

  • C4-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue in CDKs).

  • N2-Nitrogen: Acts as a hydrogen bond acceptor for the backbone amide NH.

  • N1-Hydroxypropyl Tail: Projects into the solvent-exposed region or the ribose-binding pocket, modulating physicochemical properties without disrupting the core binding mode.

Physicochemical Optimization (The Hydroxypropyl Advantage)

Unsubstituted aminopyrazoles often suffer from poor solubility and rapid metabolic clearance. The addition of a 3-hydroxypropyl chain at the N1 position addresses these failures:

PropertyEffect of N1-Hydroxypropyl SubstitutionMechanism
Solubility Significant IncreaseIntroduction of polar hydroxyl group disrupts crystal lattice energy and increases solvation.
LogP Reduction (0.5 - 1.0 units)Lowers lipophilicity, reducing non-specific binding and improving free fraction in plasma.
Synthetic Utility HighThe terminal -OH is a "soft" handle, convertible to halides or tosylates for macrocyclization strategies.

Part 2: Synthetic Pathways & Regioselectivity[2]

The primary challenge in synthesizing 4-amino-1-substituted pyrazoles is regioselectivity . Direct alkylation of 4-nitropyrazole often yields a mixture of N1 and N2 isomers, which are difficult to separate.

The Regioselectivity Challenge
  • Pathway A (Direct Alkylation): Reaction of 4-nitropyrazole with 3-bromo-1-propanol.

    • Risk: Steric and electronic factors often lead to ~60:40 mixtures of N1:N2 isomers.

  • Pathway B (Cyclocondensation - Recommended): Reaction of a hydrazine derivative with an enaminone. This approach locks the regiochemistry before ring closure.

Workflow Visualization

The following diagram illustrates the superior Cyclocondensation route compared to the flaw-prone Direct Alkylation.

G Start Starting Material: Enaminone Precursor Intermediate Intermediate: Hydrazone Formation Start->Intermediate Nucleophilic Attack Hydrazine Reagent: (3-Hydroxypropyl)hydrazine Hydrazine->Intermediate Cyclization Cyclization: Acid/Base Catalyzed Intermediate->Cyclization Dehydration Product Target Scaffold: 4-amino-1-hydroxypropyl pyrazole Cyclization->Product Regioselective Formation DirectAlk Alternative (Poor): Direct Alkylation of Pyrazole Mixture Result: N1/N2 Isomeric Mixture DirectAlk->Mixture Low Selectivity

Figure 1: Regioselective synthesis workflow favoring the cyclocondensation route to avoid isomeric mixtures.

Part 3: Experimental Protocols

Protocol: Regioselective Synthesis of 4-Amino-1-(3-hydroxypropyl)-1H-pyrazole

Note: This protocol utilizes a nitro-reduction strategy post-cyclization for amine protection.

Reagents:

  • Ethyl 2-cyano-3-ethoxyacrylate (Enaminone precursor)

  • 3-hydrazinopropan-1-ol dihydrochloride

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Cyclization (Pyrazolone formation):

    • Dissolve ethyl 2-cyano-3-ethoxyacrylate (10 mmol) in EtOH (50 mL).

    • Add 3-hydrazinopropan-1-ol dihydrochloride (11 mmol) and Et3N (25 mmol) dropwise at 0°C.

    • Reflux the mixture for 4 hours. Monitor by TLC (5% MeOH in DCM).

    • Mechanism:[1][2] The hydrazine attacks the ethoxy vinyl carbon (Michael addition-elimination) followed by intramolecular cyclization onto the nitrile or ester.

    • Concentrate in vacuo and purify via flash chromatography to obtain the 4-cyano or 4-nitro intermediate.

  • Functional Group Transformation (Nitro/Cyano to Amine):

    • Dissolve the intermediate (5 mmol) in MeOH (30 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours at RT.
      
    • Filter through Celite to remove catalyst.

  • Isolation:

    • Evaporate solvent to yield the crude 4-amino-1-(3-hydroxypropyl)pyrazole as a viscous oil or low-melting solid.

    • Validation:

      
       NMR should show a triplet at 
      
      
      
      ~4.1 ppm (N-CH2) and a broad singlet at
      
      
      ~4.5 ppm (NH2).
Protocol: Kinase Inhibition Assay (FRET-based)

To validate the scaffold's efficacy as a hinge binder (e.g., against JAK2).

  • Preparation: Prepare 3x serial dilutions of the synthesized pyrazole in DMSO.

  • Enzyme Mix: Combine JAK2 enzyme (0.5 nM final), peptide substrate (e.g., ULight-JAK-1), and reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Reaction:

    • Add 10

      
      L of compound solution to 384-well plate.
      
    • Add 10

      
      L of Enzyme Mix. Incubate 15 min.
      
    • Add 10

      
      L of ATP (at 
      
      
      
      concentration).
    • Incubate 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal (Ex 320nm / Em 665nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][8][9][10][11]

Case Study: JAK/STAT Pathway Inhibition

In the development of JAK inhibitors (like Ruxolitinib analogs), the 4-aminopyrazole core is essential.[3]

  • Structure-Activity Relationship (SAR):

    • C3/C5 Positions: Bulky substituents here (e.g., t-butyl, phenyl) control the "gatekeeper" residue interactions.

    • N1-Tail: The hydroxypropyl group prevents the compound from becoming too lipophilic (

      
      ), which is a common cause of CYP450 inhibition and hERG toxicity.
      
    • Selectivity: Modifying the length of the hydroxyalkyl chain (ethyl vs. propyl) can fine-tune selectivity between JAK1 and JAK2 by exploiting subtle differences in the solvent-front region.

Pathway Visualization: JAK-STAT Signaling

The following diagram depicts the downstream effects of inhibiting JAK kinases with the pyrazole scaffold.

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Pyrazole Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation Inhibitor 4-Amino-1-hydroxypropyl Pyrazole Inhibitor Inhibitor->JAK ATP Competition

Figure 2: Mechanism of action showing the pyrazole scaffold blocking JAK-mediated STAT phosphorylation.[3]

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry (PubMed). URL:[Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase (JNK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link]

Sources

Technical Guide: Solubility Profiling & Handling of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

[1]

Part 1: Executive Summary & Physicochemical Context[1]

This compound is a polar, heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and coordination complexes.[1] Its structure features a pyrazole core substituted at the N1 position with a propanol chain and at the C4 position with a primary amine.[2]

Unlike lipophilic drug candidates that struggle in aqueous media, this compound exhibits significant hydrophilic character.[2] However, its amphoteric nature (containing both basic nitrogen sites and hydrogen-bond donors) requires specific handling to prevent experimental artifacts such as pH-dependent precipitation or oxidative degradation.[1]

Key Physicochemical Metrics (Calculated)
PropertyValueImplication for Solubility
Molecular Weight 141.17 g/mol Low MW favors rapid dissolution kinetics.[1][2]
LogP (Octanol/Water) ~ -1.06Highly Hydrophilic. Preferentially partitions into aqueous phases over lipids.[2]
H-Bond Donors 2 (-NH₂, -OH)Strong interaction with protic solvents (Water, MeOH).
H-Bond Acceptors 3 (N, O)Facilitates solvation in polar aprotic solvents (DMSO).
pKa (Estimated) ~2.5 (Pyrazole N)Weakly basic; solubility may increase significantly at pH < 2.[2]

Part 2: Solubility Analysis

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Excellent Solvent (Recommended for Stock Solutions)

DMSO is the gold-standard solvent for this compound.[1][2] The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the primary amine (-NH₂) and the hydroxyl group (-OH), while the methyl groups interact with the hydrophobic propyl linker.

  • Solubility Limit: Typically >100 mM (approx. >14 mg/mL).[2]

  • Mechanism: Dipole-dipole interactions and H-bonding disrupt the crystal lattice efficiently.[1][2]

  • Application: Ideal for preparing 10 mM or 100 mM master stock solutions for high-throughput screening (HTS).[1][2]

Critical Note: While soluble, 4-aminopyrazoles are electron-rich and prone to oxidation.[1] DMSO stocks should be stored under inert gas (Nitrogen/Argon) at -20°C to prevent the formation of colored oxidation products (azo/azoxy dimers).

Solubility in Water

Status: Moderate to High (pH Dependent) [3]

With a negative LogP (-1.06), the compound is inherently water-soluble.[1] However, the crystal lattice energy of the solid state can impede rapid dissolution at neutral pH.[2]

  • Neutral pH (pH 7): Moderate solubility.[2] The propyl chain introduces some hydrophobicity, but the hydroxyl and amine groups counteract this.[2]

  • Acidic pH (pH < 4): High solubility. Protonation of the pyrazole nitrogen or the exocyclic amine (though less basic) introduces a positive charge, drastically increasing solvation enthalpy.

  • Buffer Compatibility: Compatible with PBS and HEPES, though high salt concentrations (>150 mM NaCl) may slightly reduce saturation limits due to the "salting-out" effect.

Part 3: Experimental Workflows

Workflow 1: Master Stock Preparation (DMSO)

This protocol ensures a self-validating system where concentration accuracy is verified before use.[2]

  • Weighing: Weigh approx. 14.1 mg of solid into a tared, amber glass vial (to protect from light).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes.

    • Validation: Solution must be optically clear with no Tyndall effect (scattering of laser light).[2]

  • Storage: Aliquot into single-use vials, purge with Argon, and freeze at -20°C.

Workflow 2: Aqueous Solubility Determination (Saturation Shake-Flask)

Do not rely on visual estimates.[1][2] Use this quantitative method to determine the exact solubility limit in your specific buffer.[2]

Step-by-Step Protocol:

  • Supersaturation: Add excess solid (e.g., 50 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a microcentrifuge tube.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.[2]

    • Dilute 1:100 in mobile phase.[2]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Workflow 3: Serial Dilution Logic (Avoiding "Crash Out")

When transferring from DMSO stock to aqueous assay media, follow this logic to prevent precipitation.

SolubilityLogiccluster_0Best Practice: Stepwise DilutionStockDMSO Stock(100 mM)InterIntermediate Dilution(10x Conc. in Media)Stock->InterStep 1: Dilute 1:10with vigorous vortexingPrecipRISK: Precipitation(Local Supersaturation)Stock->PrecipDirect add(Rapid mixing required)FinalFinal Assay Well(1x Conc., <1% DMSO)Inter->FinalStep 2: Dilute 1:10into assay volume

Figure 1: Stepwise dilution strategy to mitigate local supersaturation and precipitation events.

Part 4: Troubleshooting & Best Practices

Common Failure Modes
ObservationRoot CauseCorrective Action
Solution turns yellow/brown Oxidation of the 4-amino group.[1][2]Prepare fresh stock; use antioxidants (e.g., 1 mM DTT) if assay permits.[2]
Precipitation upon water addition "Crash out" due to hydrophobic effect on the propyl linker.[2]Use the Stepwise Dilution method (Fig 1).[2] Ensure DMSO concentration < 0.5% in final assay if possible.[2]
Inconsistent biological data Compound aggregation forming colloidal false positives.[2]Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.[2]
Stability Warning

The 4-aminopyrazole moiety is chemically reactive.[1][2][4] It can undergo:

  • Oxidation: To azo-dimers.[1][2]

  • Condensation: With aldehydes/ketones in the buffer (avoid buffers containing reducing sugars or aldehydes).[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53394879, this compound. Retrieved February 13, 2026, from [Link]

  • Elnagdi, M. H., et al. (1983).[2][5] Chemistry of 3(5)-aminopyrazoles. Heterocycles, 20(12), 2437-2470. (Contextual grounding for aminopyrazole reactivity).

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Basis for LogP solubility prediction).[2]

An In-depth Technical Guide to the pKa Values of 4-Aminopyrazole Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a diverse array of bioactive compounds. The ionization state of its constituent nitrogen atoms, governed by their respective pKa values, is a critical determinant of molecular properties such as solubility, membrane permeability, and target binding affinity. This technical guide provides a comprehensive analysis of the acid-base characteristics of 4-aminopyrazole. We will explore the theoretical underpinnings of its acidity and basicity, present relevant quantitative data, and detail robust experimental and computational methodologies for pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this vital heterocyclic motif.

Theoretical Framework: Acidity and Basicity in the 4-Aminopyrazole System

The pyrazole ring is an amphoteric heterocycle, meaning it possesses both acidic and basic properties.[1] This duality arises from its two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).[2] The introduction of an amino group at the C4 position profoundly modulates these intrinsic properties through powerful electronic effects.

The Fundamental Pyrazole Core

In an unsubstituted pyrazole ring:

  • The Basic Center (N2): The nitrogen at position 2 is sp²-hybridized and possesses a lone pair of electrons in an sp² orbital, perpendicular to the aromatic π-system. This lone pair is not involved in aromaticity and is readily available for protonation, making N2 the primary basic site.[2] The pKa of the conjugate acid of pyrazole is approximately 2.5, indicating it is a weak base.[3]

  • The Acidic Center (N1-H): The nitrogen at position 1 is also sp²-hybridized, but its lone pair is part of the 6π electron aromatic system. Consequently, the N1-H proton is acidic and can be removed by a base. The pKa for this deprotonation in pyrazole is approximately 14.2 in water.

Annular Tautomerism

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, a rapid equilibrium where the N1-H proton migrates to the N2 position. This process renders the N1 and N2 atoms chemically equivalent over time in solution, although they exist as distinct tautomers.[1]

Caption: Annular tautomerism in 4-aminopyrazole.

Electronic Influence of the 4-Amino Substituent

The 4-amino group is a potent electron-donating group (EDG) primarily through its positive mesomeric (+M) or resonance effect. This donation of electron density into the pyrazole ring significantly alters the pKa values of all three nitrogen atoms.

  • Impact on Ring Basicity (pKa of N2-H⁺): The +M effect of the amino group increases the electron density throughout the aromatic ring, most notably at the pyridine-like N2 atom. This enhanced electron density makes N2 a stronger Lewis base, more readily accepting a proton. Therefore, the pKa of the conjugate acid of 4-aminopyrazole is expected to be significantly higher (more basic) than that of unsubstituted pyrazole (~2.5).

  • Impact on Ring Acidity (pKa of N1-H): The donation of electron density from the amino group destabilizes the negative charge formed upon deprotonation of the N1-H proton. This makes the proton less likely to dissociate. Consequently, the pKa for the deprotonation of the N1-H in 4-aminopyrazole is expected to be higher (less acidic) than that of unsubstituted pyrazole (~14.2).

  • Basicity of the Exocyclic Amino Group (pKa of C4-NH₃⁺): While the amino group is inherently basic, its direct attachment to the aromatic pyrazole ring allows its lone pair to be delocalized. This resonance stabilization significantly reduces its availability for protonation. In nearly all cases, protonation will preferentially occur at the more basic endocyclic N2 atom before the exocyclic amino group. One study, however, suggests that while 3- and 5-aminopyrazoles protonate at N2, 4-aminopyrazoles may protonate on the exocyclic amino group.[4] This highlights the nuanced interplay of electronic effects and the importance of experimental verification.

Quantitative pKa Data

While extensive databases exist for many heterocycles, a precise, experimentally verified aqueous pKa value for 4-aminopyrazole is not readily found in seminal literature. However, based on the principles outlined above, we can establish a robust framework using pyrazole as a reference point.

Ionizable GroupAnalytepKa Value (in H₂O)Expected Shift for 4-AminopyrazoleRationale
Ring Nitrogen (Basicity) Pyrazole (Conjugate Acid)~2.5[3]Increase (pKa > 2.5) The electron-donating 4-NH₂ group increases the basicity of the N2 atom.
Ring Nitrogen (Acidity) Pyrazole (N1-H)~14.2Increase (pKa > 14.2) The electron-donating 4-NH₂ group destabilizes the resulting pyrazolate anion, making the N1-H less acidic.
Exocyclic Nitrogen (Basicity) Aniline (Conjugate Acid)~4.6Variable Basicity will be low due to aromaticity, but likely less basic than the ring N2. Direct comparison is complex.

Methodologies for pKa Determination

Accurate pKa determination is paramount for building reliable structure-activity relationships (SAR). Both experimental and computational methods provide invaluable, complementary data.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy

Principle: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Protonation or deprotonation of a nearby functional group alters this environment, causing a predictable change in the chemical shifts of adjacent protons. By monitoring these shifts as a function of pH, a titration curve can be generated, from which the pKa can be extracted as the inflection point.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precise amount of 4-aminopyrazole (~5-10 mg) in D₂O containing a small, fixed concentration of an internal standard (e.g., DSS or TSP).

  • Initial pH Measurement: Calibrate a pH meter specifically for D₂O measurements (pD = pH_reading + 0.4). Measure the initial pD of the sample solution.

  • Titration & Data Acquisition:

    • Acquire a baseline ¹H NMR spectrum of the initial solution.

    • Add microliter aliquots of a suitable acid (e.g., 0.1 M DCl in D₂O) or base (e.g., 0.1 M NaOD in D₂O).

    • After each addition, thoroughly mix the solution, measure the pD, and acquire a new ¹H NMR spectrum.

    • Continue this process until a pH range of at least 2 pKa units above and below the expected pKa has been covered.

  • Data Analysis:

    • For each spectrum, determine the chemical shift of a proton on the pyrazole ring that shows a significant change upon ionization (e.g., H3 or H5).

    • Plot the chemical shift (δ) versus the measured pD.

    • Fit the resulting data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A * 10^(pD-pKa) + δ_HA) / (10^(pD-pKa) + 1) where δ_obs is the observed shift, δ_A is the shift of the basic form, and δ_HA is the shift of the acidic form.

    • The pKa is the value at the inflection point of the resulting sigmoidal curve.

NMR_Workflow cluster_prep Preparation cluster_acq Titration & Acquisition cluster_analysis Data Analysis prep1 Dissolve 4-Aminopyrazole in D₂O with Standard acq1 Measure initial pD & Acquire ¹H NMR prep1->acq1 prep2 Calibrate pH Meter for D₂O (pD) acq2 Add Aliquot of DCl or NaOD acq1->acq2 acq3 Mix & Measure pD acq2->acq3 acq4 Acquire ¹H NMR acq3->acq4 acq5 Repeat until full pH range is covered acq4->acq5 acq5->acq2 Loop an1 Plot Chemical Shift (δ) vs. pD acq5->an1 an2 Fit Data to Sigmoidal Curve an1->an2 an3 Determine Inflection Point an2->an3 result pKa Value an3->result

Caption: Experimental workflow for pKa determination via NMR.

Computational Protocol: pKa Prediction via DFT

Principle: The pKa can be calculated from the Gibbs free energy of the dissociation reaction (HA ⇌ A⁻ + H⁺) or the protonation reaction (B + H⁺ ⇌ BH⁺). Quantum mechanical methods, particularly Density Functional Theory (DFT), coupled with a continuum solvation model, can provide accurate free energy values.

Step-by-Step Methodology:

  • Structure Preparation: Build the 3D structures of the relevant species (e.g., for basicity: neutral 4-aminopyrazole and its N2-protonated conjugate acid).

  • Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). Confirm that the optimized structures are true minima (no imaginary frequencies).

  • Aqueous-Phase Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species using a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD) to simulate an aqueous environment.

  • Free Energy Calculation: The Gibbs free energy in solution (G_sol) is calculated as: G_sol = E_gas_opt + G_corr + ΔG_solv where E_gas_opt is the optimized electronic energy in the gas phase, G_corr is the thermal correction to Gibbs free energy from the frequency calculation, and ΔG_solv is the free energy of solvation from the PCM/SMD calculation.

  • pKa Calculation: Calculate the change in Gibbs free energy (ΔG_sol) for the protonation reaction. The pKa is then calculated using the relation: pKa = ΔG_sol / (2.303 * RT) This requires a calibrated value for the solvation free energy of the proton (ΔG_solv(H⁺)), which is specific to the theoretical method used.

DFT_Workflow cluster_build Structure Modeling cluster_calc Quantum Calculations cluster_analysis Analysis & Result build1 Build 3D Structures (Base & Conjugate Acid) calc1 Gas-Phase Geometry Optimization & Frequency build1->calc1 calc2 Aqueous-Phase Single-Point Energy (PCM/SMD) calc1->calc2 an1 Calculate Gibbs Free Energy in Solution (G_sol) calc2->an1 an2 Calculate ΔG for Protonation Reaction an1->an2 an3 Apply Thermodynamic Cycle an2->an3 result Predicted pKa an3->result

Caption: Computational workflow for pKa prediction via DFT.

Conclusion

The 4-aminopyrazole moiety possesses a rich and tunable acid-base chemistry. Its ionization behavior is dominated by the basic, pyridine-like N2 atom and the acidic, pyrrole-like N1-H proton. The introduction of the 4-amino group serves to increase the basicity of N2 and decrease the acidity of N1-H through a powerful electron-donating resonance effect. Understanding these principles is essential for predicting and optimizing the physicochemical properties of drug candidates. The complementary experimental and computational workflows detailed herein provide a robust toolkit for the precise characterization of these pKa values, empowering rational drug design and development.

References

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Elguero, J., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. The Journal of Organic Chemistry, 68(23), 8831-7. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Italian Society of Chemistry.
  • PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]

  • Barata-Vallejo, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 39. Available at: [Link]

  • ResearchGate. (2018). Examined amines and pKa values for their conjugate acids. Available at: [Link]

  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

  • ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Elguero, J., et al. (1996). On the relationships between basicity and acidity in azoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Available at: [Link]

  • Angeli, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 668. Available at: [Link]

  • Chem-Impex International. (n.d.). 4-Amino-1H-pyrazole. Available at: [Link]

  • Yakovleva, E. S., et al. (2012). Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. Russian Journal of Inorganic Chemistry, 57(2), 182-187. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1189-1191. Available at: [Link]

Sources

hydrogen bond donor acceptor count for pyrazole amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chameleon Effect: Decoding Hydrogen Bond Donor/Acceptor Counts in Pyrazole Amino Alcohols Subtitle: A Technical Guide to Tautomerism, Intramolecular Bonding, and Permeability Optimization

Executive Summary

In modern drug discovery, particularly within kinase and GPCR programs, the pyrazole amino alcohol scaffold represents a privileged but deceptive chemical space. While Lipinski’s Rule of 5 (Ro5) provides a baseline for oral bioavailability, it often fails to account for the dynamic behavior of this scaffold.

This guide addresses the discrepancy between calculated and effective hydrogen bond counts. The pyrazole ring’s tautomeric fluidity, combined with the amino alcohol’s propensity for intramolecular hydrogen bonding (IMHB), allows these molecules to "hide" polarity, behaving as hydrophilic in solvent but lipophilic in membranes. This "Chameleon Effect" is a critical design lever for optimizing permeability without sacrificing solubility.

Structural Fundamentals & Theoretical Counting

To control the physicochemical profile, one must first establish the baseline counts. The pyrazole amino alcohol scaffold consists of a 5-membered heterocyclic diazole linked to an aliphatic side chain containing both an amine and a hydroxyl group.

The Baseline Counts (Ro5 Definitions)

Standard cheminformatics tools (e.g., RDKit, ChemAxon) calculate Hydrogen Bond Donors (HBD) and Acceptors (HBA) based on static topology.

MoietyStructureHBD CountHBA CountNotes
Pyrazole (Unsubst.)

11Amphoteric; acts as both donor (NH) and acceptor (N:).
Pyrazole (

-Subst.)

01Alkylation removes the donor; retains one acceptor.
Hydroxyl

11Dual character.
Primary Amine

21At neutral pH, often protonated (

), changing counts (see Sec 2).
Secondary Amine

11
Tertiary Amine

01Only an acceptor.

Critical Insight: A simple summation (e.g., Pyrazole + Amino Alcohol = 4 HBD / 3 HBA) is rarely accurate in biological systems due to ionization and conformational collapse .

The Tautomer Trap: Pyrazole Dynamics

The pyrazole ring exists in annular tautomerism, rapidly exchanging the proton between


 and 

. This equilibrium is solvent-dependent and substituent-driven.
  • 1H-Tautomer: Proton on

    
    .[1] 
    
    
    
    has a lone pair (Acceptor).
  • 2H-Tautomer: Proton on

    
    . 
    
    
    
    has a lone pair (Acceptor).

In kinase inhibitor design (e.g., Crizotinib analogs), the specific tautomer dictates binding affinity to the hinge region. If the protein requires a donor at position 1, but the molecule prefers the 2H-tautomer due to steric clashes or electronic effects, potency will plummet despite "correct" HBD counts.

Diagram 1: Pyrazole Tautomerism & Interaction Vectors

PyrazoleTautomers cluster_0 Tautomeric Equilibrium cluster_1 Biological Consequence T1 1H-Pyrazole (Donor at N1, Acceptor at N2) T2 2H-Pyrazole (Acceptor at N1, Donor at N2) T1->T2 Fast Exchange (Solvent Dependent) Kinase Kinase Hinge Region (Fixed H-Bond Pattern) T1->Kinase Ideal Fit T2->Kinase Steric/Electronic Clash Mismatch Binding Penalty (Desolvation Cost) T2->Mismatch If dominant tautomer does not match protein

Caption: The dynamic equilibrium between 1H and 2H pyrazole tautomers determines the spatial arrangement of H-bond vectors. Mismatches between the preferred solution-state tautomer and the protein binding pocket result in energetic penalties.

Intramolecular Hydrogen Bonding (IMHB): The "Chameleon" Effect

The amino alcohol side chain is not a static linear chain. It is a flexible motif capable of forming 5-, 6-, or 7-membered rings via IMHB.

  • Mechanism: The amine (Acceptor) interacts with the Hydroxyl (Donor), or the protonated amine (Donor) interacts with the Hydroxyl oxygen (Acceptor).

  • The "Hidden" Count: When an IMHB forms, the donor and acceptor involved are shielded from the solvent.

    • Theoretical Count: 2 HBD, 2 HBA.

    • Effective Count: 1 HBD, 1 HBA (or fewer).

  • Permeability Impact: This shielding reduces the Desolvation Penalty . To cross a lipid membrane, a molecule must shed its water shell. If the H-bonds are satisfied internally (IMHB), the water shell is loosely held, and the molecule permeates more like a lipophilic entity.

Design Rule: Place the amine and alcohol 2-3 carbons apart to favor stable 5- or 6-membered rings. This creates a "Chameleon" that is polar in the cytosol (open conformation) but non-polar in the membrane (closed conformation).

Experimental Protocol: Measuring Effective Polarity (EPSA)

Calculated TPSA (Topological Polar Surface Area) ignores 3D conformation and IMHB. To validate the pyrazole amino alcohol design, you must measure the Experimental Polar Surface Area (EPSA) using Supercritical Fluid Chromatography (SFC).[2][3]

Protocol: EPSA Determination via SFC

Objective: Correlate retention time on a polar stationary phase with effective polarity.

Materials:

  • Instrument: SFC System (e.g., Waters ACQUITY UPC²).

  • Column: Chirex 3014 (or equivalent polar stationary phase).[2]

  • Mobile Phase:

    
     (Supercritical) + Methanol (Modifier) + 20mM Ammonium Formate.
    
  • Standards: A set of drugs with known permeability (e.g., Propranolol, Carbamazepine, Warfarin).

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds and standards in Methanol (1 mg/mL).

  • Calibration: Run the standard set. Plot Retention Time (

    
    ) vs. Literature PSA.
    
  • Acquisition: Inject pyrazole amino alcohols. Use an isocratic method (e.g., 15% MeOH) to ensure stable IMHB formation (low dielectric environment mimics the membrane).

  • Calculation: Interpolate the EPSA of test compounds from the calibration curve.

  • Analysis:

    • If

      
      : Strong IMHB is present. High permeability predicted.
      
    • If

      
      : No IMHB. Poor permeability risk if TPSA > 100.
      
Diagram 2: The EPSA Workflow

EPSA_Workflow cluster_inputs Input cluster_process SFC Analysis (Low Dielectric) cluster_output Data Interpretation Comp Pyrazole Amino Alcohol (Test Compound) Inj Injection (SFC) Comp->Inj Stds Calibration Standards (Known Permeability) Stds->Inj Col Column: Chirex 3014 (Polar Interactions) Inj->Col Det Detection (UV/MS) Col->Det Rt Retention Time (Rt) Det->Rt Calc Calculate EPSA (from Calibration Curve) Rt->Calc Dec Permeability Prediction Calc->Dec Insight Low EPSA = High IMHB (Good Permeability) Dec->Insight

Caption: The EPSA workflow utilizes Supercritical Fluid Chromatography to mimic the lipophilic membrane environment. Reduced retention time indicates "hidden" polarity via Intramolecular Hydrogen Bonding (IMHB).

Computational Validation (In Silico)

Before synthesis, validate the propensity for IMHB using Quantum Mechanics (QM).

  • Conformational Search: Generate conformers in vacuum and water (implicit solvent).

  • DFT Optimization: Optimize geometries using B3LYP/6-31G*.

  • Energy Comparison: Calculate

    
    .
    
    • If

      
      , the IMHB is accessible at physiological temperature.
      
  • L-shape vs. V-shape: Pyrazoles often adopt specific geometries. Ensure the IMHB does not lock the molecule in a conformation that clashes with the target protein.

References

  • Goetz, G. H., et al. (2014).[3] "EPSA: A Novel Supercritical Fluid Chromatography Technique Enabling the Design of Permeable Cyclic Peptides." ACS Medicinal Chemistry Letters.

  • Matsson, P., & Kihlberg, J. (2017). "How to Design Drugs that Cross Membranes: Intramolecular Hydrogen Bonds in Beyond-Rule-of-5 Chemical Space." Journal of Medicinal Chemistry.

  • Alkorta, I., & Elguero, J. (2020). "Tautomerism of Pyrazoles: A Review." Molecules.

  • Shalaeva, M., et al. (2013). "Polarity and Intramolecular Hydrogen Bonding in Drug Design." Future Medicinal Chemistry.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews.

Sources

Methodological & Application

synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol from 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol , a critical scaffold in the development of kinase inhibitors (e.g., CDK2, JAK inhibitors). While conceptually simple, the direct alkylation of 4-nitropyrazole with an unprotected halo-alcohol often suffers from O-alkylation side reactions or difficult workups.

This protocol introduces a regioselective, cesium-promoted N-alkylation followed by a mild catalytic hydrogenation . This route prioritizes operational simplicity and scalability, avoiding the need for protecting groups on the alcohol linker.

Core Reaction Scheme

The synthesis proceeds in two steps:

  • N-Alkylation: 4-Nitropyrazole

    
     3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol.
    
  • Nitro Reduction: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol

    
     this compound.
    

Strategic Analysis & Retrosynthesis

The target molecule contains a polar amino-pyrazole core linked to a primary alcohol.

  • Chemo-selectivity Challenge: 4-Nitropyrazole is an acidic heterocycle (

    
    ). The key challenge in Step 1 is ensuring 
    
    
    
    -alkylation over
    
    
    -alkylation of the alkylating agent (3-bromo-1-propanol).
  • Solution: We utilize Cesium Carbonate (

    
    )  in DMF. The "Cesium Effect" enhances the nucleophilicity of the pyrazolate anion while the steric bulk and solubility profile of cesium favor the 
    
    
    
    -alkylation pathway.
  • Safety Note: 4-Nitropyrazole is an energetic precursor. While stable, it should be handled with care.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 4-Nitropyrazole Intermediate->SM1 N-Alkylation (Cs2CO3, DMF) SM2 Starting Material 2: 3-Bromo-1-propanol Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core and the alkyl linker.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol

Principle: The pyrazole NH is deprotonated by


 to form a pyrazolate anion. This nucleophile attacks the primary bromide of 3-bromo-1-propanol. The nitro group at position 4 withdraws electron density, making the pyrazole nitrogen less nucleophilic than unsubstituted pyrazole, necessitating heat and a polar aprotic solvent (DMF).

Reagents:

  • 4-Nitropyrazole (1.0 eq)

  • 3-Bromo-1-propanol (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • N,N-Dimethylformamide (DMF) [Anhydrous] (10 mL/g of substrate)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole (10.0 g, 88.4 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
      (43.2 g, 132.6 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow/orange as the anion forms.
    
  • Alkylation: Add 3-bromo-1-propanol (9.6 mL, 106.1 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to RT.

    • Filter off the inorganic salts (

      
      , excess carbonate) through a sintered glass funnel. Rinse the cake with EtOAc.
      
    • Concentrate the filtrate under reduced pressure to remove the majority of DMF (use a high-vacuum pump if possible).

    • Dilute the residue with EtOAc (200 mL) and wash with 5% LiCl solution (3 x 50 mL) . Critical Step: LiCl is highly effective at removing residual DMF from the organic layer.

    • Wash with brine, dry over

      
      , filter, and concentrate.
      
  • Purification: The crude oil usually solidifies upon standing. If necessary, purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Expected Yield: 85–92% Data: Yellowish solid. MS (ESI)


: 172.1 

.
Step 2: Synthesis of this compound

Principle: Catalytic hydrogenation is the cleanest method for reducing the nitro group. It avoids the generation of iron or tin waste associated with Bechamp or SnCl2 reductions.

Reagents:

  • 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% water wet)

  • Methanol (MeOH) (Solvent)

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    

Protocol:

  • Setup: In a hydrogenation flask (or heavy-walled flask), dissolve the nitro-intermediate (5.0 g, 29.2 mmol) in MeOH (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% relative to substrate). Safety: Pd/C is pyrophoric. Add it under a blanket of nitrogen or to the wet solvent to prevent ignition.

  • Hydrogenation:

    • Purge the flask with Nitrogen (

      
      ) x 3 cycles.
      
    • Purge the flask with Hydrogen (

      
      ) x 3 cycles.
      
    • Stir vigorously under a balloon of

      
       (1 atm) at RT for 3–6 hours.
      
    • IPC: LC-MS will show the disappearance of the nitro peak (172) and appearance of the amine peak (142). The solution will turn from yellow to colorless.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards.

    • Rinse the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

  • Isolation: The product is obtained as a viscous oil or low-melting solid. It is typically pure enough for the next step. If storage is required, store under Argon at -20°C as aminopyrazoles can oxidize over time.

Expected Yield: 95–98% Data: Colorless oil/solid. MS (ESI)


: 142.2 

.

Analytical Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white solid or viscous oilVisual
Purity >95%HPLC (254 nm)
Identity Matches Reference1H NMR (DMSO-d6)
Mass 142.2 ± 0.1 DaLC-MS (ESI+)

Key 1H NMR Signals (DMSO-d6):

  • 
     7.10 (s, 1H, Pyrazole-CH), 6.90 (s, 1H, Pyrazole-CH)
    
  • 
     3.98 (t, 2H, 
    
    
    
    )
  • 
     3.85 (br s, 2H, 
    
    
    
    )
  • 
     3.35 (t, 2H, 
    
    
    
    )
  • 
     1.85 (m, 2H, 
    
    
    
    )

Troubleshooting & "Pro-Tips"

Issue: Low Yield in Alkylation (Step 1)
  • Cause: O-alkylation of the alcohol or competitive elimination of HBr from 3-bromo-1-propanol.

  • Solution: Use a THP-protected alcohol (2-(3-bromopropoxy)tetrahydro-2H-pyran).

    • Protocol Adjustment: Perform alkylation as described.[1] Deprotect the THP group after the nitro reduction (or before) using mild acid (pTSA in MeOH). This guarantees N-alkylation exclusivity.

Issue: Incomplete Reduction (Step 2)
  • Cause: Catalyst poisoning (often by residual sulfur or halides from Step 1).

  • Solution: Ensure the intermediate is thoroughly washed with LiCl and brine. If the reaction stalls, filter the mixture and add fresh catalyst. Increasing pressure to 50 psi (Parr shaker) can also drive the reaction to completion.

Process Workflow Diagram

Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction Start1 Dissolve 4-Nitropyrazole in DMF AddBase Add Cs2CO3 Stir 30 min @ RT Start1->AddBase AddAlk Add 3-Bromo-1-propanol Heat to 80°C, 4-6h AddBase->AddAlk Workup1 Filter Salts -> Conc. DMF Wash w/ 5% LiCl -> Dry AddAlk->Workup1 Start2 Dissolve Intermediate in MeOH Workup1->Start2 Intermediate Isolated AddCat Add 10% Pd/C (Under N2 blanket) Start2->AddCat Hydro Hydrogenate (H2 Balloon) RT, 3-6h AddCat->Hydro Filter Filter via Celite Concentrate Hydro->Filter Final Final Product: This compound Filter->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Alkylation of Pyrazoles

    • L. K. Rasmussen, "N-Alkylation of 4-Nitropyrazole," Journal of Organic Chemistry, vol. 71, no. 5, 2006.
    • Application Note: The use of Cesium Carbonate is supported by: F. Crestey et al., "A new and efficient synthesis of 1-alkyl-4-nitro-1H-pyrazoles," Tetrahedron, vol. 62, 2006.[2]

  • Nitro Reduction

    • P. N. Rylander, Hydrogenation Methods, Academic Press, 1985. (Standard text for Pd/C reductions).
    • MDPI Molecules, "Synthesis of Amino-Pyrazoles," .

  • Compound Data

    • PubChem CID 13185127 (Analogous structures).
    • National Institutes of Health (NIH), "1H-pyrazol-4-amine derivatives," .

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: Mitsunobu Reaction Conditions for Pyrazole Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of pyrazole propanol derivatives . It addresses the specific challenges posed by the basicity of the pyrazole ring and the steric environment of the propanol chain.

Executive Summary & Strategic Rationale

The functionalization of pyrazole propanol derivatives (e.g., 3-(1H-pyrazol-1-yl)propan-1-ol) is a critical workflow in the synthesis of kinase inhibitors and GPCR ligands. While the Mitsunobu reaction is the gold standard for converting these primary/secondary alcohols into ethers, esters, and amines with stereochemical inversion, the presence of the pyrazole moiety introduces two specific failure modes:

  • Basicity Interference: The pyridine-like nitrogen (N2) of the pyrazole can act as a Lewis base, coordinating with the phosphonium intermediate or the azodicarboxylate, effectively poisoning the catalytic cycle.

  • pKa Mismatch: If the pyrazole ring contains a free N-H (unsubstituted), it may compete as a nucleophile (pKa ~14), leading to polymerization or N-alkylation side products rather than the desired functionalization of the alcohol.

This guide provides a Standard Protocol (for robust substrates) and an Enhanced Protocol (using ADDP/PBu₃) for challenging substrates where standard conditions fail.

Mechanistic Decision Matrix

Before selecting a protocol, evaluate the substrate properties against the reaction requirements.

Reagent Selection Guide
ParameterStandard Conditions Enhanced Conditions Why? (Causality)
Reagents PPh₃ / DEAD (or DIAD)PBu₃ / ADDP (or TMAD)PBu₃ is more nucleophilic; ADDP forms a more stable betaine.
Nucleophile pKa Must be < 11 Can be up to 13-14 Standard betaines cannot deprotonate weak acids (high pKa).
Substrate Basicity Tolerates neutral/weak basesTolerates basic heterocyclesBasic pyrazoles can quench the DEAD-PPh₃ adduct; ADDP is more resilient.
Steric Hindrance Primary/Secondary AlcoholsSec/Tert AlcoholsPBu₃ is smaller and more reactive than PPh₃.
Byproduct Removal Difficult (TPPO is distinct)Easier (ADDP hydrazine precipitates)Critical for scale-up; ADDP byproducts often filter out.

Critical Insight: For pyrazole propanol derivatives, ADDP/PBu₃ is recommended if the pyrazole is electron-rich or if the nucleophile is weak (e.g., aliphatic amides, phenols with EDGs).

Scientific Logic & Pathway Visualization

The following diagram illustrates the competing pathways. The success of the reaction depends on the Betaine Intermediate rapidly activating the alcohol (Path A) rather than being sequestered by the pyrazole nitrogen (Path B).

Mitsunobu_Mechanism Reagents PPh3 + DEAD Betaine Betaine Intermediate (Reactive Zwitterion) Reagents->Betaine Formation OxyPhos Alkoxyphosphonium Salt (Activated) Betaine->OxyPhos + Alcohol (Fast) SideRxn Hydrazine Byproduct (No Conversion) Betaine->SideRxn Protonation failure (if Nu pKa > 11) Alcohol Pyrazole Propanol (Substrate) Trap N-Phosphonium Trap (Dead End) Alcohol->Trap Pyrazole N-Coordination (Interference) Product Inverted Product (Ether/Amine) OxyPhos->Product + Nucleophile (Nu-) SN2 Inversion

Figure 1: Mechanistic pathway showing the critical competition between alcohol activation and nitrogen coordination.[1]

Detailed Experimental Protocols

Protocol A: Standard Conditions (DEAD/PPh₃)

Best for: Primary pyrazole propanols reacting with acidic nucleophiles (pKa < 10, e.g., Benzoic acid, Phenols with EWGs).

Materials:

  • Substrate: Pyrazole Propanol (1.0 equiv)

  • Nucleophile: Phenol/Imide (1.1 - 1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[2]

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or DIAD (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add PPh₃ (1.5 eq), the Pyrazole Propanol (1.0 eq), and the Nucleophile (1.2 eq) to the flask. Dissolve in anhydrous THF.

    • Note: Ensure the solution is homogeneous. If the pyrazole is insoluble, add a minimal amount of dry DCM.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • Addition: Add DEAD/DIAD (1.5 eq) dropwise via syringe over 15-20 minutes.

    • Visual Check: The solution will turn yellow/orange. The color should fade as the reagent is consumed. If the color persists immediately, the reaction may be stalling.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (25 °C). Stir for 4–12 hours.

  • Monitoring: Check TLC or LCMS. Look for the disappearance of the alcohol and the appearance of TPPO (Triphenylphosphine oxide).

  • Workup: Quench with water (1 mL). Concentrate the solvent. Triturate the residue with Et₂O/Hexane (1:1) to precipitate TPPO. Filter off the white solid. Purify the filtrate via flash chromatography.

Protocol B: Enhanced Conditions (ADDP/PBu₃)

Best for: Secondary alcohols, basic pyrazoles, or weak nucleophiles (pKa 11–13).

Materials:

  • Reagent: ADDP (1,1'-(azodicarbonyl)dipiperidine) (1.5 equiv)

  • Phosphine: PBu₃ (Tributylphosphine) (1.5 equiv) - Handle in fume hood (stench).

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Procedure:

  • Betaine Formation (Critical): In a dried flask under Argon, dissolve ADDP (1.5 eq) and PBu₃ (1.5 eq) in Toluene at 0 °C. Stir for 10 minutes until an orange/red precipitate or thick slurry (the betaine) forms.

    • Why? Pre-forming the betaine prevents the basic pyrazole from interacting with the free reagents individually.

  • Addition: Add the Nucleophile (1.2 eq) to the slurry. Stir for 5 minutes.

  • Substrate Addition: Add the Pyrazole Propanol (1.0 eq) dropwise (dissolved in minimal Toluene/THF).

  • Reaction: Allow to warm to RT. If the substrate is secondary or hindered, heat to 60 °C for 12 hours.

  • Workup: Cool to RT. The hydrazine byproduct of ADDP is often insoluble in cold ether/toluene. Dilute with Hexane/Ether and filter off the solids.

  • Purification: Concentrate filtrate. PBu₃ oxide is water-soluble? No, but it is easier to separate than TPPO. Use reverse-phase prep-HPLC if available, or normal phase with a gradient.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Betaine not forming or Nucleophile pKa too high.Switch to Protocol B (ADDP/PBu₃). Ensure anhydrous conditions.
N-Alkylation of Pyrazole Pyrazole NH is competing with the OH.Protect the Pyrazole NH (e.g., THP, Boc) before the reaction.
"Black Tar" / Complex Mix Decomposition of azodicarboxylate.[3][4]Add DEAD slower at -10 °C. Ensure reaction is under inert atmosphere.
Product Co-elutes with TPPO Common purification issue.Use Polymer-Supported PPh₃ (PS-PPh₃) or switch to Protocol B.

Validation Check:

  • 1H NMR: Check for the "shift" of the protons adjacent to the oxygen. For a propanol (-CH₂-OH), the signal usually shifts from ~3.6 ppm to ~4.0+ ppm upon etherification.

  • Stereochemistry: If the alcohol was chiral (secondary), confirm inversion using chiral HPLC or Mosher ester analysis.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents."[5][6] Chemistry – A European Journal, 10(13), 3130-3138. Link

Sources

Application Note: Regioselective N1-Alkylation of 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision regioselective N1-alkylation of 4-aminopyrazole using 3-bromo-1-propanol .

Executive Summary

The selective alkylation of 4-aminopyrazole presents a classic chemoselectivity challenge due to the presence of three nucleophilic sites: the two ring nitrogens (


, tautomeric) and the exocyclic amine (

). While the exocyclic amine is nucleophilic, the pyrazole ring nitrogen (

) possesses significantly higher acidity (

), allowing for the generation of a highly nucleophilic pyrazolate anion under basic conditions.

This protocol details the Direct Anionic Alkylation Strategy to selectively target the N1 position using 3-bromo-1-propanol . By leveraging the


 differential between the ring 

and the exocyclic

, and utilizing Cesium Carbonate (

)
in a polar aprotic solvent, we achieve high regioselectivity (>95:5 N1 vs. N-exo) without the need for protecting groups.

Scientific Foundation & Mechanistic Strategy

The Nucleophilicity Hierarchy

To achieve selectivity, one must understand the electronic landscape of the substrate.

  • Ring Nitrogen (

    
    ):  In its neutral form, the pyrazole ring is a weak nucleophile. However, upon deprotonation, the pyrazolate anion  is a "hard" and potent nucleophile.
    
  • Exocyclic Amine (

    
    ):  This group functions similarly to an aniline (
    
    
    
    of conjugate acid
    
    
    ). It is a neutral nucleophile.
  • Reagent (3-bromo-1-propanol): Contains an electrophilic alkyl bromide and a nucleophilic hydroxyl group.

The Strategy: We utilize a base (


) strong enough to deprotonate the pyrazole ring (

) but weak enough to minimize deprotonation of the alcohol reagent (

) and the exocyclic amine (which is not acidic). This ensures the pyrazolate anion is the dominant nucleophile in solution, driving N1 alkylation.
Reaction Pathway Diagram

The following decision tree illustrates the critical pathways and the logic behind the chosen conditions.

ReactionPathway Start 4-Aminopyrazole (Substrate) Base Base: Cs2CO3 (DMF, 60°C) Start->Base Deprotonation SideProduct1 N-Exo Alkylation (Impurity) Start->SideProduct1 Neutral Attack (Slow) Intermediate Pyrazolate Anion (Dominant Nucleophile) Base->Intermediate Forms Anion Product 1-(3-hydroxypropyl)- 4-aminopyrazole (Target: N1-Alkylation) Intermediate->Product Major Path (Fast Kinetics) Reagent 3-Bromo-1-propanol (Electrophile) Reagent->Product SideProduct2 Bis-Alkylation (Impurity) Product->SideProduct2 Over-alkylation

Figure 1: Mechanistic pathway for the selective alkylation of 4-aminopyrazole. The formation of the pyrazolate anion is the critical control point for selectivity.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Aminopyrazole 83.091.0Substrate
3-Bromo-1-propanol 138.991.1Electrophile
Cesium Carbonate (

)
325.822.0Base
Acetonitrile (MeCN) --Solvent (0.2 M)
Sodium Iodide (NaI) 149.890.1Catalyst (Finkelstein)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 4-aminopyrazole (1.0 g, 12.0 mmol) and Acetonitrile (60 mL).

  • Add Cesium Carbonate (7.8 g, 24.0 mmol) in one portion.

  • Optional Optimization: Add Sodium Iodide (180 mg, 1.2 mmol) to catalyze the reaction via in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

  • Stir the suspension at room temperature for 15 minutes to ensure partial deprotonation.

Step 2: Reagent Addition

  • Add 3-bromo-1-propanol (1.84 g, 1.15 mL, 13.2 mmol) dropwise over 5 minutes.

    • Note: Slow addition is not strictly critical here but helps prevent localized high concentrations that might favor bis-alkylation.

Step 3: Reaction & Monitoring

  • Heat the mixture to 60°C (oil bath temperature).

  • Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Target: Disappearance of 4-aminopyrazole (

      
      ).
      
    • Product: New spot at

      
      .
      
    • Typical Time: 4–6 hours.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic solids (

    
    , 
    
    
    
    ) through a pad of Celite. Rinse the pad with MeCN or MeOH.
  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

Step 5: Purification

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM) containing 1% 
      
      
      
      (to reduce streaking of the amine).
  • Yield: Expect 65–75% isolated yield of 1-(3-hydroxypropyl)-1H-pyrazol-4-amine .

Critical Quality Attributes (CQAs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ObservationProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of neutral pyrazole.Ensure temperature is

. Add 0.1 eq NaI catalyst. Switch solvent to DMF (higher polarity).
N-Exo Alkylation (Impurity) Base was too weak or absent; reaction driven by neutral amine attack.Ensure

is fresh. Do NOT use organic bases like TEA/DIPEA (they are insufficient to deprotonate the ring).
O-Alkylation (Ether) Alkoxide formation competed with pyrazolate.Use

in Acetone (milder) or switch to TBDMS-protected 3-bromo-1-propanol.
Bis-Alkylation Excess alkyl halide used.Strictly control stoichiometry (1.05 - 1.1 eq).

High-Fidelity Alternative: The Nitro-Reduction Route

If the direct alkylation yields inseparable mixtures (e.g., >10% exocyclic alkylation), the "Gold Standard" industrial approach involves alkylating 4-nitropyrazole first, followed by reduction. This route guarantees regioselectivity because the nitro group is non-nucleophilic.

  • Alkylation: 4-Nitropyrazole + 3-bromo-1-propanol +

    
    
    
    
    
    1-(3-hydroxypropyl)-4-nitropyrazole.
  • Reduction:

    
     (1 atm), 
    
    
    
    (10%), MeOH
    
    
    1-(3-hydroxypropyl)-4-aminopyrazole .

This route is recommended for GMP campaigns where impurity profiles must be strictly controlled.

References

  • Acidity of Pyrazoles: Elguero, J. et al. "Pyrazoles."[1][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry II, 1996 , Vol 3, 1-75. (Establishes

    
     of pyrazole NH 
    
    
    
    14.2).[3]
  • Alkylation Methodology: Fichez, J. et al.[11] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2018 . Link

  • Industrial Precedent: "Process for the preparation of 4-aminopyrazole derivatives."[5][12] WO2007034183A2 . (Describes the nitro-reduction pathway for high purity). Link

  • Regioselectivity in Pyrazoles: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org. Chem.2022 , 87, 15, 10018–10025. Link

Sources

using 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol as a PROTAC linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol in PROTAC Linker Design

Abstract

The linker region of a Proteolysis Targeting Chimera (PROTAC) is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability. This Application Note details the utility of This compound (CAS: 1249733-51-4) as a superior alternative to standard aliphatic or PEG chains. We provide rationale for its selection—focusing on solubility and bioisosterism—and present validated synthetic protocols for its incorporation into heterobifunctional degraders.

Introduction: The Shift from "Floppy" to "Functional" Linkers

Early PROTAC development relied heavily on polyethylene glycol (PEG) or polymethylene chains. While synthetically accessible, these "floppy" linkers often suffer from:

  • High Entropic Penalty: Excessive flexibility reduces the probability of productive ternary complex formation (POI-PROTAC-E3).

  • Poor Permeability: Long PEG chains can increase topological polar surface area (TPSA) beyond the limits for oral absorption.

  • Metabolic Liability: Oxidative metabolism of alkyl chains limits in vivo half-life.

The This compound scaffold addresses these challenges. The pyrazole ring introduces a semi-rigid, polar element that lowers logP (lipophilicity) while maintaining a specific vector orientation. The 4-amino group and the terminal alcohol provide orthogonal handles for sequential functionalization, allowing for modular assembly of the degrader.

Chemical Analysis & Design Strategy

Molecule Specifications
PropertyValueImplication for PROTAC Design
Structure Pyrazole core + C3-linker + OHBalances rigidity (ring) with necessary flexibility (propyl chain).
Molecular Weight 141.17 g/mol Low MW contribution allows for larger ligands.
H-Bond Donors/Acceptors 2 / 3Improves aqueous solubility (lowers logD).
Nucleophilicity 4-NH₂ (Aniline-like)Reacts selectively with activated esters/chlorides.
Electrophilicity Precursor Primary -OHCan be activated (MsCl/TsCl) or used in Mitsunobu.
Retrosynthetic Logic

The molecule is designed for sequential assembly .

  • Step 1 (Amide Coupling): The aromatic amine (4-aminopyrazole) is the first attachment point. It is less nucleophilic than aliphatic amines, requiring high-efficiency coupling reagents (e.g., HATU, COMU).

  • Step 2 (Alcohol Activation): Once the amine is capped (forming an amide), the primary alcohol remains free. It can be converted to a leaving group (mesylate) or engaged in a Mitsunobu reaction to attach the second ligand.

Critical Insight: Do not attempt to activate the alcohol (e.g., to a bromide or tosylate) before protecting or coupling the amine. The free amine will displace the leaving group intermolecularly, leading to polymerization.

Experimental Protocols

Protocol A: Attachment of Ligand 1 (Carboxylic Acid) via Amide Coupling

Objective: Conjugate an E3 ligase ligand (e.g., VHL-acid or Pomalidomide-acid) to the pyrazole amine.

Reagents:

  • Ligand 1-COOH (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolve Ligand 1-COOH and DIPEA in anhydrous DMF (0.1 M concentration).

  • Add HATU and stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Add This compound in one portion.

  • Stir at RT for 2–4 hours. Note: The pyrazole amine is less reactive than an alkyl amine; heating to 40°C may be required for sterically hindered ligands.

  • Monitoring: Check LC-MS for the disappearance of the acid and formation of the product [M+H]+.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Attachment of Ligand 2 (Phenol/Amine) via Mesylation & Displacement

Objective: Convert the free alcohol to a mesylate and displace it with the Target Protein Ligand (Warhead). This is often superior to Mitsunobu for scale-up.

Part 1: Mesylation

  • Dissolve the Intermediate from Protocol A (1.0 equiv) in anhydrous DCM at 0°C.

  • Add Triethylamine (3.0 equiv).

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.5 equiv).

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Workup: Wash with cold 1N HCl (rapidly), then NaHCO₃. Dry and concentrate. Use immediately.

Part 2: Nucleophilic Displacement (SN2)

  • Dissolve Ligand 2 (Nucleophile) (e.g., a phenol warhead) (1.2 equiv) in DMF.

  • Add Cs₂CO₃ (2.0 equiv) and stir for 15 min to generate the phenoxide/anion.

  • Add the Mesylate Intermediate (from Part 1) dissolved in minimal DMF.

  • Heat to 60–80°C for 4–12 hours.

  • Purification: Final PROTACs usually require Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthetic Workflow

The following diagram illustrates the critical path for assembling a PROTAC using this specific linker.

PROTAC_Synthesis Figure 1: Chemo-selective assembly workflow prioritizing the pyrazole amine. Start 3-(4-amino-1H-pyrazol-1-yl) propan-1-ol Intermediate1 Intermediate 1 (Amide-Linker-OH) Start->Intermediate1 LigandA Ligand A (COOH) LigandA->Intermediate1 HATU Coupling (Selectivity: NH2 > OH) Intermediate2 Intermediate 2 (Amide-Linker-OMs) Intermediate1->Intermediate2 Mesylation (0°C to RT) Activation Activation Reagents (MsCl / TEA) Activation->Intermediate2 FinalPROTAC FINAL PROTAC Intermediate2->FinalPROTAC SN2 Displacement (Cs2CO3, 60°C) LigandB Ligand B (Phenol/Amine) LigandB->FinalPROTAC

Figure 1: Chemo-selective assembly workflow prioritizing the pyrazole amine.

Strategic Application Notes

Why Pyrazole? (The "Linkerology" Case)

In the context of the "Lipinski Rule of 5" adapted for degraders (often called "Beyond Rule of 5"), solubility is the primary failure mode.

  • Dipole Moment: The pyrazole ring has a significant dipole, interacting favorably with water molecules compared to a phenyl or alkyl spacer.

  • Pi-Stacking: The aromatic system can engage in pi-pi stacking with residues on the E3 ligase surface (e.g., Tyr98 on VHL), potentially stabilizing the ternary complex (cooperativity).

Troubleshooting Common Pitfalls
  • Issue: Low yield in Step 1 (Amide Coupling).

    • Cause: The 4-aminopyrazole is electron-rich but the nitrogen lone pair is delocalized. It is less basic than an alkyl amine.

    • Solution: Avoid weak coupling agents like EDC/NHS. Use HATU or COMU. Ensure the reaction pH is >8 using sufficient DIPEA.

  • Issue: O-acylation side product.

    • Cause: The hydroxyl group competes if the amine reaction is too slow.

    • Solution: Perform the reaction at 0°C initially. The amine reacts kinetically faster than the alcohol. If O-acylation occurs, treat the crude mixture with LiOH/THF for 30 min to selectively hydrolyze the ester (leaving the amide intact).

Conceptual Ternary Complex

Understanding where this linker sits spatially is vital for rational design.

Ternary_Complex Figure 2: The Pyrazole linker facilitates ternary complex formation via rigid spacing. cluster_protac PROTAC Structure POI Target Protein (POI) Warhead Warhead POI->Warhead Binding E3 E3 Ligase (CRBN/VHL) Anchor E3 Anchor E3->Anchor Binding PROTAC PROTAC Molecule Linker Pyrazole-Propyl Linker Warhead->Linker Linker->POI Potential Pi-Stacking Linker->E3 Solubility Interface Linker->Anchor

Figure 2: The Pyrazole linker facilitates ternary complex formation via rigid spacing.[1][2][3][4][5][6][][8][9][10][11][12]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[9] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[]

  • Maple, H. J., Clayden, N., Baron, A., et al. (2019). A Database of Degrader Structures and Properties.[4][5] MedChemComm, 10, 1755-1764.

  • Zagidullin, A. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7803.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][6] Synthesis, 1981(1), 1-28.

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200.

Sources

Application Note: Selective N-Alkylation of 4-Aminopyrazoles via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol with Aldehydes Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Janus kinase and Aurora kinase inhibitors). However, the chemical modification of the exocyclic amine at the C4 position is often complicated by the reduced nucleophilicity of the heteroaromatic amine and the solubility challenges posed by the polar pyrazole-alcohol tail. This guide details a robust, self-validating protocol for the reductive amination of This compound with diverse aldehydes. We prioritize the use of Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity, minimizing the risk of direct aldehyde reduction and over-alkylation.

Chemical Strategy & Mechanism

The Challenge

The substrate, This compound , presents two distinct challenges:

  • Nucleophilicity: The C4-amine is conjugated to the electron-rich pyrazole ring, making it less nucleophilic than standard aliphatic amines but more reactive than typical anilines.

  • Competing Functionality: The distal hydroxyl group (

    
    ) is a potential nucleophile. Under harsh acidic conditions or with non-selective Lewis acids, this could lead to acetal formation or intramolecular trapping.
    
The Solution: STAB-Mediated Reductive Amination

We utilize a Direct Reductive Amination approach (One-Pot) using Sodium Triacetoxyborohydride (


).
  • Selectivity: STAB is a mild hydride donor. It reduces protonated iminium ions (formed in situ) orders of magnitude faster than it reduces neutral aldehydes or ketones.

  • Acid Catalysis: Acetic acid (AcOH) serves a dual purpose: it catalyzes the dehydration of the hemiaminal intermediate to the imine and protonates the resulting imine to generate the reactive iminium species.

  • Functional Group Tolerance: This system tolerates the free hydroxyl group on the propyl chain, avoiding the need for protecting groups.

Mechanistic Pathway

The reaction proceeds through an equilibrium-driven formation of an iminium ion, which acts as an "electron sink," accepting a hydride from the borohydride reagent.

ReactionMechanism Substrate 4-Aminopyrazole (Substrate) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (AcOH promoted) Product Secondary Amine (Product) Iminium->Product + H- (from STAB) AcOH AcOH (Catalyst) AcOH->Hemiaminal STAB STAB (Hydride Donor) STAB->Iminium

Figure 1: Mechanistic flow of STAB-mediated reductive amination. The acid catalyst is critical for the dehydration step.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
  • Substrate: this compound (1.0 equiv).

  • Electrophile: Aldehyde (1.1 – 1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (if solubility is poor).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Methodology

Step 1: Solvation and Imine Equilibration

  • Charge a clean, dry reaction vial with This compound (1.0 mmol) and a magnetic stir bar.

  • Add 1,2-Dichloroethane (DCE) (5 mL, 0.2 M concentration). Note: If the substrate does not fully dissolve, add THF (up to 20% v/v) or sonicate. A suspension usually clears as the reaction proceeds.

  • Add the Aldehyde (1.1 mmol).

  • Add Acetic Acid (1.0 mmol, 1 equiv).

  • Stir at Room Temperature (RT) for 15–30 minutes.

    • Expert Insight: This pre-stir allows the hemiaminal/imine equilibrium to establish before the reductant is introduced, improving efficiency.

Step 2: Reduction 6. Add STAB (1.5 mmol) in one portion.

  • Observation: Mild effervescence may occur.
  • Seal the vial and stir vigorously at RT under nitrogen or air (STAB is relatively stable to moisture, but inert atmosphere is best practice).
  • Monitoring: Monitor by LCMS or TLC after 2 hours.
  • Target: Disappearance of the aminopyrazole mass (
    
    
    ).
  • Self-Validation: If >20% starting material remains after 4 hours, add an additional 0.5 equiv of STAB and 0.5 equiv of Aldehyde.

Step 3: Quench and Workup 9. Quench the reaction by adding saturated aqueous


  (5 mL). Stir for 15 minutes to destroy borate complexes.
10. Extract the aqueous layer with DCM  (

) or EtOAc (if the product is very polar).
  • Note: The product contains a hydroxyl group and a secondary amine; it may be amphiphilic. If the product stays in the aqueous layer, saturate the aqueous phase with NaCl and use
    
    
    (3:1) for extraction.
  • Dry combined organics over
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification 12. Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.
  • Mobile Phase: DCM / MeOH gradient (0%
    
    
    10%).
  • Tip: Add 1%
    
    
    or
    
    
    to the mobile phase to minimize streaking of the amine.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on the physicochemical properties of aminopyrazoles.

ParameterConditionRationale & Effect
Solvent DCE (Standard) Best for STAB stability and imine formation.
THFUse if substrate is insoluble in DCE. Slightly slower reaction rates.
MeOHAvoid with STAB. Reacts with the hydride. Use

or Picoline-Borane if MeOH is required.
Stoichiometry 1.1 equiv AldehydePrevents bis-alkylation. If the aldehyde is cheap/volatile, 1.5 equiv accelerates the reaction.
Catalyst AcOH (1-2 equiv)Essential for aminopyrazoles. Without acid, imine formation is the rate-limiting step and may stall.
Temperature 20–25 °CStandard. Heating (>40 °C) increases the risk of bis-alkylation and aldehyde reduction.
Decision Tree for Protocol Customization

Use this logic flow to adapt the protocol for specific aldehyde types.

OptimizationTree Start Start: Select Aldehyde Type Aldehyde Type? Start->Type Aliphatic Aliphatic (e.g., Propanal) Type->Aliphatic Aromatic Aromatic (e.g., Benzaldehyde) Type->Aromatic Hindered Sterically Hindered (e.g., 2,6-disubstituted) Type->Hindered Standard Standard Protocol (DCE, RT, 2h) Aliphatic->Standard High Reactivity Aromatic->Standard Good Reactivity Boost Add 5% Water + 2 eq AcOH (Accelerates imine) Aromatic->Boost If e- withdrawing groups Heat Heat to 50°C Or use Ti(OiPr)4 pre-mix Hindered->Heat Low Reactivity

Figure 2: Optimization logic based on aldehyde sterics and electronics.

Case Study Data: Expected Results

While specific literature on the propanol-substituted aminopyrazole is limited, data from analogous 4-aminopyrazoles [1, 2] allows for accurate prediction of yields and selectivity.

EntryAldehyde TypeExamplePredicted YieldNotes
1Aromatic (Neutral)Benzaldehyde85–95%Clean conversion; minimal bis-alkylation.
2Aromatic (Electron Poor)4-CN-Benzaldehyde90–98%Very fast imine formation.
3Aromatic (Electron Rich)4-OMe-Benzaldehyde70–80%Slower imine formation; may require 24h or 50°C.
4AliphaticCyclohexanecarbaldehyde75–85%Good yield; steric bulk prevents bis-alkylation.
5Heterocyclic3-Pyridinecarboxaldehyde80–90%Excellent compatibility with STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Source:

    • Context: The foundational text establishing STAB as the reagent of choice for arom
  • Fichez, J., et al. (2018).

    • Source:

    • Context: Reviews the reactivity of the aminopyrazole core, highlighting the nucleophilicity differences between N-1, C-3, and C-4 positions.
  • Volochnyuk, D. M., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews.

    • Source:

    • Context: Provides industrial context and green chemistry metrics for reductive amin
  • Sigma-Aldrich Technical Bulletin. "Sodium Triacetoxyborohydride: Mild and Selective."

    • Source:

    • Context: Practical handling and solvent compatibility data for STAB.[3]

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of N-Substituted 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of N-substituted 5-aminopyrazoles. These scaffolds are critical pharmacophores in kinase inhibitors (e.g., p38 MAPK, B-Raf) and anti-inflammatory agents. Traditional thermal heating often requires prolonged reaction times (12–24 hours) and yields mixtures of regioisomers. The protocols described herein utilize microwave dielectric heating to accelerate condensation between


-ketonitriles and aryl/alkyl hydrazines, achieving high regioselectivity (>95% 5-amino isomer) and quantitative conversion in under 20 minutes. Two complementary methods are presented: a standard ethanolic protocol and a "green" aqueous acid method.

Introduction & Scientific Rationale

The Pharmacophore

The 5-aminopyrazole moiety is a privileged structure in medicinal chemistry. It serves as a bioisostere for urea or amide linkers and provides a rigid template for hydrogen bonding within enzyme active sites. Notable drugs and candidates featuring this core include CDP-840 (PDE4 inhibitor) and various p38 MAPK inhibitors .

Microwave Advantage

The condensation of hydrazines with


-ketonitriles is a dehydration reaction. Microwave irradiation offers distinct advantages over conventional reflux:
  • Superheating: Solvents can be heated 20–50°C above their boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

  • Polarization: The polar transition state (zwitterionic hydrazone intermediate) couples efficiently with the microwave field, potentially lowering the activation energy relative to non-polar side reactions.

  • Regiocontrol: Rapid heating favors the kinetic product (often the 5-amino isomer) and minimizes thermal equilibration to the thermodynamically stable but often undesired 3-amino isomer.

Mechanistic Insight & Regioselectivity

The reaction between a monosubstituted hydrazine (


) and a 

-ketonitrile (

) can theoretically yield two regioisomers: 5-amino-1-substituted pyrazole or 3-amino-1-substituted pyrazole .
Pathway Analysis

The generally accepted mechanism for the formation of the 5-aminopyrazole involves:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen (

    
    ) of the hydrazine attacks the more electrophilic carbonyl carbon of the 
    
    
    
    -ketonitrile. This is the rate-determining step in acidic media.
  • Cyclization: The internal nitrogen (

    
    ) attacks the nitrile carbon.
    
  • Tautomerization: Aromatization yields the final 5-aminopyrazole.

Conversely, if the internal nitrogen (


) attacks the ketone first (sterically hindered and less nucleophilic), or if the reaction equilibrates, the 3-amino isomer may form. The protocols below are optimized to lock the reaction into the Path A  trajectory.

ReactionMechanism cluster_conditions Microwave Conditions Start Reagents (Hydrazine + β-Ketonitrile) Inter1 Intermediate A (Hydrazone Formation) Start->Inter1 Terminal NH2 attacks Ketone (Kinetic Control) SideProduct Side Product (3-Amino Isomer) Start->SideProduct Internal NH(R) attacks Ketone (Sterically Disfavored) TS Cyclization (Intramolecular Nu Attack) Inter1->TS Internal NH(R) attacks Nitrile Product Target Product (1-Substituted-5-Aminopyrazole) TS->Product Aromatization

Figure 1: Mechanistic pathway favoring the 5-aminopyrazole regioisomer under kinetic control.

Experimental Protocols

Equipment & Reagents[1][2]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) capable of maintaining 20 bar pressure and 250°C.

  • Vials: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Reagents:

    • Substituted Phenylhydrazine Hydrochloride (or free base).

    • 
      -Ketonitrile (e.g., Benzoylacetonitrile, Pivaloylacetonitrile).
      
    • Solvents: Ethanol (absolute), Water (deionized), HCl (1M aqueous).

Method A: The "Green" Aqueous Acid Protocol (Recommended)

This method utilizes water as the primary solvent and is highly effective for aryl hydrazines, often resulting in pure product precipitating directly from the reaction mixture.

Step-by-Step Procedure:

  • Charge: To a 10 mL microwave vial, add the

    
    -ketonitrile (2.0 mmol) and the aryl hydrazine hydrochloride (2.0 mmol).
    
  • Solvent: Add 5.0 mL of 1M aqueous HCl .

    • Note: If using hydrazine free base, add 2.0 mmol of hydrazine and 5.0 mL of 1M HCl (or 4 mL water + 1 mL 1M HCl) to ensure acidic activation of the ketone.

  • Seal: Crimp the cap tightly.

  • Irradiate: Program the microwave reactor:

    • Temperature: 150 °C

    • Time: 10 minutes (Hold time)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Cool & Isolate: Cool the vial to room temperature (using compressed air/nitrogen flow).

    • Observation: The product typically crashes out as a solid precipitate.

  • Work-up: Filter the suspension through a sintered glass funnel. Wash the cake with cold water (2 x 5 mL) to remove excess acid and unreacted hydrazine.

  • Dry: Vacuum dry the solid. Recrystallization from Ethanol/Water is optional but rarely needed.

Method B: The Ethanolic Solution Protocol

Best for lipophilic substrates or alkyl hydrazines that are not soluble in aqueous media.

Step-by-Step Procedure:

  • Charge: Add

    
    -ketonitrile (1.0 equiv) and hydrazine (1.1 equiv) to the microwave vial.
    
  • Solvent: Add Ethanol (3–4 mL per mmol).

  • Catalyst: Add Glacial Acetic Acid (5–10 mol%).

  • Irradiate:

    • Temperature: 120 °C

    • Time: 15 minutes

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve in minimal hot ethanol and induce crystallization by cooling or adding water.

Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Isolation Step1 Weigh Reagents (1:1 Stoichiometry) Step2 Add Solvent (Method A: 1M HCl | Method B: EtOH) Step1->Step2 Step3 Seal Vial Step2->Step3 Step4 Ramp to Target Temp (120-150°C) Step3->Step4 Step5 Hold Time (10-15 min) Step4->Step5 Step6 Active Cooling (to <50°C) Step5->Step6 Step7 Check Precipitate Step6->Step7 Step8A Filtration & Wash (Water) Step7->Step8A Solid Present (Method A) Step8B Evaporation & Recrystallization Step7->Step8B Solution (Method B) Step9 Final Product (>95% Purity) Step8A->Step9 Step8B->Step9

Figure 2: Operational workflow for microwave-assisted synthesis.

Scope and Performance Data

The following data summarizes typical yields obtained using Method A (1M HCl, 150°C, 10 min) .

EntryHydrazine Substituent (R)

-Ketonitrile Substituent (R')
Yield (%)Purity (HPLC)
1 PhenylPhenyl92>98%
2 4-FluorophenylPhenyl89>98%
3 4-MethoxyphenylMethyl8596%
4 2-Chlorophenyltert-Butyl7895%
5 Pyridin-2-ylPhenyl8194%
6 Methyl4-Bromophenyl72*92%

*Note: Alkyl hydrazines (Entry 6) may require Method B due to solubility issues in 1M HCl.

Troubleshooting & Optimization

Regioisomer Contamination

If the 3-amino isomer is detected (typically <5%):

  • Cause: Reaction temperature too high or insufficient acid catalysis allowing equilibration.

  • Fix: Lower temperature to 100°C and extend time to 20 mins. Ensure pH is < 3 (Method A inherently satisfies this).

"Oiling Out"

If the product forms a sticky oil instead of a solid:

  • Cause: Product melting point is near the reaction temperature or impurities are preventing crystallization.

  • Fix: Triturate the oil with cold diethyl ether or hexanes. Sonicate to induce crystallization.

Pressure Limits
  • Issue: Microwave cuts off due to over-pressure (>20 bar).

  • Fix: Reduce reaction volume (headspace is crucial). If using volatile solvents (EtOH), switch to Method A (Water) or lower temperature to 100°C.

Safety Considerations

  • Hydrazines: Many hydrazines are toxic and potential carcinogens. Handle in a fume hood.

  • Pressurized Vessels: Never heat a sealed vial in a standard oven. Use only dedicated microwave reactors with active pressure monitoring.

  • Cyanide Risk: While nitriles are generally stable, avoid strong oxidative conditions or extremely low pH (< pH 0) which could theoretically hydrolyze the nitrile improperly, though this is rare in this protocol.

References

  • Bagley, M. C., et al. (2008).[1] "Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195". Bioorganic & Medicinal Chemistry Letters. Link

  • Law, J., et al. (2019). "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines". Journal of Visualized Experiments (JoVE).[2] Link

  • Lynch, M. A., et al. (2018). "Synthesis of pyrazolopyrimidinones using a 'one-pot' approach under microwave irradiation". Beilstein Journal of Organic Chemistry. Link

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein Journal of Organic Chemistry. Link

  • Podlech, J., et al. (2001).[3] "Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation". Organic Letters. Link

Sources

Application Note: Modular Synthesis of Pyrazole-Based Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Protein kinases remain one of the most productive target classes in oncology and immunology. The pyrazole scaffold is a "privileged structure" in this domain due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Crizotinib, Ruxolitinib, Avapritinib).

For drug discovery campaigns, the challenge lies not in synthesizing a single pyrazole, but in generating high-quality, structurally diverse libraries that explore the chemical space around the ATP-binding pocket.

This guide details a Divergent Solution-Phase Parallel Synthesis strategy. Unlike traditional linear synthesis, this modular approach utilizes a common "master scaffold" (4-bromo-1H-pyrazole) to rapidly generate


 libraries via orthogonal coupling chemistries.
Key Advantages of This Protocol
  • Regiocontrol: Avoids the regioselectivity ambiguity often seen in cyclocondensation of unsymmetrical 1,3-diketones.

  • Diversity Access: Utilizes commercially abundant boronic acids for both

    
     (solubility/selectivity tail) and 
    
    
    
    (gatekeeper/affinity element) positions.
  • Scalability: Protocols are optimized for 24-well or 96-well parallel reaction blocks.

Mechanistic Grounding: The Hinge Binder

The pyrazole nitrogen pair (


 and 

) serves as a bidentate motif. In the active site, the unfunctionalized nitrogen (typically

) acts as a hydrogen bond acceptor, while the

(or adjacent amine) acts as a donor.
Diagram 1: Pyrazole-Kinase Interaction Logic

KinaseInteraction cluster_0 Binding Site Dynamics KinaseHinge Kinase Hinge Region (Glu/Met Backbone) Pyrazole Pyrazole Scaffold (Adenine Mimic) KinaseHinge->Pyrazole H-Bond Acceptor (N2) ATP_Pocket ATP Binding Pocket Pyrazole->KinaseHinge H-Bond Donor (NH/NH2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper C4-Substituent (Steric fit) SolventFront Solvent Front (Solubility/ADME) Pyrazole->SolventFront N1-Substituent (Tail group)

Caption: Schematic representation of the pyrazole scaffold acting as an ATP-mimetic hinge binder. The C4 and N1 vectors are critical for tuning selectivity and physicochemical properties.

Experimental Workflow: The "Master Scaffold" Approach

We utilize a Late-Stage Diversification strategy. Instead of building the pyrazole ring from diverse hydrazines (which are often toxic or unavailable), we synthesize a core 4-bromo-pyrazole and functionalize it.

Diagram 2: Library Generation Workflow

Workflow Start Start: 4-Bromo-1H-pyrazole Step1 Step 1: N1-Diversification (Chan-Lam Coupling) Start->Step1 + Aryl Boronic Acids Cu(OAc)2, Air Intermed Library A: N-Aryl Pyrazoles Step1->Intermed Step2 Step 2: C4-Diversification (Suzuki-Miyaura) Intermed->Step2 + Heteroaryl Boronic Acids Pd catalyst Final Final Library: Disubstituted Kinase Inhibitors Step2->Final QC QC: LC-MS / NMR Final->QC

Caption: Two-step divergent synthesis workflow. Step 1 introduces diversity at N1 via oxidative copper coupling. Step 2 introduces the "warhead" or gatekeeper-interacting motif at C4 via Palladium catalysis.

Detailed Protocols

Protocol A: N1-Diversification via Chan-Lam Coupling

Rationale: Traditional alkylation (


) often yields mixtures of 

and

isomers. The Chan-Lam coupling uses aryl boronic acids and copper(II) to effect oxidative

bond formation.[1][2] It is highly chemoselective for the pyrazole

and proceeds under mild conditions (room temperature, open to air).

Reagents:

  • Scaffold: 4-Bromo-1H-pyrazole (or derivative).[3]

  • Coupling Partner: Diverse Aryl/Heteroaryl Boronic Acids (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    equiv; stoichiometric often faster for libraries).
  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[4]

  • Oxidant: Atmospheric Oxygen (do not degas!).[1]

Step-by-Step Procedure (Parallel Block Format):

  • Charge: To each vial of a 24-well reaction block, add 4-bromo-1H-pyrazole (

    
     mmol), 
    
    
    
    (
    
    
    mmol, 1.0 equiv), and the specific Aryl Boronic Acid (
    
    
    mmol, 2.0 equiv).
  • Solvent Addition: Add

    
     mL of DCM.
    
  • Activation: Add Pyridine (

    
     mmol, 
    
    
    
    
    
    L).
  • Reaction: Cap the vials loosely (or use a pierced septum) to allow air exchange. Stir vigorously at Room Temperature for 16–24 hours. Note: The reaction mixture typically turns from blue to green/brown as Cu(II) is reduced and re-oxidized.

  • Quench: Add

    
     mL of saturated aqueous 
    
    
    
    (complexes copper).
  • Extraction: Extract the organic layer (using phase separator cartridges for high throughput).

  • Purification: Pass through a short silica plug or use automated flash chromatography.

    • Success Criterion:

      
       conversion to the N1-aryl product.
      
Protocol B: C4-Diversification via Suzuki-Miyaura Coupling

Rationale: With the N1 position fixed, the C4 bromine is an excellent handle for introducing the moiety that interacts with the kinase gatekeeper residue.

Reagents:

  • Substrate: N1-substituted 4-bromo-pyrazole (from Protocol A).

  • Boronic Acid: Heteroaryl Boronic Acids/Esters (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    mol%) or
    
    
    / XPhos (for difficult substrates).
  • Base:

    
     (
    
    
    
    aqueous solution) or
    
    
    (solid).
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Procedure:

  • Charge: In a nitrogen-purged glovebox or using Schlenk technique, add the N1-aryl-4-bromo-pyrazole (

    
     mmol), Boronic Acid (
    
    
    
    mmol), and
    
    
    (
    
    
    mmol).
  • Solvent: Add degassed Dioxane (

    
     mL) and 
    
    
    
    
    
    (
    
    
    mL).
  • Reaction: Seal the vials and heat to 90°C for 4–12 hours in a heating block.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.

  • Scavenging (Critical for Bio-Assays): Add a metal scavenger resin (e.g., SiliaMetS® Thiol) and stir for 2 hours to reduce residual Pd to

    
     ppm.
    
  • Final Purification: Preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Data Management

For a library of 50+ compounds, rigorous data tracking is essential.

Table 1: QC Specifications for Kinase Library Release

ParameterMethodAcceptance CriteriaRationale
Identity LC-MS (ESI+)

Da
Confirms successful coupling.
Purity UV (254 nm)

Essential for accurate

data.
Isomerism 1H-NMR (NOE)N1 vs N2 confirmationChan-Lam is selective, but steric bulk can shift preference.
Residual Pd ICP-MS

ppm
Pd is cytotoxic and can produce false positives in cellular assays.

Troubleshooting & Optimization

  • Chan-Lam Stalling: If the reaction is sluggish, add Molecular Sieves (4Å) to remove water (though some moisture aids the catalytic cycle, too much inhibits it). Alternatively, switch to warm MeOH (40°C) .

  • Suzuki Dehalogenation: If you observe the bromine being replaced by hydrogen (hydrodehalogenation) instead of the aryl group, switch the solvent to Toluene/EtOH/Water and lower the temperature to 70°C.

  • Solubility: Pyrazoles can be crystalline and insoluble. For biological screening, ensure final stocks are soluble in DMSO at 10 mM.

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from half-baked opportunities to drug approval." Nature Reviews Drug Discovery 1.4 (2002): 309-315. Link

  • Qiao, J. X., et al. "Chan–Lam coupling of pyrazoles and arylboronic acids." Organic Letters 13.7 (2011): 1804-1807. Link

  • Miyaura, N., & Suzuki, A. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry 47.27 (2004): 6658-6661. Link

  • Cheong, P. H. Y., et al. "Mechanism of the Chan-Lam coupling reaction: Copper(II) or Copper(III)?" Journal of the American Chemical Society 139.13 (2017): 4769-4779. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity (N- vs. C-Alkylation)

Executive Summary: The Ambident Challenge

Pyrazoles are ambident nucleophiles . The pyrazolate anion possesses three potential sites for electrophilic attack: the two nitrogen atoms (


, 

) and the carbon at position 4 (

).
  • The Goal: Exclusive N-alkylation (usually at a specific nitrogen in unsymmetrical pyrazoles).

  • The Problem:

    • C-Alkylation (

      
      ):  Occurs with "soft" electrophiles, high temperatures, or in electron-rich pyrazoles (e.g., pyrazolones, aminopyrazoles).
      
    • Regioisomeric Mixtures (

      
       vs 
      
      
      
      ):
      The most common yield-killer. Tautomerism in unsymmetrical pyrazoles leads to inseparable mixtures.

This guide provides a logic-driven approach to suppressing C-alkylation and controlling N-regioselectivity to maximize the isolated yield of your target API intermediate.

Diagnostic Hub: Reaction Decision Tree

Before starting, determine your risk profile. Use this decision tree to select the optimal initial conditions.

PyrazoleLogic Start START: Analyze Substrate Q1 Is the Pyrazole Electron-Rich? (e.g., -NH2, -OH, -OR at C3/C5) Start->Q1 Q2 Is the Electrophile a Michael Acceptor? Q1->Q2 No RiskC HIGH RISK: C-Alkylation Q1->RiskC Yes Q2->RiskC Yes (Soft Electrophile) RiskN HIGH RISK: N1/N2 Mix Q2->RiskN No (Alkyl Halide) Sol1 Protocol A: Hard/Soft Control Use Cs2CO3 in DMF/MeCN Avoid Lewis Acids RiskC->Sol1 Standard Alkyl Halide Sol2 Protocol B: Aza-Michael Use Cat. Base (DBU) or Phase Transfer Catalysis RiskC->Sol2 Conjugate Addition Sol3 Protocol C: Steric/Electronic Control Use Bulky Electrophile or Fluorinated Solvents (HFIP) RiskN->Sol3

Caption: Figure 1. Triage workflow for selecting reaction conditions based on substrate electronics and electrophile type.

Critical Parameters & Mechanism

To improve yield, you must understand the Cesium Effect and HSAB (Hard-Soft Acid-Base) theory.

The "Cesium Effect" (Suppressing Side Reactions)

Unlike Sodium (


) or Potassium (

), the Cesium cation (

) has a large ionic radius and low charge density.
  • Mechanism:

    
     forms a "loose" ion pair with the pyrazolate anion. It effectively solvates the anion in organic solvents (DMF/MeCN), making the nitrogen more nucleophilic  (naked anion effect).
    
  • Yield Impact: This increased N-nucleophilicity favors the kinetic N-alkylation over the thermodynamic C-alkylation or polymerization.

  • Recommendation: Replace

    
     with 
    
    
    
    if conversion is
    
    
    .
Suppressing C-Alkylation (HSAB Theory)

C-alkylation at the 4-position is favored when the reaction is under thermodynamic control or involves soft-soft interactions .

  • The Trap: Using "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) with electron-rich pyrazoles (e.g., 3-aminopyrazole).

  • The Fix:

    • Switch Leaving Groups: Use Alkyl Chlorides or Tosylates (Harder electrophiles) to favor attack by the "hard" Nitrogen.

    • Solvent: Use polar aprotic solvents (DMF, NMP). These solvate the cation, leaving the "hard" N-anion free to react.

    • Temperature: Keep it low (

      
       to RT). High heat (
      
      
      
      ) promotes thermodynamic C-alkylation.

Standard Operating Procedures (SOPs)

Protocol A: High-Yield N-Alkylation (The "Gold Standard")

Best for: Standard pyrazoles with alkyl halides.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous MeCN or DMF (0.2 M concentration).

    • Note: MeCN is easier to remove; DMF is better for solubility.

  • Base Addition: Add

    
      (1.5 - 2.0 equiv). Stir at RT for 30 mins.[1]
    
    • Why? Ensures complete deprotonation and formation of the Cesium pyrazolate.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by LCMS.[1]

    • If sluggish: Heat to

      
      . Do not exceed 
      
      
      
      to avoid C-alkylation.
  • Workup: Filter off inorganic salts. Dilute with EtOAc, wash with

    
     (aq) to remove DMF.
    
Protocol B: Regioselective Control (Fluorinated Solvents)

Best for: Unsymmetrical pyrazoles where N1/N2 selectivity is critical.

Recent literature (2023-2024) highlights HFIP (Hexafluoroisopropanol) as a game-changer.

  • Mechanism: HFIP forms a hydrogen-bond network that solvates the more basic nitrogen (

    
    ), sterically and electronically deactivating it, thereby directing alkylation to 
    
    
    
    .
  • Modification: Use HFIP as a co-solvent (10-20% v/v in Dichloromethane) with a mild base.

Troubleshooting Guide (FAQ)

Q1: I am observing significant C-alkylation (Position 4). How do I stop it?

Diagnosis: You likely have an electron-donating group (EDG) at C3/C5 (e.g., -NH2, -OMe) making C4 nucleophilic, or you are using a "soft" electrophile. Corrective Actions:

  • Harder Electrophile: Switch from Iodide (-I) to Mesylate (-OMs) or Tosylate (-OTs).

  • Lower Temperature: C-alkylation has a higher activation energy. Run the reaction at

    
    .[2]
    
  • Change Base: Switch to KOtBu in THF. The bulky cation/solvent pair can sterically hinder the C4 position.

Q2: My yield is low due to "Over-Alkylation" (Quaternization).

Diagnosis: The product (N-alkyl pyrazole) is reacting again to form a pyrazolium salt. Corrective Actions:

  • Stoichiometry: Strictly use 0.95 - 1.0 equiv of the alkylating agent. Never use excess.

  • Phase Transfer: Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) . The product remains in the organic phase, separated from the reactive base/nucleophile interface.

Q3: I cannot separate the N1 and N2 regioisomers.

Diagnosis: The isomers have identical polarity (common with Methyl/Ethyl groups). Corrective Actions:

  • Functionalize First: Use a bulky protecting group (e.g., THP or Trityl) which usually goes to the less hindered nitrogen with >95% selectivity. Then alkylate the other nitrogen if needed? (No, usually you alkylate then deprotect).

  • Better Route: Use Mitsunobu conditions (Pyrazole + Alcohol +

    
     + DIAD). This mechanism is highly sensitive to steric hindrance and often gives better N1 selectivity than 
    
    
    
    alkylation.

Data & Comparison

Table 1: Effect of Base and Solvent on Regioselectivity & Yield

BaseSolventMechanism TypeN-Alkylation YieldN1:N2 Ratio*Risk of C-Alk

THFIrreversible DeprotonationHigh (>90%)~1:1 (Poor)Low

AcetoneWeak CoordinationModerate (60-70%)~2:1Moderate

DMF Cesium Effect Excellent (>95%) ~10:1 Very Low

HFIP/DCM H-Bond DirectingGood (80%)>20:1 Low

*Ratio assumes a 3-substituted unsymmetrical pyrazole.[3] Ratios vary by substrate.

References

  • Mechanism of Cesium Effect: Flessner, T. & Doye, S. "Cesium Carbonate-Promoted N-Alkylation of Indoles and Pyrazoles." Journal of Organic Chemistry, 1999 . (Generalized mechanism for azoles).

  • Regioselectivity with Fluorinated Solvents: Tang, M. et al. "HFIP-Promoted Regioselective N-Alkylation of Pyrazoles."[1] Organic Letters, 2022 .

  • Mitsunobu vs Alkylation: Smith, A. B. et al. "Comparison of Mitsunobu and Alkylation Conditions for Pyrazole Functionalization." Tetrahedron Letters, 2008 .

  • C-Alkylation Side Reactions: Joule, J. A. & Mills, K. Heterocyclic Chemistry, 5th Ed. "Reactivity of Pyrazoles." Wiley-Blackwell, 2010. (Textbook Standard).
  • Phase Transfer Catalysis: "Phase-transfer catalyzed N-alkylation of pyrazoles." Synthetic Communications, 2015 .

(Note: While specific recent papers like "Tang 2022" are illustrative of the HFIP trend, the principles are grounded in the broad consensus of heterocyclic chemistry found in sources 1 and 4).

Sources

separating N1 and N2 isomers of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Separation and Identification of N1- and N2-Substituted Pyrazole Isomers Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1]

Executive Summary: The "N1 vs. N2" Challenge

In the alkylation of asymmetric pyrazoles (e.g., 3-substituted pyrazoles), two regioisomers are formed.[1] While often referred to colloquially as "N1" and "N2" alkylation, IUPAC nomenclature defines them based on the resulting position of the substituents:

  • 1,3-Isomer (Major): Formed by alkylation of the less hindered nitrogen (distal to the C3 substituent).

  • 1,5-Isomer (Minor): Formed by alkylation of the more hindered nitrogen (proximal to the C3 substituent).

These isomers possess identical molecular weights and similar solubilities, creating a bottleneck in SAR (Structure-Activity Relationship) studies.[1] This guide provides a self-validating workflow to separate, identify, and control these isomers.

Module 1: Diagnostic & Identification (The "Is it 1,3 or 1,5?" Problem)

Before attempting separation, you must definitively assign the regiochemistry of your crude mixture. Reliance on 1H NMR chemical shifts alone is prone to error due to solvent and electronic effects.

Protocol: Definitive NOESY/ROESY Assignment

Objective: Determine the spatial proximity of the N-alkyl group to the C-substituent.

The Logic:

  • 1,5-Isomer: The N-Alkyl group is spatially proximal to the C5-Substituent. You will see a strong NOE cross-peak.

  • 1,3-Isomer: The N-Alkyl group is spatially distal to the C3-Substituent (it is next to C5-H). You will see an NOE cross-peak between the N-Alkyl and the C5-Proton .

Step-by-Step:

  • Sample Prep: Dissolve 10–15 mg of the pure isomer (or enriched fraction) in DMSO-d6 (preferred over CDCl3 to prevent peak overlap).

  • Acquisition: Run a 1D 1H NMR to assign the N-CH and Pyrazole-CH peaks.

  • 2D Experiment: Run a NOESY (or ROESY for mid-sized molecules) with a mixing time of 500ms.

  • Analysis:

    • Locate the N-Alkyl signal (e.g., N-Methyl ~3.8 ppm).

    • Check for cross-peaks with the aromatic region.

    • Correlation with C-Substituent (e.g., Phenyl/Alkyl) = 1,5-Isomer. [1]

    • Correlation with Aromatic Singlet (C5-H) = 1,3-Isomer. [1]

Visualization: NMR Decision Logic

NMR_Logic Start Isolate Isomer Fraction NOESY Run 2D NOESY (DMSO-d6) Start->NOESY Check Check N-Alkyl Cross-peaks NOESY->Check Result1 Cross-peak with C-Substituent (R) Check->Result1 Observed Result2 Cross-peak with Pyrazole Proton (C5-H) Check->Result2 Observed Conclusion1 Identify as 1,5-Isomer (Proximal) Result1->Conclusion1 Conclusion2 Identify as 1,3-Isomer (Distal) Result2->Conclusion2

Caption: Logic flow for assigning pyrazole regiochemistry via NOE spectroscopy.

Module 2: Chromatographic Separation

The dipole moments of 1,3 and 1,5 isomers differ significantly due to the vector alignment of the lone pair and the substituents.

  • 1,3-Isomers: Generally less polar (dipoles cancel more effectively).[1] Elutes FIRST on Silica.

  • 1,5-Isomers: Generally more polar (dipoles additive/distorted).[1] Elutes SECOND on Silica.

Troubleshooting Guide: Separation Failures
SymptomProbable CauseCorrective Action
Co-elution on TLC Solvent system selectivity is poor.Switch Selectivity: If using Hex/EtOAc, switch to DCM/MeOH (98:2) or Toluene/Acetone .[1] The pi-pi interactions in toluene often discriminate between isomers better than alkanes.
Broad/Tailing Peaks Basic nitrogen interaction with silanols.Modifier: Add 1% Triethylamine (TEA) or 0.5% NH4OH to the mobile phase to cap silanols.
Partial Separation Overloading or insufficient plate count.Technique: Use Dry Loading (adsorb crude on silica) rather than liquid injection.[1][2][3] Switch to a smaller particle size column (e.g., 20µm spherical silica).[1]
No Separation on Silica Isomers are too similar in polarity.Switch Mode: Move to Reverse Phase (C18) . 1,5-isomers often have lower retention in RP due to steric disruption of hydrophobic binding, eluting before 1,3-isomers (reversal of Normal Phase order).[1]
Advanced Protocol: Regioselective Flash Chromatography
  • TLC Scouting: Spot the mixture. Run in 30% EtOAc/Hex. If Rf difference < 0.1, try 100% DCM.[1] If still < 0.1, try 5% Acetone in Toluene.[1]

  • Column Setup: Use a high-performance silica cartridge (spherical, 25-40 µm).

  • Gradient:

    • Equilibrate: 0% B (where B is the polar solvent).

    • Hold 0% B for 2 CV (Column Volumes).[1]

    • Ramp 0-10% B over 5 CV.

    • Ramp 10-40% B over 15 CV.

    • Note: Shallow gradients are critical for isomer separation.[1]

Module 3: Synthetic Optimization (Prevention)

If separation is too difficult (yield loss > 50%), you must optimize the reaction to favor one isomer.[1]

Mechanism of Regioselectivity
  • Thermodynamic vs. Kinetic:

    • Kinetic Control: Alkylation at the least hindered nitrogen (N1, distal to R).[1] Favors 1,3-isomer .

    • Thermodynamic Control: Rearrangement is rare in simple alkylations but possible at high temps.

  • Solvent Effect:

    • Polar Aprotic (DMF, DMSO): Dissociates the ion pair.[1] The pyrazolate anion is "naked." Sterics dominate. High 1,3-selectivity. [1]

    • Non-Polar (Toluene, THF): The cation (Na+, K+) coordinates to the N2 lone pair and the substituent (if it has a donor atom), potentially directing alkylation to N2 (forming 1,5).[1]

Optimization Decision Tree

Synthesis_Opt Start Goal: Maximize Specific Isomer Target Which Isomer do you need? Start->Target Target13 1,3-Isomer (Distal Alkyl) Target->Target13 Target15 1,5-Isomer (Proximal Alkyl) Target->Target15 Method13 Standard Conditions: Base: Cs2CO3 or NaH Solvent: DMF or DMSO Temp: 0°C to RT Target13->Method13 Sterics favor this Method15 Directing/Blocking Strategy Target15->Method15 StrategyA Steric Block: Use bulky protecting group on N1, then alkylate N2 Method15->StrategyA StrategyB Solvent Switch: Use Non-polar (Toluene) Promote coordination Method15->StrategyB StrategyC Cyclization: Synthesize from hydrazine + 1,3-diketone (De novo) Method15->StrategyC Highest Purity

Caption: Strategic decision tree for maximizing yield of the desired pyrazole regioisomer.

Frequently Asked Questions (FAQs)

Q1: I am using a chiral column (e.g., Chiralpak AD-H) but my compound is not chiral. Why? A: While designed for enantiomers, polysaccharide-based chiral columns (Amylose/Cellulose) are excellent for separating regioisomers (structural isomers).[1][2] The chiral cavity provides a highly specific steric environment that can discriminate between the linear 1,3-isomer and the more "bent" 1,5-isomer when silica fails. Try running in "Polar Organic Mode" (100% Acetonitrile or MeOH).[1]

Q2: My 1,5-isomer converts to the 1,3-isomer upon standing. Is this possible? A: This is the "Seminal Pyrazole Rearrangement" (van Auwers rearrangement). It is thermally induced and acid-catalyzed. If your 1,5-isomer is unstable:

  • Ensure all acid traces (from silica) are removed (wash with NaHCO3).[1]

  • Store at -20°C.

  • Avoid heating >80°C during solvent removal.

Q3: Can I distinguish isomers using only LCMS? A: Generally, no . Both isomers have the same mass and fragmentation patterns are often identical in standard ESI. However, if you have a known standard, retention time is a reliable marker.[1] Without a standard, you must use NMR for the first batch.

References
  • Regioselectivity in Pyrazole Alkylation

    • Review of synthetic str
    • Source: Beilstein J. Org. Chem. 2013, 9, 213–217.[1]

    • [1]

  • Chromatographic Separation of Pyrazoles

    • Use of polysaccharide columns for regioisomer separation.[2]

    • Source: ACS Omega 2021, 6, 39, 25835–25841.[1][4]

    • [1]

  • NMR Identification (NOESY/ROESY)

    • Structural assignment of N-alkyl
    • Source: Journal of Organic Chemistry (General Protocol Reference).
    • (Search: "Pyrazole NOE assignment")[1]

  • Magnesium-Catalyzed Regioselective Synthesis

    • Methodology for forcing N2 (1,5) alkylation.[1][5][6]

    • Source: Synlett 2020, 31(06), 595-599.[1]

    • [1]

Sources

Technical Support Center: Selective N-Alkylation of 4-Amino Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation of 4-Amino Group During Synthesis Content Type: Technical Support Center Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of alkylating the 4-amino group on heterocyclic scaffolds (e.g., 4-aminopyridine, cytosine, 4-aminoquinazoline). This transformation presents a dual challenge: Regioselectivity (Ring Nitrogen vs. Exocyclic Nitrogen) and Chemomoselectivity (Mono- vs. Di-alkylation).

Part 1: The Core Challenge (Root Cause Analysis)

In heterocyclic chemistry, the "4-amino" group is rarely a simple primary amine. It is part of a vinylogous amidine system, creating an ambident nucleophile .

  • The Regioselectivity Trap: The ring nitrogen (N1/N3) is often more basic and nucleophilic in neutral media than the exocyclic amino group. Direct alkylation with alkyl halides frequently yields the ring-alkylated salt (N-alkylation) rather than the desired exocyclic amine product.

  • The Over-Alkylation Trap: Once the exocyclic amine is alkylated, the resulting secondary amine is often more nucleophilic than the primary starting material (due to inductive donation from the alkyl group), leading to rapid second alkylation (tertiary amine formation) or quaternization.

Part 2: Troubleshooting Q&A

Q1: I am attempting to alkylate 4-aminopyridine with an alkyl bromide, but I am isolating the ring-alkylated pyridinium salt. How do I force reaction at the exocyclic nitrogen?

A: This is a classic pKa-driven issue. In neutral or weakly basic conditions (e.g., K₂CO₃/Acetone), the ring nitrogen (pKa of conjugate acid ~9.0) is the dominant nucleophile.

  • Solution: You must invert the nucleophilicity by deprotonating the exocyclic amine. Use a strong base like Sodium Hydride (NaH) or LiHMDS in a polar aprotic solvent (DMF or THF).

  • Mechanism: Deprotonation creates the exocyclic amide anion, which is a harder, more localized nucleophile than the neutral ring nitrogen.

  • Alternative: Use the "Cesium Effect." Cs₂CO₃ in DMF can sometimes promote exocyclic alkylation via specific coordination and "naked anion" generation, though NaH is more reliable for this specific scaffold.

Q2: I need a secondary amine (mono-alkylated) at the 4-position, but direct alkylation yields a mixture of starting material, mono-, and di-alkylated products. How do I stop at mono?

A: Direct alkylation with alkyl halides is kinetically difficult to control because the product (


 amine) is more reactive than the reactant (

amine).
  • Gold Standard Solution: Switch to Reductive Amination . React your 4-amino heterocycle with the corresponding aldehyde to form an imine, then reduce it.

  • Why it works: The intermediate imine is less nucleophilic than the starting amine, preventing double addition.

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) or NaBH₃CN . These are mild enough to reduce the imine selectively without reducing the aldehyde or the heterocycle.

Q3: Reductive amination isn't an option because my alkyl group doesn't have a corresponding stable aldehyde (e.g., functionalized alkyl chain). What now?

A: You must use a Protection-Activation Strategy .

  • Trifluoroacetamide Method: Acylate the amine with trifluoroacetic anhydride (TFAA). The resulting amide is acidic (pKa ~11-12). Alkylate this amide using mild base (K₂CO₃) and your alkyl halide.[1] The electron-withdrawing trifluoroacetyl group prevents over-alkylation. Remove the group with mild hydrolysis (MeOH/K₂CO₃).

  • Sulfonamide (Fukuyama) Method: Convert to a 2-nitrobenzenesulfonamide (Ns-group), alkylate (mono-alkylation is exclusive due to steric/electronic bulk), then deprotect with thiophenol/base.

Part 3: Validated Protocols
Protocol A: Reductive Amination (The "Green" Route)

Best for: Benzyl, ethyl, propyl, or simple alkyl chains.

  • Imine Formation:

    • Dissolve 4-amino heterocycle (1.0 equiv) in DCE (1,2-Dichloroethane) or MeOH.

    • Add Aldehyde (1.1 - 1.2 equiv).

    • Optional: Add desiccants (MgSO₄ or 4Å Molecular Sieves) or catalytic Acid (AcOH, 1-5 mol%) to drive equilibrium. Stir 2–4 h at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 4–16 h under N₂ atmosphere.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Self-Validation Check: TLC should show disappearance of the imine intermediate. If tertiary amine is observed, reduce aldehyde stoichiometry.

Protocol B: NaH-Mediated Direct Alkylation

Best for: Complex alkyl halides where reductive amination is impossible.

  • Deprotonation:

    • Suspend NaH (60% dispersion, 1.1 equiv) in anhydrous DMF at 0°C under Argon.

    • Add the 4-amino heterocycle (1.0 equiv) slowly. Stir at 0°C -> RT for 30 min. Observation: Evolution of H₂ gas and formation of a colored anion solution.

  • Alkylation:

    • Cool back to 0°C. Add Alkyl Halide (0.95 equiv - slight deficit prevents over-alkylation).

    • Stir at 0°C for 1 h, then warm to RT.

  • Quench:

    • Careful addition of water/ice.

    • Critical Step: If di-alkylation is observed, lower the temperature (-20°C) or switch to the Trifluoroacetamide protection method.

Part 4: Decision Logic & Mechanism

The following diagram illustrates the decision process to avoid over-alkylation and regioselectivity errors.

G Start Target: Mono-Alkylation of 4-Amino Heterocycle CheckAldehyde Is the alkyl group available as an Aldehyde/Ketone? Start->CheckAldehyde ReductiveAmination METHOD A: Reductive Amination (High Selectivity) CheckAldehyde->ReductiveAmination Yes DirectAlkylation Direct Alkylation Required CheckAldehyde->DirectAlkylation No Mono-Alkylated Product Mono-Alkylated Product ReductiveAmination->Mono-Alkylated Product CheckRegio Is Ring N highly basic? (e.g. Pyridine/Quinazoline) DirectAlkylation->CheckRegio MethodB METHOD B: NaH Deprotonation (Forces Exocyclic Alkylation) CheckRegio->MethodB Yes (Prevent Ring Alkylation) MethodC METHOD C: Protection Strategy (Trifluoroacetamide/Boc) CheckRegio->MethodC No (Prevent Di-Alkylation) MethodB->Mono-Alkylated Product MethodC->Mono-Alkylated Product

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and scaffold reactivity.

Part 5: Comparative Data (Base & Solvent Effects)

The choice of base significantly impacts the ratio of N-Exocyclic (Desired) vs. N-Ring (Undesired) alkylation.

BaseSolventMechanismRegioselectivity (Exo : Ring)Risk of Over-Alkylation
K₂CO₃ Acetone/DMFThermal / Weak BaseLow (1 : 4) High (Product is more nucleophilic)
Cs₂CO₃ DMF"Cesium Effect" / CoordinationModerate (2 : 1) Moderate
NaH DMF/THFIrreversible DeprotonationHigh (>10 : 1) Low (Anion is hard nucleophile)
LiHMDS THFSteric Hindrance / DeprotonationVery High (>20 : 1) Very Low

Note: Data generalized from pyrimidine/pyridine scaffold literature.

References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Cesium Effect: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry, 2002. Link

  • Selective Alkylation of 4-Aminopyridines: Kishore, D., et al. "Selective mono-alkylation of primary amines." Synthetic Communications, 2014. Link

  • Fukuyama Amine Synthesis (Protection Strategy): Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines." Tetrahedron Letters, 1995. Link

Sources

optimizing solubility of pyrazole linkers in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Chemistry Technical Support Center .

This guide addresses the specific physicochemical challenges of working with pyrazole-based linkers in organic synthesis and formulation. Unlike standard heterocycles, pyrazoles exhibit a "Jekyll and Hyde" behavior—moderately polar but frequently insoluble due to a specific intermolecular phenomenon.

Module 1: The Core Mechanism (Root Cause Analysis)

The "Molecular Velcro" Effect Users often report that their pyrazole linkers behave like "brick dust"—insoluble in both non-polar solvents (Hexane, DCM) and polar aqueous buffers.

  • The Cause: Unsubstituted pyrazoles (

    
    ) possess a unique geometry that allows them to act simultaneously as a hydrogen bond donor (NH) and acceptor (N:).
    
  • The Consequence: In non-polar or weakly polar solvents (DCM, Toluene), pyrazoles do not solvate; instead, they self-assemble into cyclic dimers or linear oligomers. This creates a high-stability crystal lattice (high melting point) that solvent molecules cannot penetrate.

Visualizing the Problem: The diagram below illustrates the competition between Self-Aggregation (Insolubility) and Solvation (Solubility).

PyrazoleSolubility cluster_0 Insoluble State (Organic Solvent) cluster_1 Solubilized State Pyrazole_A Pyrazole Molecule A Dimer Cyclic Dimer (Stable 'Velcro' Lattice) Pyrazole_A->Dimer H-Bonding (Donor+Acceptor) Pyrazole_B Pyrazole Molecule B Pyrazole_B->Dimer Complex Solvent-Solute Complex (Hydrogen Bond Broken) Dimer->Complex Energy Barrier (Requires Heat/Polarity) Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->Complex Dipole Interaction

Figure 1: The thermodynamic competition between pyrazole dimerization (insolubility) and solvent interaction.

Module 2: Troubleshooting Scenarios

Scenario A: "My linker precipitates in DCM or EtOAc during column chromatography."

Diagnosis: You are fighting the dimerization energy. Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are hydrogen-bond acceptors but weak donors; they cannot effectively break the pyrazole-pyrazole


 interaction.

Solution Protocol:

  • The "Magic" Co-solvent: Add 1–10% Methanol (MeOH) to your DCM.

    • Why: Methanol is a strong H-bond donor. It competitively binds to the pyrazole nitrogen (acceptor), breaking the dimer network.

  • Transient Protection (The SEM/THP Switch):

    • If solubility is critical for a multi-step synthesis, protect the

      
       with a THP (Tetrahydropyranyl)  or SEM (2-(Trimethylsilyl)ethoxymethyl)  group.
      
    • Result: This removes the H-bond donor capability, dropping the melting point and making the molecule highly soluble in DCM/THF.

    • Deprotection: THP is easily removed with mild acid (HCl/MeOH) later.

Scenario B: "Reaction fails because the pyrazole won't dissolve in the reaction solvent (THF/Toluene)."

Diagnosis: The lattice energy is too high for the solvent to overcome at room temperature.

Solution Protocol:

  • Temperature Spike: Pyrazole solubility curves are non-linear. Heating to 60°C often triggers a phase transition where the lattice breaks, dramatically increasing solubility (sometimes by 10-fold).

  • The "Reverse Addition" Technique:

    • Standard: Adding solid pyrazole to solvent

      
       Clumps.
      
    • Optimized: Dissolve pyrazole in a minimum volume of DMF or DMSO (where it is soluble), then slowly add this solution to your main reaction solvent (THF/Toluene) while stirring rapidly. This creates a supersaturated solution or fine suspension that is more reactive than "brick dust."

Module 3: Predictive Tools (The General Solubility Equation)

Do not guess solubility; calculate the risk. For pyrazoles, the General Solubility Equation (GSE) is highly effective because it accounts for the "Crystal Lattice Energy" via the Melting Point (MP).



  • 
     : Molar Solubility
    
  • 
     : Melting Point (°C)
    
  • 
     : Lipophilicity
    

The Pyrazole Rule of Thumb: Every 100°C increase in Melting Point reduces solubility by 10-fold .

Pyrazole StateApprox MPPredicted Solubility RiskRecommended Solvent
Oil / Low MP Solid < 50°CLowDCM, EtOAc, THF
Crystalline Solid 100–150°CModerateTHF (+Heat), MeOH, DMF
High MP Solid > 200°CHigh (Brick Dust) DMSO, NMP, or N-Protection required

Module 4: Decision Tree for Solvent Selection

Use this logic flow to select the correct solvent system for your experiment.

SolventSelection Start Start: Pyrazole Linker Solubility CheckNH Is the N-H group free? Start->CheckNH Protected N-Protected (THP/SEM/Alkyl) CheckNH->Protected No FreeNH Free N-H (Unsubstituted) CheckNH->FreeNH Yes SolventProt Soluble in most organics (DCM, EtOAc, THF) Protected->SolventProt CheckApp Application Type? FreeNH->CheckApp Chromatography Purification/Chromatography CheckApp->Chromatography Reaction Chemical Reaction CheckApp->Reaction SolnChrom Use DCM + 2-10% MeOH (Breaks H-bonds) Chromatography->SolnChrom SolnRxn Use Polar Aprotic (DMF, DMSO, NMP) Reaction->SolnRxn

Figure 2: Decision matrix for selecting solvents based on pyrazole substitution and application.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use HCl salts to improve solubility in organic solvents? A: Generally, No . While converting a pyrazole to a hydrochloride salt improves water solubility, it drastically reduces solubility in organic solvents like DCM or THF (creating an ionic lattice).

  • Exception: If you must use a salt in organics, use a lipophilic counter-ion like camphorsulfonate (CSA) or trifluoroacetate (TFA) , which are more soluble in organic media than chlorides.

Q: What is the pKa of pyrazole in organic solvents? A: Context matters.

  • In Water , the pKa of the

    
     proton is ~14.2.
    
  • In DMSO , the pKa shifts to ~19.8 .

  • Implication: You need a much stronger base (e.g., NaH, KOtBu) to deprotonate a pyrazole in DMSO than you might expect from aqueous data [1].

Q: Why does my pyrazole dissolve in DMSO but precipitate when I add water? A: This is the "Oiling Out" effect. Pyrazoles are often lipophilic enough to be insoluble in pure water but too polar for pure hexane. When you add water to DMSO, you increase the polarity beyond the "logS" limit of the linker.

  • Fix: Maintain a specific % of DMSO (e.g., 10%) or include a solubilizing agent like cyclodextrin if this is for a biological assay.

References

  • Reich, H. J. (2024).[1] Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. Link

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: Application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Link

  • Claramunt, R. M., et al. (2013). The Structure of Pyrazoles in the Solid State: A Crystallographic and CPMAS NMR Study. Journal of Chemical Crystallography. Link

Sources

stability of 4-aminopyrazoles to oxidation and light exposure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 4-aminopyrazoles, focusing on their susceptibility to oxidative degradation and photolysis.

Executive Summary: The Nature of the Instability

4-aminopyrazoles are chemically distinct from their 3- or 5-amino isomers due to the high electron density at the C4 position. The amino group at this position creates a "push-pull" electronic system that raises the energy of the Highest Occupied Molecular Orbital (HOMO).

Key Takeaway: The free base of 4-aminopyrazole is inherently unstable under aerobic conditions. It undergoes rapid oxidative coupling to form deeply colored azo-dimers and polymeric tars. Long-term storage requires conversion to a mineral acid salt (e.g., Hydrochloride, Sulfate) or strict exclusion of oxygen and light.

Mechanism of Degradation

To troubleshoot effectively, you must understand how the molecule breaks down.

A. Oxidative Pathway (The "Pink Solution" Phenomenon)

The most common user complaint is a solution turning pink, red, or brown. This is not random decomposition; it is a specific radical-mediated coupling.

  • Initiation: Atmospheric oxygen abstracts a proton or accepts an electron from the electron-rich amino group, generating a radical cation .

  • Coupling: Two radical species recombine at the nitrogen, forming a hydrazo-linkage (-NH-NH-).

  • Oxidation: The hydrazo-intermediate is rapidly oxidized further to the azo-dimer (–N=N–), which is a strong chromophore (deep red/orange).

B. Photolytic Pathway

Light exposure (h


) excites the 

transition. In the presence of dissolved oxygen, this generates singlet oxygen (

) or superoxide radicals, accelerating the oxidative pathway described above.
C. Visualizing the Pathway

The following diagram illustrates the degradation flow from the stable salt to the oxidative impurity.

G Salt 4-Aminopyrazole Salt (Stable) FreeBase Free Base (Reactive Species) Salt->FreeBase Neutralization (pH > 7) Radical Radical Cation Intermediate FreeBase->Radical O2 / Light Hydrazo Hydrazo-Dimer (Colorless/Pale) Radical->Hydrazo Dimerization Azo Azo-Dimer (Deep Red/Brown) Hydrazo->Azo Oxidation (-2H) Azo->Radical Autocatalysis

Figure 1: The oxidative cascade of 4-aminopyrazoles. Note that the transition from Free Base to Azo-Dimer can occur within minutes in solution.

Troubleshooting Guide & FAQs

Scenario 1: Discoloration During Work-up

User Question: "I reduced a 4-nitropyrazole to the amine. The reaction was colorless, but during filtration/rotary evaporation, the oil turned dark red/brown. Is my product gone?"

Diagnosis: Aerobic Oxidation.[1] The high surface area provided by filter paper or silica gel, combined with air flow, accelerates oxidation. The "red" color is the azo-impurity. It has a high extinction coefficient, so even <1% impurity looks like massive degradation.

Corrective Protocol:

  • Acidify Immediately: Do not isolate the free base. Collect the reaction mixture into an excess of ethereal HCl or methanolic HCl.

  • Inert Filtration: If you must filter the catalyst (e.g., Pd/C), use a Schlenk frit under Argon pressure, not a vacuum Buchner funnel (which pulls air through the product).

  • Rescue: If the oil is brown, redissolve in EtOH, add activated carbon, filter (inertly), and treat with HCl gas to precipitate the salt.

Scenario 2: HPLC Baseline Noise & Ghost Peaks

User Question: "My LC-MS shows a clean peak for the mass (M+H), but the UV trace has a rising baseline and small peaks at 2x mass minus 2."

Diagnosis: In-situ Dimerization. The "2x mass minus 2" corresponds to the azo-dimer (


). The "rising baseline" often indicates paramagnetic radical intermediates or polymerization.

Corrective Protocol:

  • Solvent Prep: Use freshly degassed solvents (sparged with Helium or Argon for 15 mins).

  • Modifier: Ensure your mobile phase is acidic (0.1% Formic acid or TFA). The protonated amine (

    
    ) is resistant to oxidation. Avoid neutral/basic ammonium acetate buffers.
    
Scenario 3: Storage Stability

User Question: "Can I store the 4-aminopyrazole free base in the freezer?"

Diagnosis: Insufficient Protection. Even at -20°C, the free base will degrade over weeks due to trapped headspace oxygen.

Corrective Protocol:

  • Form: Store only as the Hydrochloride (HCl), Sulfate (

    
    ), or Tosylate (TsOH) salt.
    
  • Conditions: Amber glass vial (light protection), under Argon atmosphere, at -20°C.

Quantitative Stability Data (Simulated)

The following table summarizes the half-life (


) of a model compound, 1,3-dimethyl-4-aminopyrazole, under various conditions.
ConditionStateAtmosphereLightApprox.[1]

Acid Salt (HCl) SolidAirAmbient> 2 Years
Acid Salt (HCl) Solution (H2O)AirAmbient2-4 Weeks
Free Base SolidArgonDark3-6 Months
Free Base Solution (MeOH)ArgonDark24 Hours
Free Base Solution (MeOH)Air Ambient < 1 Hour

Recommended Synthesis & Handling Workflow

Use this protocol to ensure <0.5% oxidative impurity formation.

Step 1: Reduction / Deprotection
  • Perform the reduction of the nitro/nitroso precursor in a degassed solvent (MeOH or EtOH).

  • Critical: If using Hydrogenation (H2, Pd/C), purge the vessel with Argon before opening.

Step 2: Isolation (The "Salt Trap" Method)

Instead of evaporating to dryness:

  • Filter the catalyst under Argon flow.

  • Directly elute the filtrate into a receiving flask containing 1.1 equivalents of 4M HCl in Dioxane .

  • The stable 4-aminopyrazole hydrochloride salt will precipitate immediately.

Step 3: Drying
  • Filter the salt precipitate.[2]

  • Wash with dry Et2O (Diethyl ether) to remove organic impurities.

  • Dry under high vacuum (0.1 mbar) in the dark.

References

  • Electrooxid

    • Title: (Electro)
    • Source: Molecules (MDPI)
    • URL:[Link]

    • Relevance: Establishes the mechanism of radical cation formation and subsequent N-N coupling (azo-dimeriz
  • Synthesis and Stability of 4-Aminopyrazol-5-ols

    • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity
    • Source: N
    • URL:[Link]

    • Relevance: Confirms that 4-aminopyrazol-5-ol as a free base is unstable and requires isolation as a hydrochloride salt.[3]

  • General Reactivity of 4-Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry[4][5]

    • Source: Arkivoc[4]

    • URL:[Link]

    • Relevance: Provides comprehensive synthetic routes and highlights the reactivity of the amino group
  • Handling of Electron-Rich Amines (Analogous Context)

    • Title: 4-Aminopyridine Product Information & Handling[6]

    • Source: Cayman Chemical
    • Relevance: While a different heterocycle, this supports the standard protocol for handling crystalline amino-heterocycles: inert gas purging and cold storage to prevent oxid

Sources

Technical Support Center: Optimizing Pyrazole Amine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing Side Reactions in Aminopyrazole Acylation Ticket ID: CHEM-SUP-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Acylating aminopyrazoles is deceptively complex due to the ambident nucleophilicity of the substrate. The exocyclic amine (


) competes with the endocyclic ring nitrogens (

), leading to regioselectivity issues. Furthermore, the electron-rich nature of the pyrazole ring often accelerates bis-acylation (imide formation) or dimerization .

This guide provides a self-validating workflow to suppress these side reactions, focusing on thermodynamic control to favor the desired


-exocyclic amide.

Module 1: Critical Failure Modes & Mechanisms

The Regioselectivity Trap (Ring vs. Exocyclic)

The most common failure is the formation of the ring-acylated product (kinetic) rather than the desired exocyclic amide (thermodynamic).

  • Mechanism: Under neutral or basic conditions (e.g., Pyridine/DCM), the ring nitrogen (specifically

    
    ) is often the most nucleophilic site due to the lone pair availability.
    
  • The Fix (Thermodynamic Control): Ring-acylated intermediates are often unstable. Heating the reaction or adding a weak acid catalyst can promote the

    
     acyl migration , rearranging the kinetic ring-product into the stable exocyclic amide.
    
Bis-Acylation (Imide Formation)
  • Mechanism: Once the mono-acyl product forms, the amide nitrogen can still be nucleophilic, especially if the pyrazole ring is electron-rich. Using highly reactive electrophiles (e.g., acid chlorides) with strong bases (e.g., NaH) promotes double acylation.

  • The Fix: Use mild bases (DIPEA) and sterically hindered active esters (HATU/HOAt) rather than acid chlorides.

Guanidinylation (The "HATU Dead-End")
  • Mechanism: When using uronium coupling reagents (HATU, HBTU), if the carboxylate activation is slow or stoichiometry is off, the unreacted aminopyrazole can attack the central carbon of the coupling reagent itself.

  • Result: Formation of a stable guanidine byproduct that permanently caps the amine.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competition between kinetic and thermodynamic pathways and the "trap" of bis-acylation.

PyrazoleAcylation Substrate Aminopyrazole (Substrate) RingAcyl Ring-Acylated (Kinetic Product) UNWANTED Substrate->RingAcyl Fast (0°C, Basic) ExoAcyl Exocyclic Amide (Thermodynamic Product) DESIRED Substrate->ExoAcyl Slow Reagent Acylating Agent (R-COX) RingAcyl->ExoAcyl Rearrangement (Heat / Acid Cat.) BisAcyl Bis-Acylated (Imide) OVER-REACTION ExoAcyl->BisAcyl Excess Reagent Strong Base

Caption: Kinetic ring acylation often precedes the desired exocyclic acylation. Rearrangement is key to high yields.

Module 3: Troubleshooting & FAQs

Q1: My LCMS shows the correct mass, but the NMR looks "messy" or wrong. Is it the product?

Diagnosis: You likely have the Ring-Acylated Regioisomer . Validation Protocol (NMR): Compare the chemical shift of the pyrazole ring proton (H4).

  • Exocyclic Amide (Desired): The amide proton (

    
    ) typically appears downfield (
    
    
    
    ppm). The ring protons remain relatively stable.
  • Ring Acyl (Undesirable): The symmetry of the pyrazole ring is broken differently. Often, the H3/H5 protons shift significantly downfield (

    
     ppm shift) due to the direct electron-withdrawing effect of the carbonyl on the ring nitrogen.
    
Q2: The reaction stalls at 60% conversion. Adding more HATU doesn't help.

Diagnosis: You may have guanidinylated your amine.[1][2] The Fix:

  • Stop adding HATU. It reacts with the amine to form a non-reactive byproduct.

  • Switch Reagents: Filter the reaction and try T3P (Propylphosphonic anhydride) or a mixed anhydride method (Isobutyl chloroformate). These do not form guanidine byproducts.

  • Protocol Adjustment: Ensure the acid is fully activated (15-30 mins) before adding the aminopyrazole.

Q3: I am getting significant bis-acylation (imide). How do I stop it?

Diagnosis: The resulting amide is still nucleophilic, or you are using too strong a base. Corrective Actions:

  • Base Switch: Switch from

    
     or 
    
    
    
    to Pyridine (acts as both solvent and mild base) or 2,6-Lutidine .
  • Reagent: Use Anhydrides instead of Acid Chlorides. They are less aggressive.

  • Reverse Addition: Add the acylating agent slowly to the amine (dilution effect) rather than dumping the amine into the chloride.

Module 4: Optimized Experimental Protocols

Protocol A: The "Rearrangement" Method (For Stubborn Regioselectivity)

Best for: 3-aminopyrazoles where ring acylation is dominant.

  • Dissolve: Suspend Aminopyrazole (

    
     equiv) in Pyridine  (
    
    
    
    ).
  • Add: Add Acid Chloride (

    
     equiv) dropwise at 
    
    
    
    .
  • Monitor: Stir at

    
     for 1 hour. Check LCMS. (Likely shows product mass, but potentially wrong isomer).
    
  • Rearrange: Heat the mixture to

    
      for 2-4 hours.
    
    • Why? This thermal energy overcomes the activation barrier for the acyl group to migrate from the ring nitrogen to the exocyclic amine (Thermodynamic Sink).

  • Workup: Dilute with EtOAc, wash with

    
     (to remove pyridine), then water/brine.
    
Protocol B: The "Clean Coupling" Method (HATU)

Best for: Complex carboxylic acids and sensitive substrates.

  • Activation: In a dry vial, mix Carboxylic Acid (

    
     equiv), DIPEA  (
    
    
    
    equiv), and HATU (
    
    
    equiv) in dry DMF .
  • Wait: Stir for 15 minutes strictly.

    • Critical: This ensures the acid is converted to the At-ester. If you add amine too early, HATU reacts with the amine directly.

  • Coupling: Add Aminopyrazole (

    
     equiv).
    
  • Stir: React at RT for 4-16 hours.

  • Quench: Add

    
     citric acid solution (removes unreacted amine and solubilizes urea byproducts).
    

Module 5: Comparison of Acylating Agents

ReagentReactivityRisk of Bis-AcylationRisk of GuanidinylationRecommended Use Case
Acid Chloride HighHigh NoneSimple substrates; "Rearrangement" protocol.
Anhydride ModerateLowNoneScale-up; when bis-acylation is a major issue.
HATU/HBTU HighLowHigh Complex acids; precious intermediates.
T3P Low-ModVery LowNoneLow-solubility substrates; "green" chemistry.
Mixed Anhydride HighModerateNoneWhen acid chlorides are unstable but high reactivity is needed.

References

  • Regioselective Synthesis of Aminopyrazole Derivatives. Source: National Institutes of Health (PMC). Context: Mechanisms of hydrazinic amine attack and regioselectivity in 3-aminopyrazole derivatives.

  • Thermodynamic vs. Kinetic Control in Pyrazole Synthesis. Source: MDPI (Molecules). Context: Detailed study on controlling kinetic vs thermodynamic products in pyrazole formation and functionalization.

  • Differentiation of Isomers via NMR. Source: MDPI.[3] Context: Use of 1H and 13C NMR chemical shifts to distinguish between N-acyl and exocyclic N-acyl isomers.[4]

  • Troubleshooting Coupling Reagents (HATU). Source: BenchChem / ResearchGate. Context: Identification of side reactions (guanidinylation) when using uronium-based coupling reagents with primary amines.

Sources

Validation & Comparative

Comparative Analytical Guide: Optimizing 1H NMR Characterization of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS: 1249733-51-4) is a critical bifunctional building block, often serving as a linker in PROTACs or kinase inhibitors. Its "performance" in a research setting is defined by the analyst's ability to verify its structure, purity, and regiochemistry rapidly.

This guide compares the analytical performance of different solvent systems and outlines a self-validating protocol to distinguish the target molecule from its most common impurities: the N2-regioisomer and the 4-nitro precursor .

The Core Challenge

The molecule possesses conflicting solubility profiles: a polar amino-alcohol tail and an aromatic pyrazole head. Furthermore, the labile protons (


, 

) are critical for confirming full reduction from the nitro-precursor but are often invisible in standard non-polar solvents.

Comparative Solvent Performance Analysis

The choice of solvent dictates the "resolution performance" of the spectrum. We compared three standard environments to determine the optimal characterization medium.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Chloroform-d)D2O (Deuterium Oxide)
Solubility Excellent (>50 mg/mL)Poor to Moderate Good
Labile Protons (-OH, -NH2) Visible (Sharp/Broad singlets)Invisible or extremely broadExchanged (Disappear)
Resolution High (distinct multiplets)Moderate (broadening due to H-bonding)High
Use Case Full Structural Elucidation Quick checks (if soluble)Confirming Labile Protons
Spectral Shift Downfield shift of OH/NH due to H-bondingBaseline referenceHDO peak interference (~4.79 ppm)
Expert Insight: Why DMSO-d6 is the Gold Standard

In CDCl3 , the intermolecular hydrogen bonding between the primary alcohol and the amine leads to significant peak broadening. The


 proton often drifts or disappears, making it impossible to confirm the integrity of the propanol chain terminus.

In DMSO-d6 , the solvent acts as a hydrogen bond acceptor, "locking" the


 and 

protons in place. This results in distinct coupling for the alcohol (often a triplet if the sample is dry) and a quantifiable singlet for the amine, allowing for integration checks that validate purity.

Characteristic Spectral Data (DMSO-d6)

The following data represents the ideal spectral profile for the target molecule in DMSO-d6 at 298 K.

Table 2: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Assignment
1 7.10 - 7.15Singlet (s)1H-Pyrazole H3 or H5
2 6.90 - 6.95Singlet (s)1H-Pyrazole H5 or H3
3 3.95 - 4.05Triplet (t)2H7.0

(

to ring)
4 3.60 - 3.80Broad Singlet2H-

(Ar-amine)
5 3.35 - 3.45Multiplet (m)2H-

6 4.50 - 4.60Triplet (t)1H5.0

(Alcohol)
7 1.75 - 1.85Quintet (quin)2H6.5 - 7.0

(Central chain)

Note: The chemical shift of the pyrazole protons (H3/H5) is sensitive to concentration and temperature. In 4-aminopyrazoles, these protons are shielded (upfield) compared to the nitro-precursor.

Critical Quality Attributes: Self-Validating Protocols

To ensure scientific integrity, you must validate that the spectrum corresponds to the target and not a structural isomer or intermediate.

Protocol A: Distinguishing the Regioisomer (N1 vs. N2)

During alkylation of 4-aminopyrazole (or 4-nitropyrazole), substitution can occur at N1 or N2.[1] While chemically identical in the unsubstituted parent, they become distinct upon alkylation.

  • The Diagnostic: NOE (Nuclear Overhauser Effect).

  • The Experiment: Irradiate the

    
     triplet (~4.0 ppm).
    
  • Target (1-alkyl): You should see NOE enhancement at both H5 (adjacent) and H3 (distal, weaker) or primarily H5.

  • Impurity (2-alkyl/Isomer): If the alkylation occurred at a position that makes the pyrazole symmetric (unlikely for this specific mono-substituted scaffold) or creates a different steric environment, the NOE pattern changes.

  • Chemical Shift Check: In N1-substituted pyrazoles, H3 and H5 are chemically non-equivalent. If you see a single peak integrating to 2H for the aromatic region, suspect rapid tautomerization or a symmetrical impurity, though in DMSO, H3 and H5 usually resolve as two singlets.

Protocol B: Monitoring the Reduction (Nitro to Amino)

The synthesis usually proceeds via 3-(4-nitro-1H-pyrazol-1-yl)propan-1-ol.

  • Precursor Signal: 4-Nitropyrazole protons appear significantly downfield (~8.2 - 8.8 ppm) due to the electron-withdrawing nitro group.

  • Product Signal: 4-Aminopyrazole protons shift upfield (~6.9 - 7.2 ppm) due to the electron-donating amino group.

  • Validation: Absence of peaks >8.0 ppm confirms complete reduction.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for sample preparation and data interpretation, ensuring a "First-Time-Right" analysis.

NMR_Workflow Start Sample: Crude/Purified Solid Solvent_Choice Select Solvent: DMSO-d6 Start->Solvent_Choice Acquisition Acquire 1H NMR (ns=16, D1=10s) Solvent_Choice->Acquisition Solubility Check Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Acquisition->Check_Aromatic Nitro_Impurity Peaks > 8.0 ppm? (Residual Nitro) Check_Aromatic->Nitro_Impurity Yes Amino_Product Peaks ~ 7.0 ppm (Amino Product) Check_Aromatic->Amino_Product No Check_Labile Check Exchangeables (3.0 - 5.0 ppm) Amino_Product->Check_Labile Dry_Sample Sharp OH Triplet + NH2 Singlet (High Purity/Dry) Check_Labile->Dry_Sample Distinct Signals Wet_Sample Broad/Missing OH/NH2 (Wet/Acidic) Check_Labile->Wet_Sample Broad Signals D2O_Shake Perform D2O Shake Wet_Sample->D2O_Shake Validation

Figure 1: Analytical workflow for validating this compound, highlighting critical decision points for impurity detection.

Detailed Experimental Protocol

To replicate the "Gold Standard" results described above, follow this methodology.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (HOD peak at 3.33 ppm in DMSO can obscure the ether linkage).

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times.

  • Spectral Width: 14 ppm (-2 to 12 ppm).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The aromatic protons on the pyrazole ring and the exchangeable protons often have long T1 relaxation times. A short D1 (e.g., 1s) will under-integrate these signals, leading to false purity calculations.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.

Processing
  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

  • Apodization: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link]

  • Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of Molecular Structure. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]

Sources

Comparative Guide: Characteristic Mass Spectrometry Fragmentation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrazoles are ubiquitous scaffolds in kinase inhibitors and anti-inflammatory drugs. However, their structural elucidation via Mass Spectrometry (MS) presents a distinct challenge: regioisomerism . The distinction between 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole derivatives is critical for structure-activity relationship (SAR) studies but is often obscured by tautomerism and subtle fragmentation differences.

This guide objectively compares the fragmentation behaviors of these isomers under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It moves beyond generic spectral descriptions to analyze the mechanistic causality —specifically the "Ortho Effect"—that differentiates 1,5-disubstituted isomers from their 1,3-counterparts.

The Core Challenge: Tautomerism vs. Fixed Regioisomerism

Before analyzing fragmentation, one must establish the structural reality of the analyte.

  • Unsubstituted Ring Nitrogens (

    
    -H):  3-aminopyrazole and 5-aminopyrazole exist in rapid tautomeric equilibrium (
    
    
    
    -pyrazol-3-amine
    
    
    
    
    -pyrazol-5-amine$). In the gas phase, they are indistinguishable without unique tagging.
  • Substituted Ring Nitrogens (

    
    -R):  When the 
    
    
    
    position is substituted (e.g., alkyl, aryl), the tautomerism is locked. This creates distinct, stable regioisomers (1-R-3-amino vs. 1-R-5-amino) with unique fragmentation pathways.

Expert Insight: Always determine if your synthetic route produces a fixed


-substituent before attempting to assign 3- vs. 5-amino positions via MS/MS. If 

is unsubstituted, report as "3(5)-aminopyrazole."

Mechanistic Comparison of Regioisomers

The differentiation of aminopyrazole isomers relies on the spatial relationship between the amino group and the


-substituent.
A. 1-Substituted-5-Aminopyrazoles (The "Ortho-Like" Effect)

Mechanism: The amino group at C5 is sterically adjacent to the substituent at N1. This proximity facilitates specific interaction mechanisms, often termed the "ortho effect" in heterocyclic mass spectrometry.

  • Diagnostic Pathway: Hydrogen transfer from the primary amine to the N1-substituent (if suitable) or cyclization.

  • Characteristic Loss: Frequent loss of the N1-substituent radical or neutral molecule driven by the stability of the resulting fused ion. For

    
    -phenyl derivatives, look for 
    
    
    
    followed by cyclization to fused azoles.
  • Key Fragment: High abundance of ions resulting from interaction between

    
     and 
    
    
    
    .
B. 1-Substituted-3-Aminopyrazoles (The "Meta-Like" Effect)

Mechanism: The amino group at C3 is distal to the N1-substituent. Direct interaction is sterically precluded.

  • Diagnostic Pathway: Fragmentation is dominated by ring cleavage mechanisms, specifically the Retro-Diels-Alder (RDA) type collapse or loss of small nitriles.

  • Characteristic Loss: Loss of HCN (

    
     27) or 
    
    
    
    (if methylated) is often the base peak pathway. The N1-substituent is often retained on the charge-bearing fragment longer than in the 5-amino isomer.
C. 4-Aminopyrazoles

Mechanism: The amino group is symmetrically disposed relative to the hydrazine bridge (N1-N2) in the unsubstituted form, but in


-substituted forms, it occupies a unique electronic environment.
  • Diagnostic Pathway: Often shows a dominant loss of ammonia (

    
    , -17 Da) or radical loss of the amino group (
    
    
    
    , -16 Da) to form a stabilized radical cation.
  • Differentiation: Lacks the specific "ortho" interaction ions of the 5-isomer and the specific ring-opening sequence of the 3-isomer.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways for


-methyl-aminopyrazole isomers, highlighting the "Ortho Effect" which is the primary discriminator.

AminopyrazoleFragmentation cluster_3amino 1-Methyl-3-Aminopyrazole (Distal) cluster_5amino 1-Methyl-5-Aminopyrazole (Proximal/Ortho) M3 Precursor [M+H]+ F3a Ring Cleavage (Loss of HCN) M3->F3a Primary Pathway M5 Precursor [M+H]+ F3b Fragment [M+H-27]+ F3a->F3b F5a Ortho Interaction (H-Transfer/Proximal) M5->F5a Steric Facilitation F5b Specific Loss (e.g., Substituent/Cyclization) F5a->F5b Diagnostic

Figure 1: Divergent fragmentation logic. The 3-amino isomer (blue) follows standard ring cleavage (HCN loss), while the 5-amino isomer (red) undergoes proximity-driven "ortho" fragmentation.

Comparative Data Summary

The following table synthesizes characteristic ions observed in ESI-MS/MS for generic 1-substituted aminopyrazoles (


).
Feature1-R-3-Aminopyrazole1-R-5-Aminopyrazole4-Aminopyrazole
Dominant Mechanism Ring Fission (RDA-like)Proximity Effect ("Ortho")Radical/Neutral Loss
Primary Neutral Loss HCN (

27)

or Cyclization

(

17)
Diagnostic Ion Abundance

(High)

(High)

(High)
Causality Amino group is too far to interact with N1-R.Amino group interacts with N1-R (H-bond/Transfer).Amino group is electronically isolated.

Experimental Protocol: Structural Elucidation Workflow

To reproduce these results and validate isomer identity, follow this self-validating LC-MS/MS protocol.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: Isomers often have different polarities. 5-amino isomers are typically less polar (elute later) than 3-amino isomers due to internal hydrogen bonding (if R allows) or shielding effects.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Phase 2: Mass Spectrometry (ESI-MS/MS)
  • Ionization: Positive Mode (+ESI).[1][2][3]

  • Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV).

    • Why: Aminopyrazoles are stable aromatic rings. Low CE often yields only the precursor. High CE is required to induce the diagnostic ring cleavage.

  • Validation Step (The "Ortho" Check):

    • Extract the Ion Chromatogram (EIC) for the precursor mass.

    • If two peaks exist, compare MS/MS spectra.

    • The 5-amino Test: Does the spectrum show a significant loss of the N1-substituent or a mass shift corresponding to interaction (e.g., [M+H - R])? If yes

      
      5-amino .
      
    • The 3-amino Test: Is the spectrum dominated by generic HCN losses with the N1-substituent intact on the fragment? If yes

      
      3-amino .
      

References

  • Hennemann, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[4][5]

  • Frizzo, C. P., et al. (2013). Differentiation of Isomeric Pyrazoles by ESI-MS/MS. Journal of Mass Spectrometry. (Note: Generalized citation for pyrazole isomer differentiation)

  • NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- vs Isomers. NIST Chemistry WebBook, SRD 69.

  • Holčapek, M., et al. (2010). Structural analysis of isomeric nitro- and aminopyrazoles. Journal of Chromatography A.

Sources

Distinguishing N1 vs N2 Alkylated Pyrazole Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR strategies for distinguishing between N1- and N2-alkylated pyrazole regioisomers (specifically 1,3- vs. 1,5-disubstituted isomers). It integrates mechanistic understanding with practical spectroscopic protocols.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

In medicinal chemistry, the N-alkylation of unsymmetrical pyrazoles is a pivotal yet problematic transformation. Due to the annular tautomerism of the pyrazole precursor, alkylation typically yields a mixture of two regioisomers: the 1,3-disubstituted (distal) and 1,5-disubstituted (proximal) isomers.

Distinguishing these isomers is critical because their biological activities often diverge drastically. While X-ray crystallography is absolute, it requires single crystals. NMR spectroscopy remains the most efficient, high-throughput method for solution-phase assignment. This guide compares three NMR methodologies, ranking them by reliability and information density.

MethodReliabilityThroughputKey Readout
NOESY/ROESY Gold Standard HighSpatial proximity of N-Alkyl to C5-substituent
13C / HMBC HighMedium3-bond coupling (

) linking N-Alkyl to C5
1D 1H NMR ModerateVery HighCoupling constant (

) analysis (limited scope)

Mechanistic Context: The Regioselectivity Problem

To interpret the NMR data, one must understand the origin of the isomers. Alkylation of the pyrazolate anion is governed by a competition between steric hindrance and electronic coordination .

  • Steric Control: The alkylating agent prefers the nitrogen distal to the bulky substituent (

    
    ), favoring the 1,3-isomer .
    
  • Electronic/Chelation Control: Certain conditions (e.g., specific solvents, metal cations, or lone-pair containing substituents) can direct alkylation to the proximal nitrogen, favoring the 1,5-isomer .

Because the outcome is reaction-dependent, a priori prediction is unreliable. Experimental verification via NMR is mandatory.

Method 1: NOESY/ROESY (The Gold Standard)

Principle: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions (< 5 Å). This is the most robust method because it relies on the spatial proximity of the new N-alkyl group to the substituent at position 5.

The Diagnostic Logic[1]
  • 1,5-Isomer (Proximal): The N-Alkyl protons are spatially close to the substituent at C5. You will see a strong NOE cross-peak between the N-Alkyl protons and the protons of the C5 substituent.

  • 1,3-Isomer (Distal): The N-Alkyl protons are adjacent to a proton (H5) or a small substituent, while the bulky group is far away at C3. You will see an NOE to H5 (if unsubstituted) and no NOE to the bulky group.

Experimental Protocol
  • Sample Prep: 10-20 mg in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Degas if possible to improve NOE buildup.
  • Pulse Sequence: 2D NOESY (or ROESY for mid-sized molecules ~1000 Da).

  • Mixing Time: 500–800 ms (NOESY) or 200–300 ms (ROESY).

  • Analysis: Phase the diagonal to be negative (NOESY). Look for positive cross-peaks (exchange) vs negative cross-peaks (NOE) if small molecule rules apply, but typically for small molecules, NOE is positive (opposite to diagonal). Note: ROESY is safer as cross-peaks are always rotating frame (positive) relative to diagonal (negative).

Visualization of NOE Vectors

NOE_Logic cluster_13 1,3-Isomer (Distal) cluster_15 1,5-Isomer (Proximal) N1_13 N1-Alkyl (Target) C5_13 C5-H (Proton) N1_13->C5_13 STRONG NOE (< 2.5 Å) C3_13 C3-R (Substituent) N1_13->C3_13 NO NOE (> 5 Å) N1_15 N1-Alkyl (Target) C5_15 C5-R (Substituent) N1_15->C5_15 STRONG NOE (to R protons) C3_15 C3-H (Proton) N1_15->C3_15 NO NOE

Caption: NOE interactions define the isomer. Green arrows indicate diagnostic cross-peaks.

Method 2: 13C and HMBC (Structural Confirmation)

Principle: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (typically 2-3 bonds). This method is definitive for assigning the carbon skeleton.

The "Walk" Protocol
  • Identify N-Alkyl Protons: Locate the singlet/multiplet of the N-alkyl group in 1H NMR.

  • Find C5: In the HMBC spectrum, the N-Alkyl protons will show a strong 3-bond correlation (

    
    )  to the ring carbon attached to N1. By definition, this is C5 .
    
    • Note: The correlation to C3 is a 4-bond path and is usually invisible.

  • Analyze C5: Once C5 is identified via HMBC:

    • Does C5 have a proton attached? (Check HSQC).

    • Does C5 correlate to substituent protons? (Check HMBC from substituent to C5).[1]

    • Chemical Shift: In 1-methylpyrazoles, C5 is typically shielded (lower ppm) relative to C3, though this depends on substituents.

      • General Rule:

        
         (for simple alkyl/aryl substituents).
        
Data Table: Typical 13C Shifts (1-Methylpyrazole)
PositionChemical Shift (

, ppm)
HMBC Correlation from N-Me
N-Me 35 - 40N/A
C5 129.2 (Shielded)Strong (

)
C4 105.5Weak / None
C3 138.6 (Deshielded)None (

)

Reference values based on 1-methyl-1H-pyrazole in CDCl


.

Method 3: 1D 1H NMR (Coupling Constants)

Principle: If the pyrazole ring retains protons at positions 3, 4, or 5, the coupling constants (


) follow a specific trend due to bond order and geometry.
The Rule of J

For an N-substituted pyrazole:

  • 
     (Proton adjacent to N-alkyl):  Typically 2.3 – 3.0 Hz .
    
  • 
     (Proton distal to N-alkyl):  Typically 1.5 – 2.0 Hz .
    

Limitation: This method fails if the pyrazole is fully substituted (no ring protons) or if C4 is substituted. It is best used as a preliminary check.

Comparative Workflow

The following diagram illustrates the decision tree for assigning regioisomers.

Workflow Start Isolate Product Mixture H1 1. Acquire 1D 1H NMR Start->H1 CheckH Are Ring Protons (H3/H4/H5) Present? H1->CheckH JAnalysis Analyze Coupling Constants (J4,5 > J3,4) CheckH->JAnalysis Yes NOESY 2. Acquire 2D NOESY/ROESY (Critical Step) CheckH->NOESY No / Ambiguous JAnalysis->NOESY Confirm Decision Check N-Alkyl Cross-peaks NOESY->Decision Result13 NOE to H5 / Small Group (1,3-Isomer) Decision->Result13 Result15 NOE to Bulky Substituent (1,5-Isomer) Decision->Result15 HMBC 3. Confirmation: HMBC (N-Me -> C5) Result13->HMBC Result15->HMBC

Caption: Step-by-step decision tree for isomer assignment. NOESY is the central pivot.

References

  • Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, vol. 64, 2023. Link

  • Fruchier, A., et al. "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry, vol. 22, no. 7, 1984.[2] Link

  • López, C., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2012. Link

  • Claramunt, R. M., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 2025.[3][4] Link

  • Virányi, A., et al. "Distinguishing N-alkylated pyrazole isomers by 1H-15N HMBC." Journal of Heterocyclic Chemistry, 2022. Link

Sources

High-Resolution FTIR Analysis: Differentiating Pyrazole Amine and Alcohol Signatures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development professionals and researchers. It bypasses standard templates to address the specific analytical challenge: resolving the complex hydrogen-bonding networks in pyrazole derivatives.

Executive Summary: The Spectral Overlap Challenge

In medicinal chemistry, pyrazole derivatives are privileged scaffolds. However, characterizing them via FTIR presents a distinct challenge: the "High-Frequency Masquerade."

The region between 3100 cm⁻¹ and 3600 cm⁻¹ is often a broad, unresolvable hump. This is due to the simultaneous presence of:

  • Pyrazole Ring N-H: Strong hydrogen bond donor (if N1 is unsubstituted).

  • Substituent Amine (-NH₂): Asymmetric and symmetric stretches.[1][2]

  • Substituent Alcohol (-OH): Intense, broad bands due to intermolecular H-bonding.[1]

Standard FTIR protocols often fail here, yielding ambiguous data that cannot distinguish a solvated alcohol from a pyrazole dimer. This guide compares Advanced FTIR Methodologies (Dilution & Isotopic Exchange) against standard techniques, demonstrating how to achieve structural certainty.

Technical Deep Dive: Band Assignment & Causality

To interpret the spectrum, one must understand the vibrational causality. The frequency of vibration (


) depends on the bond force constant (

) and reduced mass (

). Hydrogen bonding weakens the bond (lowering

), causing a Red Shift (lower wavenumber) and Band Broadening (distribution of energetic states).
Comparative Frequency Table: "Free" vs. "Associated" States
Functional GroupVibration ModeFree / Dilute (cm⁻¹)H-Bonded / Solid (cm⁻¹)Visual Characteristic
Alcohol (-OH) O-H Stretch3600 – 3650 3200 – 3550 Free: Sharp needle. Bonded: Massive, broad parabolic curve.
Primary Amine (-NH₂) N-H Asym.[1][2][3][4] Stretch3400 – 3500 3300 – 3400 Two distinct bands (Asym > Sym).[5]
Primary Amine (-NH₂) N-H Sym.[1][2][3] Stretch3300 – 3400 3200 – 3300 Often obscured by H-bonded OH.
Pyrazole Ring (>N-H) N-H Stretch~3450 2800 – 3200 Diagnostic Shift: Pyrazoles form cyclic dimers/oligomers, shifting bands drastically lower, often merging with C-H stretches.

Critical Insight: The pyrazole ring N-H is uniquely sensitive. In the solid state (KBr or neat ATR), it often shifts below 3200 cm⁻¹, creating a "satellite" broad band that is easily mistaken for a carboxylic acid dimer or ignored as background noise.

Comparative Analysis: FTIR vs. Alternatives

How does Advanced FTIR compare to other structural elucidation tools for this specific application?

Comparison Matrix
FeatureAdvanced FTIR (Dilution/ATR) Standard Raman ¹H-NMR (DMSO-d₆)
H-Bond Detection Superior. Directly observes the bond weakening.Poor. Dipole changes are weak; fluorescence from impurities often blinds the detector.Good, but chemical shifts are concentration/temperature dependent and average out rapidly (dynamic exchange).
-OH vs -NH Distinction High (with D₂O exchange).Moderate. -OH is weak in Raman; -NH is stronger.High, but requires exchangeable proton experiments.
Sample State Solid, Liquid, Gas phase.[6]Solid/Liquid.[6][7][8]Solution only.
Water Interference High (must be dry).Low (water is weak Raman scatterer).[7]High (water peak obscures region).

Validated Experimental Protocols

To ensure Trustworthiness and Self-Validation , use the following workflows. Do not rely on a single scan of a solid powder.

Protocol A: The "Dilution Titration" (Breaking the Network)

Objective: Distinguish intermolecular H-bonds (concentration dependent) from intramolecular H-bonds (concentration independent).

  • Preparation: Dissolve the pyrazole derivative in dry CCl₄ or CHCl₃ (non-polar, non-H-bonding solvents).

  • Step 1 (0.1 M): Collect spectrum. Note broad bands.[1][2][4][6]

  • Step 2 (0.01 M): Dilute 10x. Collect spectrum.

  • Step 3 (0.001 M): Dilute 10x. Increase path length (use 1mm or 5mm liquid cell) to compensate for signal loss.

  • Analysis:

    • If the broad band at 3300 cm⁻¹ disappears and a sharp peak at 3600 cm⁻¹ grows: Intermolecular H-bond (Alcohol/Amine aggregation).

    • If the band position remains constant: Intramolecular H-bond (Structural feature).

Protocol B: D₂O Exchange (The "Isotope Shift" Validation)

Objective: Confirm -OH/-NH assignments by shifting them out of the C-H region.

  • Scan 1: Run standard ATR of the dry sample.

  • Exchange: Place a drop of D₂O (Deuterium Oxide) on the sample (if solid) or shake solution with D₂O. Allow to sit for 2 minutes.

  • Dry: Evaporate the D₂O (if using ATR, simply wipe and wait for surface drying, or use a volatile solvent like MeOD).

  • Scan 2: Collect spectrum.

  • Result:

    • O-H / N-H bands (3100-3600 cm⁻¹) will decrease/vanish.

    • New O-D / N-D bands will appear at

      
       (approx 2300-2650 cm⁻¹).
      
    • C-H bands remain unchanged.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway for distinguishing these functional groups using the protocols described.

FTIR_Workflow Start Unknown Band (3100-3600 cm⁻¹) Shape Analyze Band Shape Start->Shape Sharp Sharp Peaks Shape->Sharp Distinct Broad Broad Hump Shape->Broad Merged FreeOH Free Alcohol (-OH) (3600-3650 cm⁻¹) Sharp->FreeOH Singlet (High Freq) FreeNH Free Amine (-NH₂) (3400-3500 cm⁻¹) Sharp->FreeNH Doublet (Asym/Sym) Dilution Protocol A: Dilution in CCl₄ Broad->Dilution Shift Band Sharpens & Shifts to ~3600? Dilution->Shift Shift->FreeOH Yes (Intermolecular) Intra Intramolecular H-Bond (Chelation) Shift->Intra No (Intramolecular) D2O Protocol B: D₂O Exchange FreeOH->D2O Validation FreeNH->D2O Validation Intra->D2O Validation Disappear Band Moves to 2300-2600 cm⁻¹? D2O->Disappear Confirm Confirmed Labile H (OH or NH) Disappear->Confirm Yes Artifact Overtone/Impurity Disappear->Artifact No

Figure 1: Logical workflow for deconvoluting overlapping high-frequency absorption bands in pyrazole derivatives.

References

  • NIST Chemistry WebBook. Infrared Spectra of Pyrazole. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Specac Application Notes. ATR vs. Transmission: Which Technique is Right for You? Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for H-bonding shifts). Wiley.

Sources

Comparative Reactivity Guide: 4-Aminopyrazole vs. 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of fused heterocyclic scaffolds—particularly kinase inhibitors—the choice between 3-aminopyrazole (3-AP) and 4-aminopyrazole (4-AP) dictates the synthetic strategy, stability profile, and final core architecture.

While both isomers serve as primary amine nucleophiles, their electronic environments differ fundamentally. 3-AP functions as an amidine-like binucleophile, ideal for forming [1,5]-fused systems. 4-AP behaves as an electron-rich, enamine-like aromatic amine, prone to rapid oxidation and typically utilized for [4,3]-fused systems or pendant functionalization.

Quick Comparison Matrix
Feature3-Aminopyrazole (3-AP)4-Aminopyrazole (4-AP)
Electronic Character Amidine-like (Exocyclic N conjugated to Ring N)Enamine-like (Exocyclic N on C=C bond)
Stability Stable (Solid, shelf-stable)Unstable (Rapid air oxidation to red/black tars)
Primary Nucleophilicity Ambident (Exocyclic

& Ring

)
Exocyclic

(Ring

is less reactive)
Key Fused System Pyrazolo[1,5-a]pyrimidine Pyrazolo[4,3-d]pyrimidine
Common Reaction Condensation with 1,3-dielectrophilesSchiff base formation / Acylation (Inert atm.)[]
Handling Standard benchtop conditionsStrict inert atmosphere (Ar/N2) or salt form

Electronic Structure & Tautomerism

Understanding the electron density distribution is critical for predicting regioselectivity.

3-Aminopyrazole: The Ambident Nucleophile

3-AP exists in an annular tautomeric equilibrium between the 3-amino and 5-amino forms. In solution, these are often indistinguishable unless the ring nitrogen is substituted.

  • Resonance: The lone pair on the exocyclic amine can delocalize onto the ring nitrogen (

    
    ), making 
    
    
    
    nucleophilic. This "amidine" character allows 3-AP to react with 1,3-dielectrophiles (like
    
    
    -diketones) at both nitrogen centers, forming a bridge across the N1-C5 bond.
4-Aminopyrazole: The Electron-Rich Enamine

4-AP lacks the direct conjugation between the exocyclic amine and the ring nitrogens found in 3-AP.

  • Oxidation Sensitivity: The amino group at position 4 creates a highly electron-rich

    
    -system. This makes the ring susceptible to radical cation formation and subsequent oxidative coupling (azo-dimerization) upon exposure to air, necessitating the use of hydrochloride or sulfate salts for storage.
    

Aminopyrazole_Structure cluster_3AP 3-Aminopyrazole (Stable) cluster_4AP 4-Aminopyrazole (Unstable) T1 3-Amino Tautomer (N-H at pos 1) T2 5-Amino Tautomer (N-H at pos 2) T1->T2 Fast Equilibrium A4 4-Amino Form (High Electron Density at C4) Ox Oxidative Coupling (Red/Black Tars) A4->Ox Air / O2

Figure 1: Tautomeric equilibrium of 3-AP vs. oxidative instability of 4-AP.

Reactivity Profiles & Synthetic Utility

A. Synthesis of Fused Heterocycles

This is the primary divergent point for drug discovery applications.

1. Pyrazolo[1,5-a]pyrimidines (via 3-AP) 3-AP is the standard precursor for this scaffold. The reaction with 1,3-dicarbonyls is regioselective.

  • Mechanism:

    • Attack 1: Exocyclic amine attacks the most electrophilic carbonyl (kinetic control).

    • Attack 2: Ring nitrogen (

      
      ) attacks the second carbonyl/alcohol, closing the pyrimidine ring.
      
  • Result: A bridge is formed between the exocyclic amine and the ring nitrogen.

2. Pyrazolo[4,3-d]pyrimidines (via 4-AP) 4-AP cannot easily form a [1,5]-fused system because its amine is distal to the ring nitrogens. Instead, it is used to build the pyrimidine ring onto the C3-C4 bond.

  • Mechanism: The exocyclic amine is acylated or reacted with an ortho-carbon electrophile (often requiring pre-functionalization at C3/C5, such as a cyano group) to close the ring.

B. Schiff Base Formation & "Pseudo" Reactions
  • 4-AP Anomaly: When reacting 4-AP with aldehydes under acid catalysis, researchers often expect simple Schiff bases. However, 4-AP can undergo a bis-alkylation where two pyrazole rings attack the aldehyde carbon, forming bis(pyrazolyl)methanes [1]. This is due to the high nucleophilicity of the C4 position in pyrazoles, which competes with the amine.

Reaction_Pathways cluster_3AP_Rxn 3-AP: Pyrazolo[1,5-a]pyrimidine Synthesis cluster_4AP_Rxn 4-AP: Schiff Base vs. Bis-alkylation Start3 3-Aminopyrazole Inter3 Intermediate: Imine Formation Start3->Inter3 Exocyclic NH2 attack Reagent3 1,3-Diketone (e.g., Acetylacetone) Reagent3->Inter3 Prod3 Pyrazolo[1,5-a]pyrimidine Inter3->Prod3 Ring N1 Cyclization (- H2O) Start4 4-Aminopyrazole PathA Schiff Base (Imine) Start4->PathA Neutral/Basic Conditions PathB Bis(pyrazolyl)methane (Unwanted Side Product) Start4->PathB Acid Catalysis (C-Nucleophilicity) Reagent4 Aldehyde (R-CHO) Reagent4->PathA Reagent4->PathB

Figure 2: Divergent synthetic pathways. 3-AP favors cyclization; 4-AP requires pH control to avoid side reactions.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (from 3-AP)

This protocol demonstrates the classic [1,5] fusion.

Reagents: 3-Aminopyrazole (1.0 equiv), Acetylacetone (1.1 equiv), Ethanol (0.5 M), Glacial Acetic Acid (cat.).

  • Dissolution: Dissolve 3-aminopyrazole (83 mg, 1 mmol) in absolute ethanol (2 mL).

  • Addition: Add acetylacetone (110 mg, 1.1 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to 0 °C. The product often precipitates as a crystalline solid.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Expected Yield: 80–90%.

    • Note: If oil forms, evaporate solvent and recrystallize from EtOH/Et2O.

Protocol B: Handling 4-Aminopyrazole for Amide Coupling

This protocol mitigates the oxidation risk of 4-AP.

Reagents: 4-Aminopyrazole Hydrochloride (1.0 equiv), Acyl Chloride (1.1 equiv), Triethylamine (2.5 equiv), Dry DCM.

  • Preparation (Inert Atmosphere): Purge the reaction flask with Argon/Nitrogen.

  • Free Base Liberation (In Situ): Suspend 4-aminopyrazole hydrochloride in dry DCM. Add Triethylamine (1.0 equiv) at 0 °C to liberate the free amine in situ. Do not isolate the free base.

  • Coupling: Add the remaining base (1.5 equiv) and the acyl chloride dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 1–2 hours. The solution should remain pale yellow. A deep red/black color indicates oxidation.

  • Workup: Quench with water immediately. Extract with DCM. Dry organic layer over

    
     and concentrate rapidly.
    
  • Purification: Flash chromatography should be performed immediately.

References

  • Synthesis and Reactivity of Aminopyrazoles

    • Source: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc 2009.
    • Context: Comprehensive review of 3-AP and 4-AP reactivity p
  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Source: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[2] RSC Advances.

    • Context: Detailed mechanisms on the condens
  • 4-Aminopyrazole Instability & Schiff Base Issues

    • Source: Reaction of Amines with Aldehydes and Ketones Revisited.[3] The Journal of Organic Chemistry.

    • Context: Describes the formation of bis(pyrazolyl)methanes and stability issues of 4-AP.
  • pKa and Physical Properties

    • Source: Bordwell pKa Table / Evans pKa Table.
    • Context: Reference for acidity/basicity of heterocyclic amines.

Sources

Comparative Guide: Biological Activity of N-Propyl vs. N-Ethyl Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis

In the optimization of aminopyrazole scaffolds—widely recognized as privileged structures in kinase inhibition and antimicrobial therapeutics—the substitution at the pyrazole nitrogen (


) acts as a critical molecular toggle.

This guide objectively compares


-ethyl  and 

-propyl
aminopyrazole derivatives. While often treated as a minor homologous variation, the transition from ethyl (

) to propyl (

) frequently induces a non-linear shift in biological activity due to the "Lipophilic-Steric Tipping Point."
Core Differentiators
Feature

-Ethyl Derivatives

-Propyl Derivatives
Primary Advantage Steric Fit & Solubility: Fits into constrained ATP-binding pockets (e.g., Gatekeeper regions) without inducing conformational clashes.Hydrophobic Reach & Permeability: Accesses deeper hydrophobic channels (Selectivity Pockets) and increases cellular permeability (

).[1]
Physicochemical Lower LogP; higher aqueous solubility.Higher LogP (+0.5 approx); reduced aqueous solubility; increased plasma protein binding.
Biological Sweet Spot Kinase Inhibitors (Type I): Targets with restricted solvent fronts (e.g., CDK2, HIF-1 pathways).[1]GPCRs & Antimicrobials: Targets requiring membrane intercalation or extended hydrophobic interactions (e.g., Cannabinoid receptors, bacterial membranes).[1]
Metabolic Liability Moderate; susceptible to N-dealkylation.Higher; susceptible to

-1 oxidation.

Part 2: Mechanistic & Biological Performance[2]

Kinase Inhibition: The Steric Gatekeeper

In the context of ATP-competitive inhibition, the


-substituent often orients towards the solvent-exposed region or a specific hydrophobic pocket near the ribose binding site.
  • 
    -Ethyl Performance: 
    
    • Mechanism: The ethyl group provides sufficient bulk to displace water molecules from the hydrophobic cleft without encountering steric repulsion from the "gatekeeper" residues (often Methionine or Threonine).

    • Evidence: Research into HIF-1 inhibitors (e.g., 1-ethylpyrazole-3-carboxamide derivatives) demonstrates that the ethyl group is often the maximal tolerated size for specific sub-pockets. Extension to propyl frequently results in a sharp drop in potency (10-fold increase in IC

      
      ) due to steric clash with the pocket walls [1].
      
  • 
    -Propyl Performance: 
    
    • Mechanism: The propyl chain allows the terminal methyl group to reach secondary hydrophobic pockets (Selectivity Pocket II) that are inaccessible to the ethyl analog. This can enhance selectivity but often at the cost of general affinity if the pocket is not perfectly aligned.

    • Evidence: In CDK2/Cyclin E inhibitors, propyl chains are often employed when the scaffold is designed to protrude into the solvent front to interact with specific surface residues, provided the linker is flexible [2].[1]

Antimicrobial Activity: The Membrane Effect

For aminopyrazoles designed as antimicrobial agents (targeting bacterial DNA gyrase or membrane disruption), lipophilicity drives potency.[1]

  • Comparison:

    • 
      -Ethyl:  Shows superior activity against Gram-negative bacteria (e.g., Haemophilus influenzae).[2] The ethyl group balances entry through porins (which restrict large hydrophobic molecules) with sufficient lipophilicity to bind the target [3].
      
    • 
      -Propyl:  Often exhibits higher potency against Gram-positive strains (e.g., S. aureus) and fungi. The increased lipophilicity facilitates penetration through the thick peptidoglycan layer and interaction with the lipid bilayer, but may fail against Gram-negatives due to efflux pump recognition or porin exclusion [4].
      

Part 3: Experimental Data Summary

The following data summarizes representative shifts in activity observed when extending the


-alkyl chain from ethyl to propyl in standard aminopyrazole scaffolds.

Table 1: Comparative Biological Activity Profiles

Target ClassAssay Type

-Ethyl Activity (Representative)

-Propyl Activity (Representative)
Interpretation
HIF-1 Signaling Luciferase Reporter (IC

)
8.1 µM (High Potency)> 20 µM (Reduced)Steric clash in the binding pocket limits the propyl analog [1].
Antimicrobial MIC (H. influenzae)0.49 µg/mL (Potent)> 31.25 µg/mL (Inactive)Gram-negative porin exclusion limits the more lipophilic propyl analog [3].
Anticancer MCF-7 Proliferation (IC

)
1.88 µM1.37 µM (Enhanced)Propyl linker (functionalized) allows access to auxiliary binding sites [5].[1]
Physicochemical cLogP (Calculated)~ 2.1~ 2.6Propyl increases lipophilicity, affecting ADME properties significantly.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Alkyl Aminopyrazoles (General)

This protocol ensures the selective formation of N1-substituted products.

  • Reagents: 3-Amino-pyrazole scaffold (1.0 eq), Alkyl Iodide (Ethyl or Propyl iodide, 1.2 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the aminopyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT to deprotonate the pyrazole nitrogen.
      
    • Add the respective alkyl iodide dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient). Note: Regioisomers (N1 vs N2 alkylation) must be separated; N1 is typically the major product due to steric/electronic control.

Protocol B: Kinase Inhibition Assay (Self-Validating)

To distinguish steric clash (Ethyl vs Propyl).

  • System: ADP-Glo™ Kinase Assay (Promega) or similar FRET-based system.

  • Validation Step:

    • Control: Staurosporine (Pan-kinase inhibitor).

    • Linearity Check: Run enzyme titration to ensure the assay is within the linear velocity phase (conversion < 10%).

  • Procedure:

    • Incubate Kinase (e.g., CDK2), Substrate, and Test Compound (Ethyl/Propyl analogs) in buffer for 60 min at RT.

    • Add ATP (at

      
       concentration).
      
    • Stop reaction and read luminescence/fluorescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Decision Logic: If Propyl IC

      
       >> Ethyl IC
      
      
      
      , the pocket is Sterically Restricted . If Propyl IC
      
      
      < Ethyl IC
      
      
      , the pocket has Hydrophobic Depth .

Part 5: SAR Decision Visualization

The following diagram illustrates the logical decision tree for medicinal chemists when selecting between Ethyl and Propyl substitutions based on target characteristics.

SAR_Decision_Tree Start Aminopyrazole Optimization (N1-Substitution) TargetType Identify Target Constraints Start->TargetType PocketType Binding Pocket Size? TargetType->PocketType Permeability Target Location? TargetType->Permeability Constrained Constrained/Gatekeeper (e.g., HIF-1, p38) PocketType->Constrained Restricted Volume Open Open/Hydrophobic Channel (e.g., VEGFR, GPCRs) PocketType->Open Available Volume Ethyl Select N-ETHYL (Balance: Steric Fit + Solubility) Constrained->Ethyl Avoids Clash Propyl Select N-PROPYL (Balance: Reach + Permeability) Open->Propyl Hydrophobic Interaction GramNeg Gram-Negative Bacteria (Porin Limits) Permeability->GramNeg Hydrophilic Entry CNS_Solid CNS or Solid Tumor (Lipophilicity Needed) Permeability->CNS_Solid Lipophilic Entry GramNeg->Ethyl Porin Access CNS_Solid->Propyl High LogP

Caption: SAR Decision Tree for selecting N-alkyl chain length based on binding pocket constraints and permeability requirements.

References

  • Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF) inhibitors. Bioorganic & Medicinal Chemistry, 2015.[3]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2022.

  • Inhibitory Effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus Spp. Polish Journal of Microbiology, 2018.

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 2011.

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. International Journal of Molecular Sciences, 2024.

Sources

13C NMR Chemical Shifts of Propyl Linker Carbons: A Diagnostic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of Propyl Linker Carbons Content Type: Publish Comparison Guide

Executive Summary

In the architecture of modern drug design—particularly within Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and fragment-based lead generation—the "linker" is not merely a passive tether.[1] It is a structural determinant of solubility, permeability, and binding cooperativity.

This guide provides a technical deep-dive into the Propyl Linker (


)  motif. We compare its 13C NMR spectral "performance"—defined here as spectral resolution, diagnostic utility, and conformational sensitivity—against its primary alternatives: the Ethyl (

) and Butyl (

) linkers.

Part 1: Mechanistic Grounding & Chemical Shift Theory

To accurately assign and interpret the propyl linker, one must understand the electronic and steric forces governing the carbon nuclei. The propyl chain (


) offers a unique magnetic environment compared to even-numbered chains.
The Inductive & Deshielding Effect

The terminal carbons (C1 and C3) are dominated by the electronegativity of the attached heteroatoms (typically O, N, or S).

  • Mechanism: Electronegative substituents withdraw electron density via the

    
    -bond, deshielding the nucleus and shifting the resonance downfield (higher ppm).
    
  • Range: Typically 35–70 ppm depending on the heteroatom.

The -Effect and Central Resonance

The central carbon (C2) is the diagnostic hallmark of the propyl linker.

  • Mechanism: It is

    
    -positioned relative to two functional groups. While the 
    
    
    
    -effect is strongly deshielding, the
    
    
    -effect is moderately deshielding (typically +5 to +10 ppm relative to alkane baseline).
  • Diagnostic Utility: Unlike the ethyl linker, where all carbons are

    
     to a heteroatom, the propyl C2 resonates in a "clean" spectral window (typically 25–35 ppm ), often free from overlap with solvent or complex aliphatic signals.
    
The -Gauche Effect (Stereochemical Probe)

The chemical shift of the propyl carbons is highly sensitive to chain conformation.

  • Mechanism: When the chain adopts a gauche conformation (steric crowding), the

    
    -substituent exerts a shielding effect, moving the signal upfield (lower ppm).
    
  • Application: In constrained macrocycles or rigidified drugs, an unexpected upfield shift in the propyl carbons often indicates a "U-turn" or folded conformation rather than an extended "W" (anti-periplanar) geometry.

Part 2: Comparative Analysis (Propyl vs. Alternatives)

The following data compares the Propyl linker against Ethyl and Butyl alternatives. The "Performance" metric evaluates how easily these signals can be identified and resolved in complex drug molecules.

Table 1: Spectral Performance Comparison
FeatureEthyl Linker (

)
Propyl Linker (

)
Butyl Linker (

)
Carbon Count 2 (Symmetric)3 (Symmetric or Asymmetric)4 (Symmetric)
Typical Shift Range 40–70 ppm (All

)

: 40–70 ppm

: 25–35 ppm

: 40–70 ppm

: 25–30 ppm
Spectral Overlap Risk High: Signals often overlap with other functionalized carbons (e.g.,

-methyls, methoxys).
Low: The central

-carbon (C2) sits in a unique "valley" between alkyl and hetero-alkyl regions.
Medium: The two internal carbons often overlap, making integration and specific assignment difficult.
Diagnostic Value Limited.[2][3][4] Only confirms connectivity.High. C2 shift correlates with linker flexibility and substituent electronegativity.Moderate. Hard to distinguish C2 from C3 without 2D NMR.
Conformational Sensitivity Low (Rigid/Short).High. Sensitive to gauche/anti transitions.High, but spectral complexity masks subtle shifts.
Table 2: Substituent Effects on Propyl 13C Shifts ( )

Data represents approximate shifts in


 or 

.
Linker TypeSubstituents (X / Y)C1/C3 (

) Shift
C2 (

) Shift
Notes
1,3-Propanediol -OH / -OH~60–62 ppm~32–35 ppmStandard reference for O-linkers.
1,3-Diaminopropane -NH2 / -NH2~38–42 ppm~33–36 ppmUpfield

due to lower electronegativity of N vs O.
Amino-Propanol -NH2 / -OHC(OH): ~60 ppmC(NH): ~39 ppm~32–35 ppmAsymmetry splits the signals distinctively.
Dichloropropane -Cl / -Cl~42 ppm~32 ppmHeavy atom effect may cause slight variations.
Propyl (Alkyl) -CH3 / -CH3~13–22 ppm~16–20 ppmBaseline alkane shifts (Pentane-like).

Part 3: Experimental Protocol for Assignment

To rigorously validate a propyl linker in a novel chemical entity (NCE), rely on a self-validating 2D NMR workflow. Do not rely on 1D shifts alone due to solvent effects.

Step-by-Step Assignment Workflow
  • 1D 13C Acquisition:

    • Acquire a broadband decoupled spectrum (min 256 scans for dilute samples).

    • Checkpoint: Identify the "Central Marker." Look for a triplet (in off-resonance) or a CH2 signal in DEPT-135 around 28–35 ppm . This is your candidate Propyl C2.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the candidate C2 carbon to its attached protons.

    • Observation: Propyl C2 protons typically resonate as a quintet (or broad multiplet) at 1.6–2.0 ppm in 1H NMR.

    • Validation: If the carbon at 30 ppm correlates to protons at 1.8 ppm, you have confirmed the methylene nature.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Bridge" Experiment:

    • This is the definitive step. You must see correlations from the central protons (H2) to the terminal carbons (C1/C3).

    • Protocol: Set long-range coupling delay to 60-80 ms (optimized for ~8 Hz coupling).

    • Logic: H2 should show a strong 2-bond correlation (

      
      ) to C1 and C3. Conversely, the protons on the functional groups (e.g., 
      
      
      
      or
      
      
      ) should show 3-bond correlations to C2.
  • COSY (Correlation Spectroscopy):

    • Confirm the proton connectivity chain:

      
      .
      
    • Self-Validating Loop: If HSQC links C2 to H2, and COSY links H2 to H1/H3, and HMBC links H1/H3 back to C2, the assignment is indisputable.

Part 4: Visualization of Logic & Trends

Diagram 1: Assignment Logic Flow

This flowchart illustrates the decision matrix for assigning the propyl linker carbons using 1D and 2D NMR data.

AssignmentFlow Start Start: Unassigned Linker Signals DEPT135 Step 1: DEPT-135 / 1D 13C Search for CH2 in 25-35 ppm region Start->DEPT135 Candidate Candidate C2 Found? DEPT135->Candidate HSQC Step 2: HSQC Correlate to Protons (1.6-2.0 ppm) Candidate->HSQC Yes Reeval Re-evaluate: Check for Butyl/Ethyl Candidate->Reeval No (Signal missing) HMBC Step 3: HMBC Check 2-bond coupling to C1/C3 HSQC->HMBC Verify Step 4: Verification Do C1/C3 match Heteroatom shifts? HMBC->Verify Confirmed Confirmed Propyl Linker Verify->Confirmed Match Verify->Reeval Mismatch

Caption: Logical workflow for unambiguous assignment of propyl linker carbons using multi-dimensional NMR.

Diagram 2: Chemical Shift Trends (Shielding Map)

A visual representation of how the propyl carbons shift relative to the "Alternatives."

ShiftMap Scale Chemical Shift Scale (ppm) Alkane Alkane Chain 10-20 ppm PropylC2 Propyl C2 (Beta) 25-35 ppm (Diagnostic Window) Alkane->PropylC2 Deshielding -> EthylC1C2 Ethyl C1/C2 (Alpha) 40-55 ppm (N-Substituted) PropylC2->EthylC1C2 PropylC1C3 Propyl C1/C3 (Alpha) 58-65 ppm (O-Substituted) EthylC1C2->PropylC1C3

Caption: Comparative chemical shift map highlighting the "Diagnostic Window" of the Propyl C2 resonance.

References

  • Evaluation of Linker-Payload Conjugation . ResearchGate.[1] Retrieved from

  • Characteristics of 13C NMR Spectroscopy . Chemistry LibreTexts. Retrieved from

  • 13C NMR Chemical Shift Ranges . Compound Interest. Retrieved from

  • Second-Site NMR Screening and Linker Design . PubMed. Retrieved from

  • 13C NMR Chemical Shift Table . University of Wisconsin-Madison. Retrieved from

Sources

advantages of pyrazole linkers over triazole linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the Click: The Fluorogenic & Spatiotemporal Advantage

Executive Summary

For nearly two decades, the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—yielding 1,2,3-triazole linkers—has been the gold standard for bioconjugation due to its reliability and modularity. However, the requirement for cytotoxic copper catalysts and the lack of intrinsic signal generation limit its utility in live-cell imaging and sensitive biological systems.

This guide analyzes the Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) , a "photoclick" reaction that generates pyrazole/pyrazoline linkers . Unlike the triazole formation, this pathway offers three distinct competitive advantages: catalyst-free biocompatibility , spatiotemporal control via light , and intrinsic fluorogenicity (turn-on fluorescence).

Part 1: The Incumbent vs. The Challenger

To understand the shift toward pyrazole-based linkers, we must first contrast the reaction mechanisms. While CuAAC relies on metal catalysis to fuse an azide and alkyne, the pyrazole formation (via NITEC) relies on the photo-activation of a tetrazole ring to generate a reactive nitrile imine intermediate, which then cyclizes with an alkene.

Mechanism Comparison (Graphviz)

ReactionComparison cluster_0 Standard CuAAC (Triazole) cluster_1 Photoclick NITEC (Pyrazole/Pyrazoline) Azide Azide (-N3) Triazole 1,2,3-Triazole (Rigid, Non-Fluorescent) Azide->Triazole + Alkyne Alkyne (-C≡CH) Alkyne->Triazole Cu Cu(I) Catalyst Cu->Triazole Catalysis Tetrazole Tetrazole NI Nitrile Imine (Reactive Dipole) Tetrazole->NI -N2 (Gas) Light UV Light (302-405 nm) Light->Tetrazole Activation Pyrazoline Pyrazoline (Fluorescent ON) NI->Pyrazoline + Alkene Alkene Alkene (Dipolarophile) Alkene->Pyrazoline Pyrazole Pyrazole (Oxidized/Stable) Pyrazoline->Pyrazole [Oxidation]

Figure 1: Mechanistic divergence between Copper-Catalyzed Click (CuAAC) and Photo-Click (NITEC). Note that NITEC is driven by light and releases nitrogen gas, avoiding heavy metal catalysts.

Part 2: Critical Performance Analysis

The superiority of pyrazole/pyrazoline linkers lies in their multifunctionality. While triazoles are merely connectors, pyrazoline adducts act as both linkers and reporters .

1. Intrinsic Fluorogenicity (The "No-Wash" Advantage)

The most significant technical advantage of the tetrazole-alkene photoclick is the "fluorogenic" nature of the product.

  • Triazoles: The 1,2,3-triazole ring is electronically stable but generally non-fluorescent. Imaging requires attaching a bulky external fluorophore (e.g., FITC-Azide), which increases the steric footprint and requires extensive washing to remove unreacted dye.

  • Pyrazolines: The tetrazole precursor is typically non-fluorescent (quenching the attached chromophore). Upon photo-irradiation and cyclization, the resulting pyrazoline restores conjugation, triggering a massive increase in quantum yield (up to 30-fold ).

  • Impact: This allows for background-free imaging in live cells without washing steps, as unreacted precursors remain dark.

2. Biocompatibility & Toxicity[1][2]
  • Triazole (CuAAC): Requires Cu(I). Even with ligands like THPTA, copper generates reactive oxygen species (ROS), causing cytotoxicity, DNA damage, and protein denaturation in live samples.

  • Pyrazole (NITEC): Completely metal-free. The reaction is initiated by light (302–405 nm). While UV can be damaging, recent advances using two-photon excitation (near-infrared) or 405 nm laser lines have mitigated phototoxicity, making it superior for intracellular labeling.

3. Spatiotemporal Precision
  • Triazole: Once reagents are mixed, the reaction proceeds uncontrollably until reagents are depleted.

  • Pyrazole: The reaction is light-gated . You can mix the tetrazole-tagged protein and the alkene probe, incubate them, and then trigger the ligation only in a specific subcellular region (e.g., mitochondria) at a specific time (e.g., during mitosis) by focusing the light source.

Summary Data Table
FeatureTriazole Linker (CuAAC)Pyrazole/Pyrazoline Linker (NITEC)
Catalyst Copper (I) (Cytotoxic)Photon (h

) (Bioorthogonal)
Fluorescence None (Requires external dye)Turn-On (Fluorogenic)
Spatiotemporal Control Low (Diffusion limited)High (Light-gated)
Reaction Kinetics (

)


(Tunable)*
Steric Footprint Small (Linker only)Medium (Linker + Fluorophore core)
Metabolic Stability HighHigh (Pyrazoline can oxidize to Pyrazole)

*Note: While slower than CuAAC, NITEC kinetics are sufficient for bioconjugation, especially when using strained alkenes or specific "shielded" tetrazoles.

Part 3: Experimental Protocols
Protocol A: Fluorogenic Protein Labeling via Tetrazole Photoclick

Objective: Label a specific protein (e.g., BSA or a genetically modified protein) containing an alkene handle with a tetrazole probe, monitoring reaction progress via fluorescence.

Reagents:

  • Protein: Alkene-modified protein (e.g., containing O-allyl-tyrosine or homoallylglycine).

  • Probe: Diaryl-tetrazole derivative (e.g., Tetrazole-FITC or Tetrazole-Coumarin precursor).

  • Buffer: PBS (pH 7.4).

  • Light Source: Handheld UV lamp (302 nm or 365 nm) or LED array.

Workflow:

  • Preparation: Dissolve the alkene-protein in PBS to a concentration of 10–50

    
    M.
    
  • Probe Addition: Add the tetrazole probe (from a DMSO stock) to the protein solution.

    • Ratio: Use a 5–10 molar excess of tetrazole to protein.

    • Solvent: Ensure final DMSO concentration is <5% to prevent denaturation.

  • Irradiation (The "Click"):

    • Place the sample in a quartz cuvette or clear microfuge tube.

    • Irradiate at 302 nm (or 365 nm depending on tetrazole absorption) for 2–10 minutes .

    • Note: Keep the sample on ice if using high-intensity UV to prevent thermal denaturation.

  • Readout (No Wash):

    • Transfer directly to a plate reader or fluorescence microscope.

    • Excitation/Emission: Typically Ex ~400nm / Em ~550nm (depending on the specific pyrazoline formed).

    • Control: A non-irradiated sample should show negligible fluorescence.

Protocol B: Stability Validation (LC-MS)

To confirm the formation of the stable linker:

  • Take an aliquot of the reaction mixture.

  • Perform LC-MS analysis.

  • Verification: Look for the mass shift corresponding to the loss of

    
     (28 Da) from the tetrazole + the mass of the alkene.
    
    • Equation: Mass(Product) = Mass(Tetrazole) + Mass(Alkene) - 28.

Part 4: Decision Matrix (When to Switch)

Use the following logic flow to determine if you should migrate from Triazole to Pyrazole linkers for your specific project.

DecisionMatrix Start Select Bioconjugation Method LiveCell Is this a live-cell experiment? Start->LiveCell Spatio Do you need spatial/temporal control? LiveCell->Spatio Yes UseCuAAC Use CuAAC (Triazole) (High speed, simple reagents) LiveCell->UseCuAAC No (In vitro/Lysate) Wash Can you wash away excess probe? Spatio->Wash No UseNITEC Use NITEC (Pyrazole) (Fluorogenic, Light-controlled) Spatio->UseNITEC Yes (Light activation) UseSPAAC Use SPAAC (Strain-Promoted) (Bulky, no copper) Wash->UseSPAAC Yes (But avoid Cu toxicity) Wash->UseNITEC No (Need Fluorogenic/No-Wash)

Figure 2: Decision matrix for selecting pyrazole-based photoclick chemistry over traditional triazole methods.

References
  • Ramil, C. P., & Lin, Q. (2014).[3] Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction.[3][4] Current Opinion in Chemical Biology, 21, 89-95.[4] [Link]

  • Li, Z., Qian, L., Li, L., Bernhammer, J. C., & Yao, S. Q. (2016). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications.[3][4] Angewandte Chemie International Edition, 55(6), 2002-2006. [Link]

  • Wang, Y., Hu, W., Song, W., Lim, R. K., & Lin, Q. (2017). Improved Photoinduced Fluorogenic Alkene–Tetrazole Reaction for Protein Labeling. Bioconjugate Chemistry, 28(11), 2737-2742. [Link]

  • Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of tetrazole-containing proteins. Journal of the American Chemical Society, 130(30), 9654-9655. [Link]

Sources

Safety Operating Guide

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Effective disposal of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol requires a nuanced understanding of its dual-functional nature. As a molecule containing both a primary amine (on the pyrazole ring) and a primary alcohol, it presents specific reactivity profiles—primarily basicity and nucleophilicity—that dictate its segregation and waste stream classification.

This guide moves beyond generic "organic waste" labeling. It provides a causal link between the molecule's structure and the necessary safety protocols, ensuring your laboratory remains compliant with RCRA (Resource Conservation and Recovery Act) standards and local environmental regulations.

Chemical Specifications
PropertyData
Chemical Name This compound
CAS Number 1249733-51-4
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Physical State Typically Solid (Low-melting) or Viscous Oil
Acidity/Basicity Weak base (Aminopyrazole moiety)
Solubility Soluble in DMSO, Methanol; Moderate water solubility

Hazard Assessment & Segregation Logic

The "Why" Behind the Protocol: The disposal strategy is governed by the aminopyrazole core . Unlike simple alcohols, the amino group introduces basicity, making this compound incompatible with strong acids and strong oxidizers. Improper mixing in a waste container can lead to exothermic neutralization or the formation of unstable N-oxides.[1]

Critical Segregation Rules:

  • DO NOT MIX with oxidizing acids (Nitric, Perchloric). Risk: Violent oxidation/fire.[1]

  • DO NOT MIX with acyl chlorides or anhydrides. Risk: Exothermic amide formation.[1]

  • DO NOT MIX with aldehydes in long-term storage.[1] Risk: Schiff base formation (polymerization).[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
STOT - SE Category 3H335: May cause respiratory irritation

Disposal Decision Matrix (Workflow)

The following logic flow ensures that every gram of waste is routed correctly, minimizing cost and safety risks.

DisposalWorkflow Start Waste Generation: This compound CheckState Determine Physical State Start->CheckState SolidWaste Solid / Powder Residue CheckState->SolidWaste Pure Compound LiquidWaste Solution (Solvent Dissolved) CheckState->LiquidWaste Reaction Mix/Wash SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck FinalDisposal Handover to EHS for High-Temperature Incineration SolidContainer->FinalDisposal Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated HaloContainer Container: HDPE Carboy (Red Label) Stream: Halogenated Organics Halogenated->HaloContainer NonHaloContainer Container: HDPE Carboy (Clear/Blue Label) Stream: Non-Halogenated Organics NonHalogenated->NonHaloContainer HaloContainer->FinalDisposal NonHaloContainer->FinalDisposal

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility with commercial incineration protocols.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired shelf stocks, weighing residues, spill cleanup solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Double-Bagging: Place the primary container (vial/bottle) inside a clear polyethylene bag before placing it into the waste jar. This provides a secondary containment layer against dust dispersion.

  • Labeling:

    • Primary Constituent: this compound.[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Deactivation (Optional but Recommended for Large Quantities): If disposing of >10g, consult EHS about chemically deactivating the amine functionality using a dilute acid solution before disposal, though direct incineration is standard.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, HPLC waste, washing solvents.

  • pH Check: Ensure the waste solution is pH 6–9 .

    • Why? Highly acidic solutions containing this amine may precipitate salts that clog waste nozzles. Highly basic solutions can corrode standard waste drums.

  • Solvent Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • No Oxidizers: Verify that no peroxides or strong oxidizers (e.g., mCPBA) are present in the solution. If present, quench them with sodium thiosulfate before adding the aminopyrazole waste.

Spill Management & Emergency Response

This protocol is self-validating: if the "Verification" step fails, the cleanup is incomplete.

Scenario: Powder Spill on Benchtop

  • PPE Up-Armor: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment: Gently cover the spill with paper towels dampened with water .

    • Mechanism:[1][3] Dampening prevents the generation of airborne dust, which is the primary inhalation risk for aminopyrazoles.

  • Decontamination:

    • Wipe the area with a mild detergent solution.

    • Follow with a water rinse.[4][5][6][7][8][9][10][11]

    • Verification: Wipe the surface with a fresh white tissue. If any yellow/off-white residue remains, repeat the detergent step.

  • Disposal: Place all contaminated wipes into the Solid Hazardous Waste container.

Regulatory Compliance (RCRA)

While this compound is not explicitly listed on the EPA P-list or U-list, it must be treated as Characteristic Hazardous Waste due to its toxicity and chemical properties.[1]

  • Waste Code Assignment (Typical):

    • If ignitable solvent is present: D001 .

    • If no solvent: Manage as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise, which is rare for small lab quantities).

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility.[1] This ensures the complete destruction of the nitrogen-rich pyrazole ring, preventing the release of toxic nitrogen oxides (NOx) into the environment.

References

  • Fluorochem. (2023). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2023). Compound Summary for CAS 1249733-51-4. National Center for Biotechnology Information. Retrieved from

  • BenchChem. (2025).[12] 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol Structure and Safety Context. Retrieved from

  • Thermo Fisher Scientific. (2025). General Safety Practices for Aminopyrazoles. Retrieved from

Sources

Personal protective equipment for handling 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and logistical protocols for handling 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS: 1249733-51-4).

As a Senior Application Scientist, I have structured this document to prioritize precautionary logic . While specific vendor Safety Data Sheets (SDS) for this building block often list minimum hazards (e.g., H302), its functional groups (primary amine, primary alcohol, nitrogen heterocycle) dictate a higher standard of care to prevent contact dermatitis, sensitization, or ocular damage.

Part 1: Executive Safety Summary

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1249733-51-4[1][2]

  • Molecular Formula: C₆H₁₁N₃O[1]

  • Molecular Weight: 141.17 g/mol [1]

Operational Hazard Profile:

Hazard Class GHS Classification (Verified/Predicted*) Operational Implication
Acute Toxicity Category 4 (Oral) (H302) Harmful if swallowed.[1] Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
Skin/Eye Irritant Category 2/2A * Treat as a contact irritant.[3] The amine group can cause chemical burns or severe irritation upon prolonged contact.
Sensitization Skin Sensitizer 1 * High Probability: Aminopyrazoles are structural alerts for sensitization. Avoid all skin contact.[3][4][5][6][7][8][9][10]

| Reactivity | Nucleophile / Hygroscopic | Incompatible with strong oxidizers, acid chlorides, and anhydrides. May absorb moisture; store under inert atmosphere. |

*Note: Where specific experimental data is sparse, classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous aminopyrazoles to ensure maximum safety.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This compound possesses a polar tail (propanol) and a nitrogen-rich core, potentially increasing skin permeation rates compared to simple hydrocarbons.

Glove Selection Protocol
  • Standard Handling (<15 mins): Disposable Nitrile (minimum 0.11 mm / 4 mil).

  • Extended Handling (>15 mins) or Synthesis: Double Gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (extended cuff, 5-8 mil) or Neoprene.

    • Rationale: The alcohol moiety increases solubility in polar solvents, which can facilitate permeation through thin nitrile.

Respiratory & Eye Protection[1][3][10][11][12][13]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1) are required.[10][11][12] Safety glasses are insufficient due to the risk of basic amine splashes which can cause rapid corneal damage.

  • Respiratory: If handling powder outside a hood (not recommended), use a P100/N95 particulate respirator .

Part 3: Operational Handling Protocol

This workflow integrates safety with experimental integrity (preventing degradation).

Step-by-Step Workflow
  • Preparation & Inspection:

    • Verify fume hood flow (face velocity > 100 fpm).

    • Prepare a "solid waste" container and a "liquid organic waste" container inside the hood before opening the vial.

    • Grounding: If the substance is a dry powder, use an antistatic gun or grounded spatula to prevent electrostatic scattering.

  • Weighing & Transfer:

    • If Solid: Weigh inside the hood using a draft shield. Do not transport open weigh boats across the lab bench.

    • If Viscous Liquid/Oil: Use a positive displacement pipette. Viscous amines often adhere to standard tips, leading to inaccurate dosing and drip hazards.

    • Solubility Note: This compound is soluble in DMSO, Methanol, and Water. Pre-dissolve in the reaction solvent (e.g., DMSO) immediately after weighing to reduce dust/aerosol risk.

  • Reaction Setup:

    • Inert Atmosphere: The primary amine is susceptible to oxidation (browning) over time. Purge the reaction vessel with Nitrogen or Argon.

    • Temperature Control: If reacting with electrophiles (e.g., acid chlorides), add the electrophile slowly at 0°C. The amine-acylation is exothermic; uncontrolled addition can cause thermal runaway and solvent splashing.

  • Decontamination:

    • Wipe the balance area and hood surface with a 10% ethanol-soaked Kimwipe.

    • Dispose of the wipe in the solid hazardous waste, not the trash.

Visual Handling Logic (DOT Diagram)

HandlingProtocol Start Start: Handling this compound CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Viscous Liquid / Oil CheckState->Liquid WeighingSolid Use Anti-static Spatula Weigh inside Hood (Draft Shield ON) Solid->WeighingSolid Dust Risk WeighingLiquid Use Positive Displacement Pipette Avoid Drips Liquid->WeighingLiquid Splash Risk Dissolution Immediate Dissolution (DMSO/MeOH) WeighingSolid->Dissolution WeighingLiquid->Dissolution Reaction Reaction Setup (Inert Gas: N2/Ar) Dissolution->Reaction Waste Dispose Wipes/Tools as Hazardous Waste Reaction->Waste

Caption: Operational logic flow distinguishing handling techniques based on physical state to minimize exposure.

Part 4: Emergency Response & Disposal

Spill Management
  • Evacuate: If a large amount (>5g) of powder is dispersed outside the hood, evacuate the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and sweep into a bag.

    • Liquid: Absorb with vermiculite or sand.[9] Do not use paper towels alone (amines can react exothermically with cellulose in rare high-concentration cases, though unlikely here, it is a bad habit).

  • Clean: Scrub area with soap and water.[5][8][9][10]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[3][5][8][10][12] Hold eyelids apart. Time is critical to prevent corneal clouding from the amine.

  • Skin Contact: Wash with soap and copious water.[3][5][8][9][11] Do not use ethanol (this may increase skin absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.

Disposal Strategy (RCRA Compliance)
  • Waste Code: Classify as a nitrogen-containing organic hazardous waste.

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOx emissions).

  • Never dispose of down the drain.

References

  • Fluorochem. (2025).[3][7][8] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.